Ac-Lys(Fmoc)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXGLFPXINBZFY-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Ac-Lys(Fmoc)-OH in Advancing Peptide Synthesis for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-(9-Fluorenylmethoxycarbonyl)-Nε-acetyl-L-lysine, commonly referred to as Ac-Lys(Fmoc)-OH, is a pivotal amino acid derivative in the field of peptide chemistry. Its unique structure, featuring a base-labile Fmoc protecting group on the α-amino group and a stable acetyl group on the ε-amino group of the lysine side chain, makes it an indispensable tool for the synthesis of peptides containing site-specific acetylation. This modification mimics a crucial post-translational modification (PTM) that governs a myriad of biological processes, including gene expression, protein stability, and cellular signaling. This technical guide provides a comprehensive overview of the function of this compound in peptide synthesis, with a focus on its application in the synthesis of biologically relevant peptides, such as histone tails and fragments of the tumor suppressor protein p53. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows are presented to aid researchers in harnessing the full potential of this versatile building block.
Introduction: The Significance of Lysine Acetylation
Lysine acetylation is a reversible post-translational modification that plays a critical role in regulating protein function.[1][2] The addition of an acetyl group to the ε-amino group of a lysine residue neutralizes its positive charge, which can lead to conformational changes in the protein and alter its interactions with other molecules, including proteins and nucleic acids.[3][4] This dynamic modification is particularly prevalent in the regulation of chromatin structure and gene expression through the acetylation and deacetylation of histone proteins.[3][5] Aberrant acetylation patterns have been implicated in various diseases, including cancer, making the enzymes that regulate this process, histone acetyltransferases (HATs) and histone deacetylases (HDACs), attractive therapeutic targets.[1][2]
The chemical synthesis of peptides containing site-specifically acetylated lysine residues is essential for studying the functional consequences of this modification and for developing novel therapeutic agents. This compound is a commercially available and widely used building block that enables the straightforward incorporation of acetylated lysine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).[6]
The Function of this compound in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the most common method for the chemical synthesis of peptides. It involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support (resin). The process relies on an orthogonal protection strategy, where the temporary Nα-Fmoc group is removed under mild basic conditions (typically with piperidine), while the permanent side-chain protecting groups remain intact until the final cleavage from the resin with a strong acid (e.g., trifluoroacetic acid, TFA).
This compound is seamlessly integrated into this workflow. The key features of its function are:
-
Nα-Fmoc Protection: The Fmoc group on the α-amino group allows for its temporary protection during the coupling of the preceding amino acid in the peptide sequence.[6]
-
Stable Nε-Acetylation: The acetyl group on the lysine side chain is stable to the conditions used for both Fmoc deprotection (piperidine) and final cleavage (TFA). This ensures that the acetylation remains at the desired position throughout the synthesis.
-
Direct Incorporation: this compound is used directly as a building block, eliminating the need for on-resin acetylation, which can sometimes lead to side reactions or incomplete modification.
Quantitative Data in Peptide Synthesis
The efficiency of each coupling and deprotection step is critical for the overall yield and purity of the final peptide. While specific data for the coupling of this compound can vary depending on the sequence, coupling reagents, and synthesis conditions, the following table provides a general overview of expected outcomes in Fmoc-SPPS.
| Parameter | Typical Range | Factors Influencing Outcome | Reference |
| Coupling Efficiency per Step | >99% | Coupling reagent (e.g., HBTU, HATU), reaction time, temperature, steric hindrance of surrounding amino acids. | [7] |
| Overall Yield of a 20-mer Peptide | 30-50% | Cumulative effect of coupling and deprotection efficiencies, peptide sequence (aggregation), cleavage efficiency. | [7] |
| Final Purity (after purification) | >95% | Efficiency of HPLC purification, presence of deletion or truncated sequences. | [7][8] |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.
Materials and Reagents
-
This compound
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Protocol for Incorporation of this compound
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt or Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates successful coupling). If the test is positive, the coupling step can be repeated.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Cleavage and Deprotection
-
Resin Preparation: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Research and Drug Development
Peptides containing acetylated lysine residues are invaluable tools for investigating the roles of this PTM in health and disease.
Histone Deacetylase (HDAC) Research
Synthetically prepared acetylated histone tail peptides are widely used as substrates in assays to screen for and characterize HDAC inhibitors.[1][9] These inhibitors are a promising class of anti-cancer agents.
Below is a diagram illustrating the workflow for screening HDAC inhibitors using a synthetic acetylated peptide.
References
- 1. Targeting the epigenome: Screening bioactive compounds that regulate histone deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of histone H4 tail acetylations on cation-induced chromatin folding and self-association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylation-Dependent Compaction of the Histone H4 Tail Ensemble - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. nbinno.com [nbinno.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining Mass Spectrometry and Peptide Arrays to Profile the Specificities of the Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nα-Acetyl-Nε-(9-fluorenylmethoxycarbonyl)-L-lysine [Ac-Lys(Fmoc)-OH]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Nα-Acetyl-Nε-(9-fluorenylmethoxycarbonyl)-L-lysine, commonly referred to as Ac-Lys(Fmoc)-OH. This derivative of the amino acid lysine is a critical reagent in the field of peptide chemistry, particularly for the synthesis of peptides containing post-translationally modified residues. Its primary application lies in the study of epigenetics, specifically the role of histone acetylation in gene regulation.
Chemical Properties and Structure
This compound is a white to off-white powder. It is a derivative of L-lysine where the α-amino group is protected by an acetyl (Ac) group and the ε-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This orthogonal protection scheme is fundamental to its application in solid-phase peptide synthesis (SPPS).
Identifiers and Molecular Characteristics
A summary of the key identifiers and molecular characteristics of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | (2S)-2-acetamido-6-[(9H-fluoren-9-ylmethoxy)carbonylamino]hexanoic acid |
| Synonyms | This compound, N-alpha-acetyl-N-epsilon-Fmoc-L-lysine |
| CAS Number | 148101-51-3[1] |
| Molecular Formula | C₂₃H₂₆N₂O₅[2][3] |
| Molecular Weight | 410.47 g/mol [1] |
| Appearance | White to off-white powder[4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. A selection of these properties is detailed in Table 2.
| Property | Value |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO); less soluble in water.[4] |
| Storage | Store at 2-8°C to maintain stability.[5] |
| Computed XLogP3 | 3.1[3] |
Structure
The chemical structure of this compound is depicted below:
The key structural features are:
-
L-lysine backbone: Providing the core amino acid structure.
-
α-Amino group: Acetylated to protect it during peptide synthesis.
-
ε-Amino group: Protected by the base-labile Fmoc group, allowing for its selective removal during SPPS.
-
Carboxylic acid group: The reactive site for coupling to the N-terminus of a growing peptide chain.
Experimental Protocols
This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a site-specific acetylation on a lysine residue.
General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-SPPS.
Caption: General workflow for one cycle of Fmoc-SPPS.
Detailed Protocol for Incorporation of this compound
This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine group
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in the synthesis vessel.
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling agent (e.g., HBTU, 3-5 equivalents) and an activator (e.g., HOBt, 3-5 equivalents).
-
Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture on a shaker for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction. A negative result (yellow beads) is desired.
Cleavage and Deprotection
After the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Application in Epigenetic Research: Histone Acetylation and Gene Activation
This compound is instrumental in synthesizing peptides that mimic histone tails with specific acetylation patterns. Lysine acetylation is a key post-translational modification that plays a crucial role in regulating gene expression.
The Role of Histone Acetylation
Histone acetylation, particularly on histone H3 at lysine 9 (H3K9ac) and lysine 27 (H3K27ac), is generally associated with a more open chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery. This leads to the activation of gene expression.[6][7]
Signaling Pathway for Gene Activation via Histone Acetylation
The following diagram illustrates a simplified signaling pathway where histone acetylation leads to gene transcription.
Caption: Simplified pathway of gene activation via histone acetylation.
By synthesizing peptides with specific acetylation sites using this compound, researchers can investigate the precise roles of these modifications in recruiting specific proteins, influencing chromatin structure, and ultimately controlling gene expression. These synthetic peptides are invaluable tools for in vitro binding assays, enzyme activity studies, and the development of antibodies specific to acetylated histone marks.
References
- 1. One moment, please... [total-synthesis.com]
- 2. Frontiers | Total Chemical Synthesis of Modified Histones [frontiersin.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. The convergent chemical synthesis of histone H3 protein for site-specific acetylation at Lys56 and ubiquitination at Lys122 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Acetylation on histone H3 lysine 9 mediates a switch from transcription initiation to elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H3K9 and H3K14 acetylation co-occur at many gene regulatory elements, while H3K14ac marks a subset of inactive inducible promoters in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Nα-Fmoc-Nε-acetyl-L-lysine: A Technical Guide to its Role in Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Nα-Fmoc-Nε-acetyl-L-lysine in the field of protein modification. As a key building block in synthetic peptide chemistry, this molecule enables the precise introduction of acetylated lysine residues into peptides, facilitating the study of post-translational modifications (PTMs) and their profound impact on protein function, signaling pathways, and disease progression. This guide provides a comprehensive overview of its applications, detailed experimental protocols, and the biological significance of lysine acetylation, with a focus on the p53 signaling pathway.
Introduction to Nα-Fmoc-Nε-acetyl-L-lysine
Nα-Fmoc-Nε-acetyl-L-lysine (Fmoc-Lys(Ac)-OH) is a derivative of the amino acid L-lysine, strategically modified for use in solid-phase peptide synthesis (SPPS). The Nα-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the Nε-amino group of the side chain is acetylated. This configuration allows for the site-specific incorporation of an acetylated lysine residue into a growing peptide chain.
Lysine acetylation is a crucial and reversible post-translational modification that neutralizes the positive charge of the lysine side chain, thereby influencing protein structure, protein-protein interactions, and enzymatic activity.[1][2] The study of lysine acetylation is fundamental to understanding a wide array of cellular processes, including gene expression, DNA repair, and metabolism. Dysregulation of lysine acetylation has been implicated in numerous diseases, including cancer.[1][2] Fmoc-Lys(Ac)-OH is an indispensable tool for researchers investigating these processes, enabling the synthesis of acetylated peptides for use as substrates, inhibitors, and probes in biochemical and cellular assays.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of Nα-Fmoc-Nε-acetyl-L-lysine is presented in Table 1.
| Property | Value |
| Synonyms | Fmoc-Lys(Ac)-OH, N-α-Fmoc-N-ε-acetyl-L-lysine |
| CAS Number | 159766-56-0 |
| Molecular Formula | C23H26N2O5 |
| Molecular Weight | 410.46 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥97.0% |
Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Lys(Ac)-OH is in Fmoc-based solid-phase peptide synthesis (SPPS). SPPS allows for the efficient and controlled synthesis of peptides on a solid support (resin).[5] The Fmoc strategy is favored for its mild deprotection conditions, which preserves acid-labile side-chain protecting groups until the final cleavage step.[]
The SPPS Cycle for Incorporating Fmoc-Lys(Ac)-OH
The incorporation of Fmoc-Lys(Ac)-OH into a peptide sequence follows the standard SPPS cycle, as illustrated in the workflow diagram below.
Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-Lys(Ac)-OH.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of a model acetylated peptide using Fmoc-Lys(Ac)-OH.
Synthesis of a Model Acetylated Peptide: Ac-Ser-Tyr-Lys(Ac)-Ala-NH2
This protocol outlines the manual solid-phase synthesis of a tetrapeptide containing an acetylated lysine residue on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (loading: 0.5 mmol/g)
-
Fmoc-Ala-OH
-
Fmoc-Lys(Ac)-OH
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Ser(tBu)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Acetic anhydride
-
Acetonitrile (ACN), HPLC grade
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Weigh 100 mg of Rink Amide MBHA resin into a solid-phase synthesis vessel.
-
Add 2 mL of DMF and shake for 30 minutes to swell the resin.
-
Drain the DMF.
-
-
Fmoc Deprotection (Initial):
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
-
Shake for 5 minutes and drain.
-
Add another 2 mL of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Coupling of the First Amino Acid (Fmoc-Ala-OH):
-
In a separate vial, dissolve Fmoc-Ala-OH (4 equivalents to resin loading), HBTU (3.9 equivalents), and DIEA (8 equivalents) in 1.5 mL of DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
-
-
Peptide Chain Elongation (Cycles for Lys(Ac), Tyr, and Ser):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Couple the next amino acid (Fmoc-Lys(Ac)-OH, then Fmoc-Tyr(tBu)-OH, then Fmoc-Ser(tBu)-OH) using the same procedure as in step 3.
-
After each coupling step, perform a wash with DMF.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection (of the N-terminal Serine), wash the resin with DMF.
-
Prepare a solution of 10% acetic anhydride and 5% DIEA in DMF.
-
Add 2 mL of this solution to the resin and shake for 30 minutes.
-
Drain and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add 2 mL of the cleavage cocktail to the resin.
-
Shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purification and Analysis
Purification by Reversed-Phase HPLC (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Inject the solution onto a C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of water and ACN, both containing 0.1% TFA.
-
Monitor the elution at 220 nm and collect the fractions corresponding to the major peak.
-
Lyophilize the collected fractions to obtain the purified peptide.
Analysis by Mass Spectrometry:
-
Dissolve a small amount of the purified peptide in a suitable solvent.
-
Analyze by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the synthesized peptide.
Quantitative Data:
The successful synthesis and purification of the model acetylated peptide can be quantified at various stages. Table 2 provides representative data for such a synthesis.
| Parameter | Typical Value |
| Resin Loading | 0.5 mmol/g |
| Fmoc-Lys(Ac)-OH Coupling Efficiency | >99% |
| Crude Peptide Purity (by HPLC) | 70-85% |
| Purified Peptide Purity (by HPLC) | >98% |
| Overall Yield (based on initial resin loading) | 15-30% |
| Expected Mass (Monoisotopic) | 551.28 Da |
| Observed Mass (ESI-MS) | 551.3 Da |
Biological Significance: Lysine Acetylation in the p53 Signaling Pathway
Lysine acetylation plays a critical regulatory role in the function of the tumor suppressor protein p53.[1][2][7][8][9] The p53 protein is a transcription factor that is activated in response to cellular stress, such as DNA damage, and orchestrates a cellular response that can include cell cycle arrest, DNA repair, or apoptosis.[1][2][7][8][9]
The acetylation of p53 is a dynamic process regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1][2][7][8][9] The HATs p300 and CREB-binding protein (CBP) are major acetyltransferases of p53, acetylating several lysine residues in its C-terminal domain.[10][11][12][13][14] This acetylation is crucial for the activation of p53's transcriptional activity.[1][2][7][8][9] Conversely, HDACs, such as HDAC1 and SIRT1, can deacetylate p53, leading to its inactivation.[2]
The interplay between HATs and HDACs in regulating p53 acetylation is a key determinant of cell fate in response to stress. The following diagram illustrates this critical signaling pathway.
Caption: Regulation of p53 activity through acetylation and deacetylation.
Conclusion
Nα-Fmoc-Nε-acetyl-L-lysine is a fundamental tool for the chemical synthesis of peptides bearing site-specific acetylation. This capability is essential for dissecting the complex roles of lysine acetylation in health and disease. The methodologies outlined in this guide provide a framework for the successful synthesis and analysis of acetylated peptides, enabling researchers to probe the intricacies of cellular signaling pathways, such as the p53-mediated stress response. As our understanding of the "acetylome" expands, the importance of tools like Fmoc-Lys(Ac)-OH in drug discovery and biomedical research will undoubtedly continue to grow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. p53 Acetylation: Regulation and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis [scholarlycommons.pacific.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. The impact of acetylation and deacetylation on the p53 pathway [journal.hep.com.cn]
- 9. The impact of acetylation and deacetylation on the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p300/CBP-mediated p53 acetylation is commonly induced by p53-activating agents and inhibited by MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Scholars@Duke publication: p300/CBP-mediated p53 acetylation is commonly induced by p53-activating agents and inhibited by MDM2. [scholars.duke.edu]
- 13. p53 Sites Acetylated In Vitro by PCAF and p300 Are Acetylated In Vivo in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutant and Wild-Type Tumor Suppressor p53 Induces p300 Autoacetylation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Lysine Acetylation in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Lysine acetylation is a dynamic and reversible post-translational modification (PTM) that has emerged as a critical regulatory mechanism in a vast array of biological processes.[1][2][3] Initially characterized for its role in modulating chromatin structure and gene expression through the modification of histone proteins, the scope of lysine acetylation's influence is now understood to extend to thousands of non-histone proteins across all cellular compartments.[3][4] This technical guide provides an in-depth exploration of the core principles of lysine acetylation, its enzymatic regulation, and its profound implications in health and disease. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital cellular process. The guide includes a summary of quantitative data, detailed experimental protocols for studying lysine acetylation, and visualizations of key signaling pathways and workflows to facilitate a deeper understanding of its complex regulatory networks.
Introduction: The Expanding Universe of the Acetylome
Lysine acetylation involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue within a protein.[2][3] This seemingly simple modification neutralizes the positive charge of the lysine side chain, leading to significant alterations in protein structure, function, and interaction networks.[3][5] The cellular "acetylome," the complete set of acetylated proteins, is vast and dynamic, with proteomic studies identifying thousands of acetylated proteins in organisms from bacteria to humans.[2][3]
The regulation of lysine acetylation is tightly controlled by the opposing activities of two enzyme families: lysine acetyltransferases (KATs), which "write" the acetylation marks, and lysine deacetylases (KDACs), which "erase" them.[1][2][3] A third class of proteins, containing bromodomains, act as "readers" of acetyl-lysine motifs, translating the acetylation signal into downstream cellular responses.[3][6] The dynamic interplay between these writers, erasers, and readers is fundamental to cellular homeostasis and is frequently dysregulated in disease.[6][7]
This guide will delve into the multifaceted roles of lysine acetylation, from its canonical function in epigenetic regulation to its impact on crucial signaling pathways and its involvement in the pathogenesis of cancer, neurodegenerative disorders, and metabolic diseases.
The Enzymatic Machinery of Lysine Acetylation
The acetylation status of a protein is determined by the balanced action of KATs and KDACs. These enzymes are themselves subject to complex regulatory mechanisms, ensuring precise control over the acetylome in response to cellular cues.
Lysine Acetyltransferases (KATs)
Formerly known as histone acetyltransferases (HATs), KATs are a diverse family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues.[1] They are broadly classified into several families based on their sequence homology and structural features, including GNAT (Gcn5-related N-acetyltransferases), p300/CBP, and MYST (MOZ, Ybf2/Sas3, Sas2, Tip60).[8] Dysregulation of KAT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[9]
Lysine Deacetylases (KDACs)
KDACs, also known as histone deacetylases (HDACs), catalyze the removal of acetyl groups from lysine residues.[1] They are categorized into two main families based on their catalytic mechanism: the zinc-dependent "classical" HDACs (Classes I, II, and IV) and the NAD+-dependent sirtuins (Class III).[10] The activity of these enzymes is crucial for reversing acetylation signals and maintaining cellular homeostasis.[10]
Functional Consequences of Lysine Acetylation
Lysine acetylation exerts its influence on a wide spectrum of cellular functions by modulating the properties of target proteins in several key ways:
-
Altering Protein Conformation and Function: The neutralization of lysine's positive charge can induce conformational changes that directly impact a protein's enzymatic activity or its ability to interact with other molecules.[5]
-
Regulating Protein-Protein Interactions: Acetylation can create or abolish binding sites for other proteins, thereby modulating the assembly and disassembly of protein complexes. Bromodomain-containing proteins are a prime example of "readers" that specifically recognize and bind to acetylated lysine residues.[6][7]
-
Controlling Protein Stability: Acetylation can influence protein stability by competing with other PTMs, such as ubiquitination, which often targets the same lysine residues for degradation.[1]
-
Modulating Subcellular Localization: The acetylation status of a protein can affect its localization within the cell, thereby controlling its access to substrates and interaction partners.[1]
Lysine Acetylation in Gene Regulation
The most well-established role of lysine acetylation is in the regulation of gene expression through the modification of histone proteins.[5] Histones are the primary protein components of chromatin, the condensed structure of DNA in eukaryotic cells.
Histone Acetylation and Chromatin Remodeling
The N-terminal tails of histone proteins are rich in lysine residues that are subject to acetylation.[5] The acetylation of these lysine residues neutralizes their positive charge, which is thought to weaken the interaction between the histones and the negatively charged DNA backbone.[5] This leads to a more relaxed or "open" chromatin structure, known as euchromatin, which is more accessible to the transcriptional machinery and is generally associated with active gene transcription.[5] Conversely, the deacetylation of histones by KDACs results in a more condensed chromatin structure, or heterochromatin, which is transcriptionally silent.[5]
Lysine Acetylation in Key Signaling Pathways
Beyond its role in chromatin biology, lysine acetylation is a critical regulator of numerous signaling pathways, fine-tuning cellular responses to a variety of stimuli.
The p53 Tumor Suppressor Pathway
The tumor suppressor protein p53 is a crucial transcription factor that responds to cellular stress, such as DNA damage, by inducing cell cycle arrest or apoptosis.[11] The activity of p53 is tightly regulated by a variety of PTMs, including acetylation. In response to DNA damage, p53 is acetylated by the KATs p300/CBP and PCAF at multiple lysine residues in its C-terminal domain.[8][11][12] This acetylation enhances p53's stability and its DNA-binding affinity, leading to the activation of its target genes.[11] The negative regulator of p53, MDM2, can recruit HDAC1 to deacetylate p53, promoting its ubiquitination and subsequent degradation.[1][6]
The NF-κB Inflammatory Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. The RelA/p65 subunit of NF-κB is a key target of lysine acetylation.[10] Upon stimulation by pro-inflammatory signals, RelA/p65 is acetylated by p300/CBP at multiple lysine residues, which enhances its DNA binding and transcriptional activity.[10][13] Conversely, KDACs such as HDAC3 and SIRT1 can deacetylate RelA/p65, leading to the termination of the NF-κB response.[10][14]
Lysine Acetylation in Disease
Given its pervasive role in cellular regulation, it is not surprising that the dysregulation of lysine acetylation is implicated in a wide range of human diseases.
Cancer
Aberrant acetylation is a hallmark of many cancers.[15] This can be due to mutations or altered expression of KATs and KDACs.[16] For example, the KATs p300/CBP are frequently mutated in various cancers, leading to global changes in histone and non-histone protein acetylation that contribute to tumorigenesis.[16] Consequently, inhibitors of KDACs (HDACi) have emerged as a promising class of anti-cancer drugs that work by restoring normal acetylation patterns and reactivating tumor suppressor genes.
Neurodegenerative Diseases
Emerging evidence links altered lysine acetylation to the pathogenesis of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.[11][13] In these conditions, the acetylation of key proteins involved in neuronal function and survival, such as tau and α-synuclein, is often dysregulated.[13] For instance, in Parkinson's disease models, there are observed changes in the acetylation levels of histones and mitochondrial proteins.[11] Restoring the balance of lysine acetylation through the use of specific KAT or KDAC modulators is being explored as a potential therapeutic strategy.[11]
Metabolic Diseases
Lysine acetylation plays a crucial role in regulating metabolism by modulating the activity of key metabolic enzymes.[17] Dysregulation of acetylation is associated with metabolic disorders such as obesity and type 2 diabetes.[17] For example, the acetylation of proteins involved in insulin signaling and glucose metabolism can be altered in these conditions, contributing to insulin resistance.[17]
Quantitative Analysis of Lysine Acetylation
Advances in mass spectrometry-based proteomics have revolutionized our ability to identify and quantify lysine acetylation on a global scale. This has provided invaluable insights into the dynamics of the acetylome in response to various stimuli and in different disease states.
| Study Type | Organism/Cell Line | Key Findings | Reference |
| Stoichiometry Analysis | Escherichia coli | Wide distribution of acetyl stoichiometry ( <1% to 98%). High stoichiometry in metabolic enzymes and proteins in transcription/translation. | [5][18] |
| Stoichiometry Analysis | Human HeLa Cells | Most acetylation occurs at very low stoichiometry (median 0.02%). High stoichiometry (>1%) on nuclear proteins and acetyltransferases. | [4] |
| Quantitative Acetylomics | Jurkat Cells (SAHA treated) | Over 10,000 acetylated lysine peptides from over 3,000 proteins were quantified. | [10] |
| Quantitative Acetylomics | Mouse Liver Mitochondria (SIRT3 knockout) | 2,187 unique acetylation sites on 483 proteins identified. 283 sites on 136 proteins showed at least a twofold increase in acetylation in the absence of SIRT3. | [19] |
| Fold-Change Analysis | Hepatocellular Carcinoma (HCC) | HSP90AB1 was overexpressed in HCC tumors with a 1.66-fold change. | [20] |
| Fold-Change Analysis | E. coli (acetyl-phosphate treated) | Acetylation of CRP lysines K100 and K26 increased 2.1- and 2.4-fold, respectively. | [21] |
Experimental Protocols for Studying Lysine Acetylation
A variety of experimental techniques are employed to investigate lysine acetylation, from detecting the modification on a specific protein to global, proteome-wide analysis.
Workflow for Quantitative Acetylomics
Detailed Methodologies
This technique is used to enrich for acetylated proteins or peptides from a complex mixture.[22][23]
-
Cell Lysis: Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors to preserve the acetylation state of proteins.[23]
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Immunoprecipitation: Incubate the lysate with anti-acetyl-lysine antibodies conjugated to beads (e.g., agarose or magnetic beads).[22][23]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.[22]
-
Elution: Elute the bound acetylated proteins from the beads.[22]
-
Downstream Analysis: The enriched proteins can be analyzed by Western blotting or mass spectrometry.[22]
This method is used to detect the acetylation of a specific protein of interest.[12][24]
-
Protein Separation: Separate proteins from cell lysates or IP eluates by SDS-PAGE.[12]
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[12]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the acetylated form of the protein of interest or a pan-acetyl-lysine antibody.[12]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
This assay measures the enzymatic activity of a specific KAT on a substrate protein.[2]
-
Reaction Setup: Prepare a reaction mixture containing the purified KAT enzyme, the substrate protein (e.g., a histone peptide), and acetyl-CoA in an appropriate buffer.[2]
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.[2]
-
Reaction Termination: Stop the reaction.[2]
-
Detection: Detect the acetylated product. This can be done using various methods, including radioactive labeling with [14C]-acetyl-CoA followed by autoradiography, or by Western blotting with an antibody specific for the acetylated substrate.[2]
ChIP is used to identify the genomic regions associated with specific histone acetylation marks.[25][26]
-
Cross-linking: Cross-link proteins to DNA in living cells using formaldehyde.[26]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.[26]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a particular acetylated histone (e.g., anti-acetyl-H3K9).[26]
-
Washing: Wash the antibody-bead complexes to remove non-specifically bound chromatin.[26]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links.[26]
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.[25]
Conclusion and Future Directions
Lysine acetylation has transitioned from being considered a specialized modification of histones to a ubiquitous regulatory mechanism that influences nearly every aspect of cellular physiology. The continued development of advanced proteomic technologies will undoubtedly uncover even greater complexity within the acetylome and its intricate crosstalk with other post-translational modifications. For drug development professionals, the enzymes that regulate lysine acetylation, particularly KATs and KDACs, represent a rich source of potential therapeutic targets for a wide array of diseases. A deeper understanding of the specific roles of individual acetylation events and the enzymes that control them will be crucial for the development of novel, targeted therapies with improved efficacy and reduced side effects. The future of lysine acetylation research promises to be an exciting frontier, with the potential to unlock new avenues for understanding and treating human disease.
References
- 1. MDM2–HDAC1-mediated deacetylation of p53 is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2–HDAC1‐mediated deacetylation of p53 is required for its degradation | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. Alternatively mechanistic insights into acetylation in p53-mediated transcriptional regulation of cancer cell-intrinsic PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: p300/CBP-mediated p53 acetylation is commonly induced by p53-activating agents and inhibited by MDM2. [scholars.duke.edu]
- 6. MDM2-HDAC1-mediated deacetylation of p53 is required for its degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Regulation of NF-kappaB action by reversible acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deciphering the acetylation code of p53 in transcription regulation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p300/CBP-mediated p53 acetylation is commonly induced by p53-activating agents and inhibited by MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylation of RelA at discrete sites regulates distinct nuclear functions of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of NF-κB-dependent transcription and cell survival by the SIRT1 deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional relevance of novel p300-mediated lysine 314 and 315 acetylation of RelA/p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. p300/CBP/p53 interaction and regulation of the p53 response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Posttranslational modifications of NF-κB: another layer of regulation for NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. p300/CBP-mediated p53 acetylation is commonly induced by p53-activating agents and inhibited by MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Histone deacetylase 8 regulates NF-κB-related inflammation in asthmatic mice through H3K9 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. journals.physiology.org [journals.physiology.org]
- 25. pure.psu.edu [pure.psu.edu]
- 26. Reactome | p300 acetylates RELA subunit [reactome.org]
A Comprehensive Technical Guide to Nα-Fmoc-Nε-acetyl-L-lysine (Ac-Lys(Fmoc)-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nα-Fmoc-Nε-acetyl-L-lysine, also known as Ac-Lys(Fmoc)-OH, a critical reagent in peptide synthesis and biomedical research. This document details its chemical and physical properties, applications, safety information, and provides standardized experimental protocols for its use. Furthermore, it visualizes key biological signaling pathways where peptides containing acetylated lysine play a crucial role.
Core Compound Information
This compound is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is acetylated. This specific configuration makes it an essential building block in Fmoc solid-phase peptide synthesis (SPPS) for the precise incorporation of an acetylated lysine residue into a peptide sequence. The acetylation of lysine is a significant post-translational modification that influences protein function, stability, and interaction with other biomolecules, making peptides containing this modification vital for research in areas like epigenetics and cancer biology.[1]
Physicochemical and Safety Data
The following tables summarize the key quantitative data and safety information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 159766-56-0 | [2][3] |
| Molecular Formula | C₂₃H₂₆N₂O₅ | [2][3] |
| Molecular Weight | 410.46 g/mol | [3] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥97.0% (HPLC), ≥98% (TLC) | [3] |
| Melting Point | 155 - 165 °C | [2] |
| Solubility | Soluble in organic solvents like DMSO and DMF. | |
| Storage Temperature | 2-8°C | [1] |
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Key Applications
This compound is a versatile tool with a range of applications in scientific research and drug development:
-
Solid-Phase Peptide Synthesis (SPPS): It serves as a fundamental building block for introducing N-ε-acetyl-lysine residues into synthetic peptides.[3] This is crucial for studying the effects of lysine acetylation on peptide and protein function.
-
Epigenetics Research: The synthesis of histone peptides with site-specific acetylation is essential for investigating the role of histone modifications in gene regulation and chromatin structure.[4][5]
-
Cancer Research: Peptides containing acetylated lysine are used to study the activity of histone deacetylases (HDACs) and histone acetyltransferases (HATs), which are important targets in cancer therapy. Additionally, it is used in the synthesis of peptides related to tumor suppressors like p53.[3][6][7]
-
Drug Development: It is utilized in the creation of peptide-based therapeutics, where post-translational modifications can enhance efficacy and stability.[1]
-
Bioconjugation: This derivative facilitates the attachment of peptides to other molecules, which is important for developing diagnostic tools and targeted drug delivery systems.
Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing an acetylated lysine residue using this compound. This process involves four main stages: resin preparation, iterative deprotection and coupling, and final cleavage and deprotection.
Resin Preparation (Swelling)
-
Objective: To swell the solid support resin to allow for efficient diffusion of reagents.
-
Procedure:
-
Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amide peptides) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin.
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF from the vessel.
-
Fmoc Deprotection
-
Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling step.
-
Procedure:
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for an initial 3-5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for another 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
(Optional) Perform a Kaiser test to confirm the presence of a free primary amine.
-
Amino Acid Coupling
-
Objective: To form a peptide bond between the free amine on the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid.
-
Procedure for coupling this compound (or other Fmoc-amino acids):
-
In a separate vial, dissolve 3-4 equivalents of this compound and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add 6-8 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the amino acid solution to activate it.
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates successful coupling).
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection
-
Objective: To cleave the synthesized peptide from the resin support and remove all side-chain protecting groups.
-
Procedure:
-
After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). The choice of scavengers is critical to prevent side reactions.
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Signaling Pathways and Visualization
Peptides synthesized using this compound are instrumental in dissecting cellular signaling pathways where lysine acetylation is a key regulatory event. Below are diagrams of two such pathways.
Histone H3K9 Acetylation and Transcriptional Activation
Acetylation of lysine 9 on histone H3 (H3K9ac) is a hallmark of active gene promoters. This modification is part of a cascade that facilitates the transition from transcription initiation to elongation. The process begins with the trimethylation of histone H3 at lysine 4 (H3K4me3), which recruits histone acetyltransferase (HAT) complexes like SAGA. These enzymes then acetylate H3K9. The acetylated H3K9 serves as a binding site for the Super Elongation Complex (SEC), which in turn promotes the release of paused RNA Polymerase II, leading to productive gene transcription.[2][8]
p53-MDM2 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In response to cellular stress, such as DNA damage, p53 is acetylated on several lysine residues by the histone acetyltransferase p300/CBP. This acetylation physically blocks the MDM2 binding site on p53, thereby inhibiting its ubiquitination and leading to p53 stabilization and accumulation. The stabilized p53 can then activate the transcription of target genes involved in cell cycle arrest or apoptosis. As part of a negative feedback loop, MDM2 can recruit histone deacetylase 1 (HDAC1) to deacetylate p53, making it again susceptible to ubiquitination and degradation.[3][6][7][9]
References
- 1. nbinno.com [nbinno.com]
- 2. Acetylation on histone H3 lysine 9 mediates a switch from transcription initiation to elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylation of p53 inhibits its ubiquitination by Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MDM2 inhibits p300-mediated p53 acetylation and activation by forming a ternary complex with the two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. MDM2–HDAC1-mediated deacetylation of p53 is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to N-α-Fmoc-N-ε-acetyl-L-lysine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Fmoc-N-ε-acetyl-L-lysine, a critical reagent in peptide synthesis and chemical biology. Below, you will find its core molecular data, a detailed experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS), and a diagram of a key biological signaling pathway involving lysine acetylation.
A quick clarification on nomenclature is warranted. The compound of interest for incorporating an acetylated lysine residue into a peptide chain is Fmoc-Lys(Ac)-OH , where the alpha-amino group is protected by Fmoc for peptide chain elongation, and the epsilon-amino group of the side chain is acetylated. The alternative, Ac-Lys(Fmoc)-OH, would imply an acetylated N-terminus and chain extension from the lysine side chain, which is a non-standard application. This guide will focus on the widely used Fmoc-Lys(Ac)-OH.
Core Molecular Data
The fundamental quantitative data for Fmoc-Lys(Ac)-OH is summarized in the table below, providing essential information for experimental design and execution.
| Property | Value |
| Synonym | N-α-Fmoc-N-ε-acetyl-L-lysine[1][2] |
| Molecular Formula | C23H26N2O5[1][2][3][4] |
| Molecular Weight | 410.5 g/mol [1][3][4] |
| CAS Number | 159766-56-0[1][2] |
Experimental Protocol: Incorporation of Fmoc-Lys(Ac)-OH in Fmoc SPPS
This section details a standard protocol for the incorporation of an acetylated lysine residue into a growing peptide chain on a solid support using Fmoc-Lys(Ac)-OH. This procedure is a representative example of a single coupling cycle within a broader Solid-Phase Peptide Synthesis (SPPS) workflow.
Materials and Reagents:
-
Fmoc-Lys(Ac)-OH
-
Rink Amide resin (or other suitable resin for SPPS)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), ACS grade
-
Coupling reagent (e.g., HCTU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Washing solvents (e.g., Methanol, Isopropanol)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
Protocol:
-
Resin Swelling: The solid-phase resin is swelled in DMF for a minimum of 30 minutes in a reaction vessel to ensure optimal reaction conditions.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treatment with a 20% piperidine solution in DMF. This is typically performed for 5-10 minutes and may be repeated once to ensure complete deprotection.
-
Washing: Following deprotection, the resin is thoroughly washed to remove residual piperidine and byproducts. A typical washing sequence is multiple cycles with DMF, followed by DCM, and then DMF again.
-
Amino Acid Activation: In a separate vessel, Fmoc-Lys(Ac)-OH (typically 3-5 equivalents relative to the resin loading capacity) is pre-activated. This is achieved by dissolving it in DMF along with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA). The solution is allowed to react for 2-5 minutes to form the activated ester.
-
Coupling Reaction: The activated Fmoc-Lys(Ac)-OH solution is added to the deprotected peptide-resin in the reaction vessel. The mixture is agitated at room temperature for 1-2 hours to facilitate the coupling reaction.
-
Post-Coupling Wash: After the coupling reaction, the resin is washed extensively with DMF, DCM, and isopropanol to remove any unreacted amino acid and coupling reagents.
-
Cycle Repetition: The steps of Fmoc deprotection, washing, and coupling are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is achieved by treating the peptide-resin with a strong acid cleavage cocktail, such as a TFA-based solution, for 2-3 hours. The cleaved peptide is then precipitated, washed with cold diethyl ether, and dried.
Signaling Pathway: Histone Acetylation and Transcriptional Regulation
Lysine acetylation is a pivotal post-translational modification that plays a crucial role in regulating gene expression. The following diagram illustrates the signaling pathway of histone acetylation, a key epigenetic mechanism.
References
The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] Its widespread adoption is a testament to its unique chemical properties, most notably its base-lability, which allows for a mild and orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2][3] This guide provides a comprehensive technical overview of Fmoc chemistry, detailing its core principles, experimental protocols, and applications, with a focus on providing actionable data and clear visual representations of key processes.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group is rooted in its stability under acidic and neutral conditions, while being readily cleaved by mild bases, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][4] This orthogonality is fundamental to its success in SPPS, as it permits the selective deprotection of the N-terminal α-amino group of a growing peptide chain without affecting the acid-labile protecting groups on amino acid side chains or the linkage to the solid support.[1][5]
The key to the Fmoc group's base-lability lies in the fluorenyl ring system. The proton on the 9-position of the fluorene moiety is rendered acidic, facilitating a β-elimination reaction in the presence of a base.[1] This reaction leads to the cleavage of the carbamate bond, releasing the free amine and forming a stable dibenzofulvene (DBF)-piperidine adduct.[4][6]
Fmoc Protection of Amino Acids
The introduction of the Fmoc group to the α-amino group of an amino acid is a critical first step. This is typically achieved by reacting the amino acid with an activated Fmoc derivative under basic conditions. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1] Fmoc-OSu is often favored as it tends to minimize the formation of unwanted dipeptide byproducts.[1][7]
Experimental Protocol: Fmoc Protection of an Amino Acid using Fmoc-OSu
This protocol is a general guideline for the Nα-Fmoc protection of a free amino acid.
Materials:
-
Amino acid
-
Fmoc-OSu (1.05 equivalents)
-
Sodium bicarbonate (or other suitable base)
-
Dioxane (or other suitable organic solvent)
-
Water
-
Diethyl ether (for extraction)
-
1 M HCl (for acidification)
-
Saturated aqueous NaHCO3 solution
Procedure:
-
Dissolve the amino acid in a 2:1 v/v mixture of THF and saturated aqueous NaHCO3 solution.[8]
-
Add Fmoc-OSu (1.05 equivalents) to the solution.[9]
-
Stir the reaction mixture at room temperature for 16 hours.[8]
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO3.[8]
-
Extract the aqueous layer with diethyl ether (3 times) to remove unreacted Fmoc-OSu and byproducts.[8]
-
Acidify the aqueous layer to a pH of 1 by adding 1 M HCl.[8]
-
The Fmoc-protected amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
The Fmoc Deprotection Reaction
The removal of the Fmoc group is a pivotal and repeated step in SPPS. The standard method employs a 20% (v/v) solution of piperidine in DMF.[4][5] The mechanism proceeds through a base-catalyzed β-elimination.
// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin"]; Proton_Abstraction [label="Proton Abstraction\nby Piperidine", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Carbanion Intermediate"]; Beta_Elimination [label="β-Elimination", shape=ellipse, fillcolor="#FFFFFF"]; Deprotected_Peptide [label="H₂N-Peptide-Resin"]; DBF [label="Dibenzofulvene (DBF)"]; Piperidine [label="Piperidine"]; DBF_Adduct [label="DBF-Piperidine Adduct"];
// Edges Fmoc_Peptide -> Proton_Abstraction [label="+ Piperidine"]; Proton_Abstraction -> Intermediate; Intermediate -> Beta_Elimination; Beta_Elimination -> Deprotected_Peptide; Beta_Elimination -> DBF; DBF -> DBF_Adduct [label="+ Piperidine (scavenger)"]; Piperidine -> DBF_Adduct [style=invis];
// Invisible edges for layout Proton_Abstraction -> Beta_Elimination [style=invis]; Deprotected_Peptide -> DBF_Adduct [style=invis]; } . Caption: Mechanism of Fmoc deprotection by piperidine.[3]
Quantitative Data on Fmoc Deprotection
The efficiency of Fmoc deprotection is critical for the success of peptide synthesis. Below is a table summarizing common deprotection reagents and conditions.
| Deprotection Reagent | Concentration | Solvent | Typical Time | Notes |
| Piperidine | 20% (v/v) | DMF | 5-10 minutes | The most common and standard condition.[4] |
| Piperidine | 30% (v/v) | DMF | 10 minutes | A slightly stronger condition.[10] |
| Piperidine | 5-10% (v/v) with 0.1M HOBt | DMF | 10-20 minutes | Used to suppress aspartimide formation.[11] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | 2-5 minutes | A stronger, non-nucleophilic base, can be faster.[12] |
| Pyrrolidine | 20% (v/v) | NMP or other green solvents | Variable | An alternative to piperidine, especially in green chemistry approaches.[13] |
Monitoring Fmoc Deprotection
A significant advantage of Fmoc chemistry is the ability to monitor the deprotection step in real-time.[2] The dibenzofulvene-piperidine adduct formed during deprotection has a strong UV absorbance at approximately 301 nm.[6][14] By measuring the absorbance of the solution after deprotection, the extent of Fmoc group removal can be quantified, which also provides an indirect measure of the coupling efficiency of the previous step.[14][15]
// Nodes Start [label="Fmoc-Peptide-Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Piperidine [label="Add 20% Piperidine in DMF"]; Incubate [label="Incubate (e.g., 2 x 5 min)"]; Collect_Filtrate [label="Collect Filtrate"]; Measure_UV [label="Measure UV Absorbance at 301 nm"]; Analyze_Data [label="Analyze Data\n(Quantify Fmoc removal)"]; Decision [label="Complete Deprotection?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Wash_Resin [label="Wash Resin with DMF"]; Next_Coupling [label="Proceed to Next Coupling Step", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Repeat_Deprotection [label="Repeat Deprotection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Add_Piperidine; Add_Piperidine -> Incubate; Incubate -> Collect_Filtrate; Collect_Filtrate -> Measure_UV; Measure_UV -> Analyze_Data; Analyze_Data -> Decision; Decision -> Wash_Resin [label="Yes"]; Wash_Resin -> Next_Coupling; Decision -> Repeat_Deprotection [label="No"]; Repeat_Deprotection -> Add_Piperidine; } . Caption: Workflow for UV monitoring of Fmoc deprotection in SPPS.[6]
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
Fmoc chemistry is the dominant strategy for SPPS.[5][16] The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[16][17]
Experimental Protocol: A Single Coupling Cycle in Fmoc-SPPS
This protocol outlines one cycle of deprotection and coupling in a manual SPPS workflow.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF (peptide synthesis grade)
-
Fmoc-amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HATU, HCTU) (3-5 equivalents)
-
Base (e.g., DIPEA, NMM) (6-10 equivalents)
Procedure:
Fmoc Deprotection:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[4]
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.[18]
-
Drain the solution.
-
Add a second portion of the deprotection solution and agitate for 5-10 minutes to ensure complete Fmoc removal.[4][18]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.[4]
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid, coupling reagent, and base in DMF. This "activation" step should be brief.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids, a longer reaction time or a second coupling may be necessary.[19]
-
Drain the coupling solution and wash the resin with DMF to remove excess reagents and byproducts.
// Nodes Start [label="Fmoc-AA(n)-Peptide-Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)"]; Wash1 [label="2. DMF Wash"]; Free_Amine [label="H₂N-AA(n)-Peptide-Resin"]; Coupling [label="3. Amino Acid Coupling\n(Fmoc-AA(n+1), Activator, Base)"]; Wash2 [label="4. DMF Wash"]; Elongated_Peptide [label="Fmoc-AA(n+1)-AA(n)-Peptide-Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Repeat_Cycle [label="Repeat Cycle", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Final Cleavage from Resin\n& Side-Chain Deprotection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Free_Amine; Free_Amine -> Coupling; Coupling -> Wash2; Wash2 -> Elongated_Peptide; Elongated_Peptide -> Repeat_Cycle; Repeat_Cycle -> Deprotection [label=" for n+2"]; Repeat_Cycle -> Cleavage [label="After final AA"]; } . Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Common Challenges and Side Reactions in Fmoc Chemistry
While robust, Fmoc chemistry is not without its challenges. Awareness of potential side reactions is crucial for optimizing peptide synthesis and ensuring the purity of the final product.
-
Aspartimide Formation: This is a common side reaction involving aspartic acid residues, where the backbone amide nitrogen attacks the side-chain ester, forming a five-membered ring. This can lead to racemization and the formation of β- and α-peptide linkages upon ring-opening by piperidine.[11][12] The addition of an acid like HOBt to the deprotection solution can help suppress this side reaction.[11]
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is particularly prevalent when proline or glycine are in the first two positions.[11][19]
-
Racemization: While generally low with urethane-protected amino acids, racemization can occur during the activation step, especially with sterically hindered amino acids or under suboptimal conditions.[19] The choice of coupling reagents and the careful control of base concentration are important to minimize this side reaction.[19]
-
Incomplete Coupling/Deprotection: Steric hindrance and peptide aggregation on the resin can lead to incomplete reactions.[2][19] This results in deletion sequences in the final peptide. Strategies to overcome this include double coupling, using more potent coupling reagents, or modifying the synthesis conditions (e.g., temperature, solvent).[19]
Conclusion
The Fmoc protecting group has revolutionized peptide synthesis, offering a mild, efficient, and versatile strategy that has enabled the routine synthesis of complex peptides for a wide range of applications in research and drug development.[2][3] A thorough understanding of the underlying chemistry, including the mechanisms of protection and deprotection, coupled with robust experimental protocols and real-time monitoring, is essential for leveraging the full potential of this powerful tool. By carefully considering potential side reactions and optimizing synthesis conditions, researchers can continue to push the boundaries of peptide science.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. nbinno.com [nbinno.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. peptide.com [peptide.com]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
The Lynchpin of Epigenetic Research: A Technical Guide to Ac-Lys(Fmoc)-OH for Studying Post-Translational Modifications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Secrets of the Acetylome
Post-translational modifications (PTMs) represent a critical layer of biological regulation, expanding the functional diversity of the proteome far beyond the genetic code. Among the most vital of these is lysine acetylation, a reversible process governed by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs). This dynamic modification of lysine residues on both histone and non-histone proteins is fundamental to regulating gene expression, DNA repair, cell cycle progression, and metabolism.[1][2] Dysregulation of lysine acetylation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the enzymes that control it prime therapeutic targets.
To accurately study the functional consequences of lysine acetylation and to discover drugs that modulate its machinery, researchers require precision tools. Synthetic peptides containing site-specifically acetylated lysine residues are indispensable for these investigations. N-α-Fmoc-N-ε-acetyl-L-lysine , commonly known as Ac-Lys(Fmoc)-OH , is the cornerstone reagent that enables the synthesis of such peptides.[3] This in-depth guide provides a technical overview of this compound, its application in solid-phase peptide synthesis (SPPS), and its use in biochemical and drug discovery assays.
Physicochemical Properties of this compound
This compound is a derivative of the amino acid lysine, strategically modified for use in Fmoc-based solid-phase peptide synthesis. The α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group of the side chain is permanently acetylated.
| Property | Value |
| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-acetamidohexanoic acid |
| CAS Number | 159766-56-0 |
| Molecular Formula | C₂₃H₂₆N₂O₅ |
| Molecular Weight | 410.46 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | Typically ≥97.0% |
| Solubility | Soluble in polar organic solvents like DMF, NMP, and DMSO |
Core Application: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is its use as a building block in Fmoc SPPS to introduce a stable acetyl-lysine residue at a specific position within a peptide sequence.[3]
General Principle of Fmoc SPPS
SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4] The Fmoc strategy uses the base-labile Fmoc group for temporary Nα-protection, which can be removed under mild conditions that do not affect the acid-labile side-chain protecting groups or the resin linker.[5]
Detailed Protocol for Incorporating this compound
This protocol outlines a standard manual procedure for coupling this compound to a peptide-resin.
1. Resin Preparation & Swelling:
-
Start with a resin-bound peptide that has a free N-terminal amine (following a previous Fmoc-deprotection step).
-
Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 5 mL/g resin).
-
Swell the resin in DMF for at least 30 minutes.
2. Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and a coupling activator like HATU (2.9 eq.) in DMF.
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6 eq.), to the activation mixture.
-
Allow the activation to proceed for 5-10 minutes at room temperature. Uronium/aminium salt reagents like HATU are highly recommended as they are effective for coupling sterically hindered amino acids.[6]
3. Coupling Reaction:
-
Drain the DMF from the swelled resin.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To ensure the reaction has gone to completion, perform a qualitative colorimetric test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling with fresh reagents may be necessary ("double coupling").[6]
4. Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (5 x 5 mL/g resin) to remove excess reagents and byproducts.
5. Capping (Optional but Recommended):
-
To block any unreacted N-terminal amines and prevent the formation of deletion sequences, perform a capping step.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.
6. Fmoc Deprotection:
-
To continue peptide elongation, remove the Fmoc group from the newly added this compound.
-
Treat the resin with 20% piperidine in DMF (2 x 10 minutes).[4]
-
Wash thoroughly with DMF to prepare for the next coupling cycle.
Applications in Post-Translational Modification Research
Peptides synthesized with this compound are powerful tools for dissecting the roles of lysine acetylation.
Enzyme Activity and Inhibition Assays
Synthetic acetylated peptides serve as ideal substrates for in vitro assays of HATs and HDACs. They allow for the precise measurement of enzyme kinetics and the screening of potential inhibitors.
Protocol: Fluorogenic HDAC Activity Assay This assay is suitable for high-throughput screening and relies on a specialized substrate that becomes fluorescent upon deacetylation and subsequent proteolytic cleavage.[7]
1. Reagents and Materials:
-
Purified HDAC enzyme.
-
Fluorogenic acetylated peptide substrate (e.g., based on the p53 sequence, commercially available).
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution (containing a protease like trypsin).
-
Known HDAC inhibitor (e.g., Trichostatin A) for positive control.
-
96- or 384-well black microplates.
-
Fluorescence plate reader.
2. Assay Procedure:
-
Prepare serial dilutions of the test compound (potential inhibitor) in HDAC Assay Buffer.
-
In the microplate, add 50 µL of the HDAC enzyme solution to each well.
-
Add 5 µL of the diluted test compound or control vehicle to the appropriate wells.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 50 µL of the developer solution.
-
Incubate for 15 minutes at 37°C.
-
Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).
3. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.
Studying "Reader" Domain Interactions
Proteins containing specialized modules called bromodomains specifically recognize and bind to acetylated lysine residues. Synthetic peptides are used in biophysical assays (e.g., AlphaScreen, Surface Plasmon Resonance) to quantify these interactions and identify inhibitors that block them.
Case Study: Histone Acetylation and Transcriptional Activation
Lysine acetylation on histone tails, such as on Histone H3 at lysine 9 (H3K9ac), is a hallmark of active chromatin. Acetylation neutralizes the positive charge of the lysine side chain, weakening its interaction with the negatively charged DNA backbone and creating a more open chromatin structure.[1] Furthermore, H3K9ac acts as a docking site for proteins containing bromodomains, such as components of the TFIID transcription factor complex, which helps recruit RNA Polymerase II to initiate transcription.[8] The use of synthetic H3 peptides with and without acetylation at K9 was instrumental in identifying and characterizing these reader proteins.
Role in Drug Discovery and Development
The development of modulators of lysine acetylation pathways is a major focus in pharmacology. This compound is a foundational tool in this endeavor.
High-Throughput Screening (HTS) for Inhibitors
As described in the HDAC assay protocol, synthetic acetylated peptides are central to the HTS campaigns that screen large chemical libraries for potential inhibitors of HATs or HDACs.[9] These screens are the first step in identifying hit compounds that can be optimized into lead candidates for drug development. Mass spectrometry-based HTS platforms are also increasingly used, offering a label-free method to directly measure the conversion of an acetylated peptide substrate to its deacetylated product.[10]
Conclusion
N-α-Fmoc-N-ε-acetyl-L-lysine is far more than a simple amino acid derivative; it is an enabling reagent that provides researchers with the ability to synthesize bespoke tools for the precise interrogation of lysine acetylation. From elucidating the fundamental mechanisms of epigenetic regulation to powering high-throughput screens for the next generation of therapeutics, this compound is an indispensable component in the toolkit of modern chemical biology, biochemistry, and drug discovery. Its continued application will undoubtedly lead to further breakthroughs in our understanding of health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | The Role of Histone Protein Acetylation in Regulating Endothelial Function [frontiersin.org]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. digital.csic.es [digital.csic.es]
- 6. benchchem.com [benchchem.com]
- 7. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylation on histone H3 lysine 9 mediates a switch from transcription initiation to elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Drug High-Throughput Screening - Creative Peptides [creative-peptides.com]
- 10. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Guide to Acetylated Peptides and Their Function
Introduction to Peptide Acetylation
Protein acetylation is a crucial and widespread post-translational modification (PTM) that involves the addition of an acetyl group (CH₃CO) to an amino acid residue within a protein or peptide.[1][2] This modification is integral to regulating a vast array of cellular processes, from gene expression to metabolic pathways.[2][3] The process is a dynamic and reversible enzymatic reaction, creating a sophisticated regulatory system analogous to phosphorylation.[4][5][6]
There are two primary forms of protein acetylation:
-
N-terminal Acetylation (Nα-acetylation) : This is an irreversible modification where an acetyl group is added to the α-amino group of the N-terminal amino acid of a polypeptide chain.[7] It is one of the most common protein modifications in eukaryotes, affecting approximately 85% of all human proteins.[5][7] This process is co-translational, occurring as the protein is being synthesized, and is catalyzed by N-terminal acetyltransferases (NATs).[5]
-
Lysine Acetylation (Nε-acetylation) : This is a reversible modification occurring on the ε-amino group of a lysine residue's side chain.[7] This dynamic process is regulated by two opposing enzyme families: Lysine Acetyltransferases (KATs), which add the acetyl group, and Lysine Deacetylases (KDACs, including HDACs and Sirtuins), which remove it.[1][5]
The addition of an acetyl group, donated by the metabolite acetyl-coenzyme A (acetyl-CoA), neutralizes the positive charge of the N-terminus or the lysine residue.[8][9][10] This seemingly simple chemical change can have profound effects on a peptide's structure, stability, and interactions, thereby altering its biological function.[1]
The Function of Peptide Acetylation
Acetylation acts as a molecular switch that modulates protein function in diverse ways, impacting cellular signaling, gene regulation, and protein stability.
Regulation of Gene Expression
The most well-studied role of lysine acetylation is in the regulation of gene expression through the modification of histone proteins.[11]
-
Chromatin Remodeling : In its default state, chromatin is condensed (heterochromatin) because the positively charged lysine tails of histones interact strongly with the negatively charged phosphate backbone of DNA.[8]
-
Transcriptional Activation : Histone Acetyltransferases (HATs) are recruited to specific gene promoters and transfer acetyl groups to histone tails.[9][11] This acetylation neutralizes the positive charge, weakening the histone-DNA interaction.[8] The result is a more relaxed, open chromatin structure (euchromatin) that allows transcription factors and RNA polymerase to access the DNA and initiate gene expression.[1][8][12][13]
-
Transcriptional Repression : Conversely, Histone Deacetylases (HDACs) remove the acetyl groups, restoring the positive charge on the histones. This leads to a more compact chromatin structure, restricting access to the DNA and repressing gene transcription.[8][9]
This dynamic interplay between HATs and HDACs provides a central switch for controlling gene activity.[11][12]
References
- 1. Protein Acetylation: Mechanisms & Biological Significance - Creative Proteomics [creative-proteomics.com]
- 2. Acetylated Peptide Enrichment Service - Creative Proteomics [creative-proteomics.com]
- 3. Quantitative Analysis of Protein Acetylation Using Acetylomics | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein acetylation - Wikipedia [en.wikipedia.org]
- 6. Biochemical pathways that regulate acetyltransferase and deacetylase activity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 9. bosterbio.com [bosterbio.com]
- 10. lifetein.com [lifetein.com]
- 11. Role of histone acetylation in the control of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone acetylation: a switch between repressive and permissive chromatin: Second in review series on chromatin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomodal.com [biomodal.com]
A Technical Guide to Ac-Lys(Fmoc)-OH for Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-acetyl-L-lysine (Ac-Lys(Fmoc)-OH), a critical building block in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics. This document details suppliers, purity specifications, synthesis methodologies, quality control protocols, and applications.
Introduction to this compound
This compound is a derivative of the amino acid L-lysine where the α-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group of the side chain is acetylated. This orthogonal protection scheme is essential in Fmoc-based solid-phase peptide synthesis, allowing for the incorporation of an acetylated lysine residue at specific positions within a peptide sequence. Acetylation of lysine is a key post-translational modification that plays a crucial role in regulating protein function and cellular processes, making this compound a valuable reagent for studying these biological phenomena and for designing peptides with enhanced therapeutic properties.
Suppliers and Purity Specifications
A variety of chemical suppliers offer this compound, with purity levels suitable for research and development purposes. The following tables summarize the offerings from several prominent suppliers.
Table 1: Prominent Suppliers of this compound
| Supplier | Website |
| Sigma-Aldrich (Novabiochem®) | --INVALID-LINK-- |
| Bachem | --INVALID-LINK-- |
| Aapptec | --INVALID-LINK-- |
| AnaSpec | --INVALID-LINK-- |
| Watanabe Chemical Industries | --INVALID-LINK-- |
| Chem-Impex | --INVALID-LINK-- |
| HiMedia Laboratories | --INVALID-LINK-- |
| Biorunstar | --INVALID-LINK-- |
| ChemPep | --INVALID-LINK-- |
Table 2: Comparative Purity Specifications for this compound
| Supplier | Purity by HPLC | Enantiomeric Purity | Other Specifications |
| Sigma-Aldrich (Novabiochem®) | ≥97.0% | ≥99.5% | Assay (acidimetric): ≥97.0%; Purity (TLC): ≥98% |
| Watanabe Chemical Industries, Ltd. | ≥98%[1] | Enantiomer ≤0.5%[1] | - |
| AnaSpec | ≥95% (Peak Area by HPLC)[2] | Not specified | - |
| Biorunstar | ≥98.00% | Not specified | - |
Synthesis of this compound
The synthesis of this compound involves a multi-step process that requires careful control of protecting groups to achieve selective modification of the lysine side chain. The general strategy involves the protection of the α-amino group with the Fmoc group, followed by the acetylation of the ε-amino group.
Synthesis Pathway
The following diagram illustrates a common synthetic route for preparing this compound. This pathway ensures the selective protection and modification of the lysine molecule.
Caption: Synthetic pathway for this compound.
Experimental Protocol for Synthesis
This protocol is a representative method for the synthesis of this compound, adapted from established procedures for orthogonal protection of lysine.
Step 1: Formation of the Copper Complex
-
Dissolve L-lysine hydrochloride in an aqueous solution of sodium bicarbonate.
-
Add a solution of copper (II) sulfate pentahydrate and stir at room temperature for 30 minutes to form the copper complex, which protects the α-amino and carboxyl groups.
Step 2: Fmoc Protection of the α-Amino Group
-
To the copper complex solution, add acetone and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
-
Stir the reaction mixture at room temperature for 2-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 3: Removal of the Copper Complex
-
After completion of the Fmoc protection, add a copper chelating agent (e.g., EDTA) to the reaction mixture and stir until the blue color of the copper complex disappears.
-
Adjust the pH to be acidic to precipitate the N-α-Fmoc-L-lysine.
-
Filter the precipitate, wash with water, and dry under vacuum.
Step 4: Acetylation of the ε-Amino Group
-
Suspend the dried N-α-Fmoc-L-lysine in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., diisopropylethylamine - DIPEA) to neutralize the amino acid.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the crude this compound, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization or column chromatography.
Quality Control and Purity Analysis
Ensuring the high purity of this compound is critical for the successful synthesis of high-quality peptides. The primary analytical techniques for quality control are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity and enantiomeric purity of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Chiral stationary phase column for enantiomeric purity (e.g., polysaccharide-based)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Injection: Inject 10-20 µL of the sample solution.
-
Gradient Elution (for chemical purity):
-
Start with a linear gradient of 30% to 90% Mobile Phase B over 20 minutes.
-
Flow rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
-
Isocratic Elution (for enantiomeric purity):
-
Use a pre-determined isocratic mixture of hexane and isopropanol with 0.1% TFA on a chiral column.
-
Flow rate and detection as above.
-
-
Data Analysis: Calculate the purity based on the peak area percentage of the main peak relative to the total peak area. For enantiomeric purity, determine the ratio of the L- and D-enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the presence of the Fmoc group, the acetyl group, and the lysine backbone, and to ensure the absence of significant impurities.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Instrumentation and Materials:
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound (C₂₃H₂₆N₂O₅, MW: 410.46 g/mol ).
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent for introducing acetylated lysine residues into synthetic peptides. The following workflow illustrates its use in a standard Fmoc-SPPS protocol.
Experimental Workflow for SPPS
References
Methodological & Application
Application Notes and Protocols for the Use of Ac-Lys(Fmoc)-OH in Fmoc-SPPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Lys(Fmoc)-OH, or Nα-Fmoc-Nε-acetyl-L-lysine, is a crucial building block in Fmoc solid-phase peptide synthesis (SPPS) for the site-specific incorporation of acetylated lysine residues into synthetic peptides.[1] Lysine acetylation is a significant post-translational modification that plays a vital role in regulating protein function, stability, and cellular signaling pathways, most notably in the context of histone proteins and epigenetic regulation.[1] These application notes provide a comprehensive guide for the efficient use of this compound in Fmoc-SPPS protocols, ensuring high-yield and high-purity synthesis of acetylated peptides.
Data Presentation
While specific kinetic data for the coupling and deprotection of this compound can be sequence-dependent, the following table summarizes representative data and conditions based on standard Fmoc-SPPS protocols for modified amino acids.
| Parameter | Condition / Value | Notes |
| Coupling Time | 1 - 4 hours | Can be extended for difficult couplings. Monitored by Kaiser test. |
| Coupling Reagent | HATU / HBTU / DIC with HOBt or Oxyma | Uronium/aminium or phosphonium-based reagents are highly effective. |
| Fmoc Deprotection Time | 2 x 10-20 minutes | Typically performed with 20% piperidine in DMF. |
| Crude Peptide Purity | Typically 70-80% | Sequence-dependent and can be optimized. |
| Final Peptide Purity | >95% | Achievable with standard HPLC purification. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Fmoc-compatible resin (e.g., Rink Amide, Wang resin)
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Piperidine, reagent grade
-
Coupling reagents (e.g., HATU, HBTU, DIC, HOBt, Oxyma)
-
Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Kaiser test kit (Ninhydrin solutions)
-
Diethyl ether, cold
Protocol for Incorporation of this compound
This protocol outlines the key steps for incorporating a single this compound residue into a growing peptide chain on a solid support.
1. Resin Preparation and Swelling:
- Place the desired amount of resin in a reaction vessel.
- Wash the resin with DMF (3x) and DCM (3x).
- Swell the resin in DMF for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 15-20 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a blue color).
3. This compound Coupling:
- Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF. Add a hindered base like DIPEA (6-10 equivalents) and allow to pre-activate for 1-2 minutes.
- Coupling: Immediately add the activated this compound solution to the deprotected resin.
- Agitate the reaction mixture for 1-4 hours at room temperature.
- Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow or colorless beads) indicates that the coupling is complete. If the test is positive, the coupling step can be repeated with fresh reagents ("double coupling").
4. Capping (Optional):
- If the Kaiser test remains positive after a second coupling, it is advisable to cap any unreacted amines to prevent the formation of deletion sequences. This is typically done using a solution of acetic anhydride and DIPEA in DMF.
5. Washing:
- After a successful coupling (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any excess reagents and byproducts.
6. Continuation of Synthesis:
- Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
7. Cleavage and Final Deprotection:
- Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
- Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) to the resin.
- Gently agitate for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide under vacuum.
8. Peptide Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical HPLC to determine its purity. Peptides containing acetylated lysine often exhibit a purity of >90% after purification.[2][3]
Mandatory Visualizations
Caption: Experimental workflow for Fmoc-SPPS incorporating this compound.
Caption: Role of lysine acetylation in chromatin remodeling and transcriptional regulation.
References
Application Notes: Standard Coupling Procedure for Ac-Lys(Fmoc)-OH in Solid-Phase Peptide Synthesis
Introduction
Nα-Fmoc-Nε-acetyl-L-lysine (Ac-Lys(Fmoc)-OH) is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptides where the lysine side chain is intended to be acetylated, mimicking a common post-translational modification. The acetyl group is a stable protecting group that remains intact throughout the standard Fmoc-SPPS procedure and subsequent cleavage from the resin.[1] This allows for the site-specific incorporation of an acetylated lysine residue, which is vital for studying the role of acetylation in protein function, regulation, and signaling.
The Role of the Acetyl Group
The ε-amino group of lysine is highly nucleophilic and requires protection during peptide synthesis to prevent unwanted side reactions.[2][3] While various protecting groups like Boc and Trt are available for this purpose, the acetyl group in this compound is not intended to be removed. Instead, it represents the final desired modification at that specific lysine residue. This is particularly relevant for the synthesis of histone peptides and other proteins where lysine acetylation plays a key regulatory role.
Coupling Strategy
The coupling of this compound can be more challenging compared to smaller, less sterically hindered amino acids. To achieve high coupling efficiency, the use of potent activating reagents is recommended.[4][5] A double coupling strategy, where the coupling step is repeated with fresh reagents, can also be employed to ensure the reaction goes to completion, especially when synthesizing long or difficult peptide sequences.[4]
Quantitative Data Summary
The selection of coupling reagents and conditions directly impacts the efficiency of the peptide bond formation. Below is a summary of typical reagents and conditions used for the coupling of sterically hindered amino acids like this compound.
| Coupling Reagent | Reagent Type | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Coupling Efficiency | Key Considerations |
| HATU/DIPEA | Aminium/Uronium Salt | 1 : 0.95 : 2 | 30 - 60 min | >99% | Highly efficient, low racemization.[5] |
| HBTU/DIPEA | Aminium/Uronium Salt | 1 : 0.95 : 2 | 30 - 60 min | >98% | Cost-effective alternative to HATU.[5] |
| PyBOP/DIPEA | Phosphonium Salt | 1 : 1 : 2 | 30 - 120 min | >98% | Good for avoiding guanidinylation side reactions.[4][5] |
| DIC/HOBt | Carbodiimide/Additive | 1 : 1 : 1 | 60 - 180 min | >95% | Economical but generally less effective for hindered couplings.[4][5] |
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) incorporating an this compound residue using the Fmoc/tBu strategy.
Materials and Reagents:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Piperidine, reagent grade
-
N,N-Diisopropylethylamine (DIPEA), peptide synthesis grade
-
HATU (or other selected coupling reagent)
-
Acetic anhydride
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Protocol Steps:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Wash the resin with DMF (3 x volume) for 1 minute per wash.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
This compound Coupling (using HATU):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.[4]
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride, pyridine, and DMF (e.g., 1:1:8 v/v/v) for 30 minutes.
-
Wash the resin with DMF (3 times).
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Visualizations
Caption: Experimental workflow for the coupling of this compound.
Caption: Reaction pathway for this compound coupling using HATU.
References
- 1. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application of Ac-Lys(Fmoc)-OH in Solid-Phase Synthesis of Histone Peptides: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of histone peptides incorporating site-specific acetylation, utilizing N-α-Fmoc-N-ε-acetyl-L-lysine (Ac-Lys(Fmoc)-OH). The ability to synthesize histone peptides with specific post-translational modifications (PTMs) is crucial for studying the histone code, developing epigenetic-targeted therapeutics, and elucidating the mechanisms of chromatin regulation.
Introduction
Histone proteins are subject to a wide array of post-translational modifications, with lysine acetylation being one of the most critical for regulating gene expression and chromatin structure.[1][2][3] The synthesis of histone peptides with precisely placed acetylated lysine residues allows researchers to investigate the functional roles of these modifications in a controlled in vitro setting.[2][3] Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a robust and widely adopted method for this purpose, and this compound is the key building block for introducing acetylated lysine into the peptide sequence.[4]
This guide outlines the chemical principles, provides a detailed experimental protocol, and presents data in a structured format to aid researchers in the successful synthesis and purification of acetylated histone peptides.
Principle of the Method
The synthesis of acetylated histone peptides is achieved through stepwise solid-phase peptide synthesis (SPPS) employing Fmoc/tBu chemistry. The peptide is assembled on an insoluble resin support, starting from the C-terminus and extending to the N-terminus.[5] The temporary Nα-Fmoc protecting group is removed at each cycle with a mild base (piperidine), while the acid-labile side-chain protecting groups (like tBu) remain intact.[5][6]
To incorporate an acetylated lysine, this compound is used as the amino acid building block during the coupling step at the desired position in the peptide sequence.[4] The acetyl group on the ε-amino group of the lysine side chain is stable throughout the synthesis. After the full-length peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.[4] The crude peptide is then purified to homogeneity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Wang Resin or Rink Amide Resin | 100-200 mesh, 0.5-1.0 mmol/g | Novabiochem, AAPPTec |
| This compound | Peptide synthesis grade | Bachem, Chem-Impex |
| Standard Fmoc-protected amino acids | Peptide synthesis grade | Various |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS grade | VWR |
| Piperidine | ACS grade | Sigma-Aldrich |
| HBTU/HCTU | Peptide synthesis grade | Peptides International |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Acros Organics |
| Trifluoroacetic acid (TFA) | Reagent grade | Oakwood Chemical |
| Triisopropylsilane (TIS) | 99% | Alfa Aesar |
| 1,2-Ethanedithiol (EDT) | 98% | TCI America |
| Diethyl ether | Anhydrous | J.T.Baker |
| Acetonitrile (ACN) | HPLC grade | Honeywell |
| Water | HPLC grade |
Solid-Phase Peptide Synthesis Workflow
Step-by-Step Protocol
1. Resin Preparation and First Amino Acid Loading
-
Swell the resin (e.g., Wang resin for C-terminal acid or Rink Amide resin for C-terminal amide) in DMF for 30-60 minutes in a solid-phase synthesis vessel.[5]
-
If using a pre-loaded resin, proceed to step 2. If loading the first amino acid, follow standard esterification protocols for Wang resin or coupling protocols for amide resins.
2. Peptide Chain Elongation Cycle This cycle is repeated for each amino acid in the sequence.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes. Drain the solution.[5][7]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent like HBTU or HCTU (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF for 2-5 minutes.
-
To incorporate acetylated lysine, use this compound in this step.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring the Coupling Reaction: Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
3. N-terminal Acetylation (Optional) If the N-terminus of the peptide needs to be acetylated, perform this step after the final Fmoc deprotection.
-
After removing the Fmoc group from the final amino acid, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and agitate for 30-60 minutes.
-
Wash the resin with DMF and then DCM.
4. Cleavage and Deprotection
-
After the final synthesis step, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for peptides containing arginine and other sensitive residues is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[4] Another widely used cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[4]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate under a stream of nitrogen to about 10% of its original volume.[4]
5. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the concentrated TFA solution to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Data Presentation
The following table provides representative data for the synthesis of a model acetylated histone H3 peptide (e.g., H3K9ac, sequence: ARTKQTARK(ac)STGGKAP).
| Parameter | Value | Method of Determination |
| Crude Peptide Purity | 65-85% | Analytical RP-HPLC |
| Final Peptide Purity | >95% | Analytical RP-HPLC |
| Overall Yield | 15-30% | Based on initial resin loading |
| Identity Confirmation | Expected Mass ± 1 Da | MALDI-TOF or ESI Mass Spectrometry[8] |
Histone Code and Signaling
The synthesis of histone peptides with specific PTMs is fundamental to deciphering the "histone code," a hypothesis stating that the pattern of histone modifications constitutes a signaling network that regulates downstream cellular events.[1][2][3] For instance, acetylation of specific lysine residues on histone tails is generally associated with transcriptional activation.
Conclusion
The use of this compound in solid-phase peptide synthesis is an indispensable tool for creating precisely modified histone peptides. This capability allows for detailed biochemical and structural studies of how specific acetylation marks influence protein-protein interactions, enzyme activity, and ultimately, gene regulation. The protocols and data presented herein provide a comprehensive framework for researchers to successfully synthesize these critical reagents for advancing our understanding of epigenetics.
References
- 1. Facile synthesis of site-specifically acetylated and methylated histone proteins: Reagents for evaluation of the histone code hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of site-specifically acetylated and methylated histone proteins: reagents for evaluation of the histone code hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.unab.cl [researchers.unab.cl]
- 4. Preparing Semisynthetic and Fully Synthetic Histones H3 and H4 to Modify the Nucleosome Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis [scholarlycommons.pacific.edu]
- 8. Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry: an application for determining lysine 9 acetylation and methylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Post-Translational Modifications in Drug Discovery: Applications of Ac-Lys(Fmoc)-OH
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug discovery, the ability to mimic post-translational modifications (PTMs) is paramount for developing novel therapeutics that accurately target cellular pathways. Nα-Fmoc-Nε-acetyl-L-lysine (Ac-Lys(Fmoc)-OH) has emerged as a critical chemical tool for researchers, enabling the precise incorporation of acetylated lysine residues into synthetic peptides. This allows for the investigation and modulation of biological processes governed by protein acetylation, a key regulatory mechanism in cellular function and disease.
Acetylation of lysine residues, a reversible PTM, plays a pivotal role in regulating gene expression, protein stability, and protein-protein interactions.[1][2] Dysregulation of this process is implicated in numerous diseases, including cancer and neurodegenerative disorders, making enzymes involved in acetylation, such as histone deacetylases (HDACs), attractive drug targets. This compound serves as an indispensable building block in solid-phase peptide synthesis (SPPS) to create peptides that can act as substrates or inhibitors for these enzymes, facilitating the development of targeted therapies.
This application note provides detailed protocols for the use of this compound in SPPS, summarizes key quantitative data, and presents visual workflows and signaling pathways to guide researchers in leveraging this versatile compound in their drug discovery efforts.
Key Applications in Drug Discovery
The primary application of this compound lies in its use as a protected amino acid for the synthesis of peptides containing N-epsilon-acetyllysine.[3] This capability is crucial for several areas of drug discovery:
-
Histone Deacetylase (HDAC) Inhibitor Development: Peptides and peptidomimetics containing acetylated lysine are instrumental in the design of HDAC inhibitors.[4][5][6] These synthetic peptides can mimic the natural substrates of HDACs, allowing for the screening and characterization of new inhibitory compounds.
-
Bromodomain Ligand Discovery: Bromodomains are protein modules that specifically recognize and bind to acetylated lysine residues. The synthesis of acetylated peptides enables the study of these interactions and the development of small molecules or peptide-based drugs that can disrupt them, offering therapeutic potential in cancer and inflammation.
-
Probing Protein-Protein Interactions: Lysine acetylation is a key signaling event that can modulate protein-protein interactions.[1] By incorporating this compound into peptide sequences, researchers can synthesize specific domains of proteins to study how acetylation affects their binding to partner proteins, as exemplified by the p53-PC4 interaction.[7]
-
Epitope Mapping and Antibody Development: Acetylated peptides are used to generate and characterize antibodies that specifically recognize acetylated protein targets. These antibodies are invaluable tools for diagnostic and research purposes.
Quantitative Data Summary
The efficiency of incorporating this compound into a growing peptide chain is comparable to other standard Fmoc-protected amino acids. The following table summarizes typical parameters and outcomes in Fmoc-based solid-phase peptide synthesis.
| Parameter | Typical Value/Range | Notes |
| Coupling Reagent | HBTU, HATU, HCTU, DIC/Oxyma | The choice of coupling reagent can influence efficiency, with uronium/aminium-based reagents often providing higher yields for sterically hindered couplings.[8] |
| Coupling Time | 1-2 hours | Can be monitored using a qualitative ninhydrin (Kaiser) test to ensure completion. A negative test indicates successful coupling.[8] |
| Equivalents of a.a. | 2-5 equivalents | Relative to the resin loading capacity. |
| Fmoc Deprotection | 20% Piperidine in DMF | Typically performed in two steps: a short initial treatment followed by a longer incubation to ensure complete removal of the Fmoc group. |
| Deprotection Time | 5 + 15 minutes | Thorough washing after deprotection is crucial to remove piperidine, which can interfere with the subsequent coupling step. |
| Overall Yield | Sequence-dependent (typically >70%) | The final yield of the purified peptide will vary based on the length and sequence of the peptide. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Model Acetylated Peptide
This protocol describes the manual synthesis of a model hexapeptide (e.g., Tyr-Ala-Gly-Lys(Ac)-Phe-Leu) on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Other required Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (ddH₂O)
-
Diethyl ether (cold)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of the First Amino Acid (Fmoc-Leu-OH):
-
In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm complete coupling (beads should remain yellow). If the test is positive (blue beads), repeat the coupling step.
-
-
Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid, including this compound, in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in Step 2.
-
N-terminal Acetylation (Optional): If an N-terminally acetylated peptide is desired, treat the deprotected peptide-resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[9]
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).
Visualizing Workflows and Pathways
To better illustrate the processes involved in the application of this compound, the following diagrams have been generated using the DOT language.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
References
- 1. Selective cleavage enhanced by acetylating the side chain of lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 4. Part 1 Synthesis of a potent histone deacetylase inhibitor; Part 2 Studies towards a stabilized helix-turn-helix peptide [vtechworks.lib.vt.edu]
- 5. peptide.com [peptide.com]
- 6. Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Multi-Step Workflows – Introduction to Workflows with Common Workflow Language [carpentries-incubator.github.io]
- 8. benchchem.com [benchchem.com]
- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Application Notes and Protocols: Site-Specific Incorporation of Acetylated Lysine into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine acetylation is a critical post-translational modification (PTM) that plays a pivotal role in regulating protein function, stability, and interaction. The ability to generate peptides with site-specifically incorporated acetylated lysine (Lys(Ac)) is indispensable for a wide range of research applications, from elucidating signaling pathways to developing novel therapeutics. These synthetic peptides are instrumental in developing antibodies, studying enzyme kinetics, and screening for protein-binding partners. This document provides detailed protocols and application notes for the synthesis, purification, and characterization of peptides containing acetylated lysine.
The primary and most robust method for incorporating acetylated lysine into synthetic peptides is through solid-phase peptide synthesis (SPPS) utilizing the pre-acetylated building block, N-α-Fmoc-N-ε-acetyl-L-lysine (Fmoc-Lys(Ac)-OH).[1][2][3][4][5] This approach ensures the precise placement of the acetylated residue within the peptide sequence.
Methods of Incorporation
While other methods such as genetic code expansion and chemical ligation exist for generating larger acetylated proteins, SPPS remains the most direct and versatile method for synthetic peptides.[6] An alternative chemical approach involves the alkylation of cysteine residues to create an acetyl-lysine mimic, which can be useful for specific applications where native lysine is not required.[7][8][9][10]
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Lys(Ac)-OH
The use of Fmoc-Lys(Ac)-OH is the gold standard for incorporating acetylated lysine during SPPS.[1][2][3][4][5] The Fmoc group on the α-amine is temporarily removed at each cycle of amino acid addition, while the acetyl group on the ε-amine of the lysine side chain remains stable throughout the synthesis. This ensures the site-specific incorporation of the acetylated lysine.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Acetylated Peptide
This protocol outlines the manual synthesis of a generic acetylated peptide using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Lys(Ac)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Acetic anhydride
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents to the resin substitution) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of Acetylated Lysine: When the sequence calls for an acetylated lysine, use Fmoc-Lys(Ac)-OH in the coupling step as described above.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
N-Terminal Acetylation (Optional): If the N-terminus of the peptide needs to be acetylated, perform the following after the final Fmoc deprotection:
-
Wash the resin with DMF.
-
Add a solution of 10% acetic anhydride and 1% pyridine in DMF to the resin and agitate for 30 minutes.[11]
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Cleavage and Side-Chain Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Purification of the Acetylated Peptide by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[12][13]
Materials:
-
Crude synthetic acetylated peptide
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Peptide Separation:
-
Inject the dissolved peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).
-
Monitor the elution profile at 210-220 nm.[13]
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified acetylated peptide as a white powder.
Protocol 3: Characterization of the Acetylated Peptide by Mass Spectrometry
Mass spectrometry (MS) is essential for confirming the identity and purity of the synthesized peptide.[14][15]
Materials:
-
Purified acetylated peptide
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Appropriate matrix (for MALDI-TOF) or solvent (for ESI-MS)
Procedure:
-
Sample Preparation: Prepare the peptide sample according to the instrument's requirements.
-
Mass Analysis: Acquire the mass spectrum of the peptide.
-
Data Interpretation:
-
Compare the observed molecular weight with the calculated theoretical mass of the acetylated peptide.
-
The presence of an acetyl group on a lysine residue will result in a mass increase of 42.01 Da compared to an unmodified lysine residue.[16]
-
Tandem MS (MS/MS) can be used to confirm the sequence and pinpoint the exact location of the acetylation by analyzing the fragmentation pattern.[17][18]
-
Data Presentation
Table 1: Theoretical Mass Shift due to Acetylation
| Modification | Chemical Formula of Added Group | Monoisotopic Mass Shift (Da) |
| Acetylation | C₂H₂O | +42.010565 |
Table 2: Example Characterization Data for a Synthetic Acetylated Peptide (Ac-Lys-Ala-Val-NH₂)
| Parameter | Theoretical Value | Observed Value | Method |
| Monoisotopic Mass | 400.2687 | 400.2691 | ESI-MS |
| Purity | >95% | 98.5% | RP-HPLC (214 nm) |
Visualizations
Caption: Workflow for the synthesis of an acetylated peptide.
Caption: Reversible lysine acetylation signaling pathway.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc-Lys(Ac)-OH Novabiochem 159766-56-0 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-Lys(Ac)-OH Novabiochem 159766-56-0 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. A Facile Protocol to Generate Site-Specifically Acetylated Proteins in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific introduction of an acetyl-lysine mimic into peptides and proteins by cysteine alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site-specific introduction of an acetyl-lysine mimic into peptides and proteins by cysteine alkylation. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis of Polyalanine Peptides Containing a Lysine Residue via Solid-Phase Peptide [scholarlycommons.pacific.edu]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 13. bachem.com [bachem.com]
- 14. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. ionsource.com [ionsource.com]
- 17. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Use of Ac-Lys(Fmoc)-OH in Epigenetic Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of histone proteins play a critical role in regulating gene expression and other DNA-templated processes. Among these, the acetylation of lysine residues is a key epigenetic mark recognized by "reader" proteins containing bromodomains, which subsequently recruit transcriptional machinery. The synthesis of peptides bearing site-specific acetylated lysine residues is therefore essential for developing probes to study these interactions and for screening for small molecule inhibitors of bromodomain-containing proteins.
Nα-Fmoc-Nε-acetyl-L-lysine (Ac-Lys(Fmoc)-OH) is a crucial building block for the solid-phase peptide synthesis (SPPS) of such probes.[1][2] Its Fmoc-protected α-amino group allows for iterative peptide chain elongation, while the acetylated ε-amino group mimics the natural post-translational modification. This document provides detailed application notes and protocols for the synthesis of acetylated histone peptides using this compound, their ligation to form full-length histone proteins, and their application in a bromodomain binding assay.
Synthesis of Acetylated Histone Peptides using this compound
The primary method for synthesizing peptides containing acetylated lysine is Fmoc-based solid-phase peptide synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.
Protocol: Manual Fmoc-SPPS of a Histone H3 Peptide (residues 1-15) with Acetylation at Lysine 9
This protocol describes the manual synthesis of the H3(1-15)K9ac peptide (Sequence: ARTKQTARK(ac)STGGKAP).
Materials:
-
Rink Amide resin (100-200 mesh)
-
This compound
-
Fmoc-protected amino acids (Ala, Arg(Pbf), Asn(Trt), Gln(Trt), Gly, Ile, Leu, Pro, Ser(tBu), Thr(tBu), Tyr(tBu), Val)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.[3]
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (General Cycle):
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (3 times).
-
-
Incorporation of this compound: At the desired position (in this case, Lysine 9), use this compound in the coupling step, following the general procedure described in step 3.
-
Repeat Cycles: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, DCM, and Methanol, and then dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Data Presentation: Expected Yield and Purity
The yield and purity of the synthesized peptide can be assessed by analytical HPLC and mass spectrometry. The following table provides representative data for a synthetic peptide.[5]
| Parameter | Value | Method of Analysis |
| Crude Yield | ~70-80% | Gravimetric |
| Purity (after purification) | >95% | Analytical RP-HPLC |
| Observed Mass | [Expected Mass] +/- 1 Da | Mass Spectrometry |
Note: Yields and purity can vary depending on the peptide sequence and synthesis conditions.
Experimental Workflow for Acetylated Peptide Synthesis
Caption: Workflow for the solid-phase synthesis of an acetylated peptide.
Synthesis of Full-Length Acetylated Histones via Native Chemical Ligation
To study the effects of lysine acetylation in the context of the full histone protein and nucleosomes, the synthetic acetylated peptide can be ligated to a recombinantly expressed histone core domain using native chemical ligation (NCL).[6][7]
Protocol: Native Chemical Ligation of H3(1-15)K9ac to a Recombinant H3 Core
Materials:
-
Purified synthetic H3(1-15)K9ac peptide with a C-terminal thioester
-
Recombinantly expressed and purified H3 core domain (residues 16-135) with an N-terminal cysteine
-
Ligation buffer: 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.5[8]
-
Thiol catalyst: 4-mercaptophenylacetic acid (MPAA) or thiophenol
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Preparation of Reactants:
-
Dissolve the synthetic peptide thioester and the recombinant histone core in the ligation buffer to a final concentration of 1-2 mM each.[6]
-
-
Ligation Reaction:
-
Add the thiol catalyst to the reaction mixture (e.g., 2% v/v thiophenol).[5]
-
Add TCEP to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature, monitoring the progress by HPLC-MS. The reaction is typically complete within 16-24 hours.
-
-
Purification:
Experimental Workflow for Native Chemical Ligation
Caption: Workflow for the synthesis of a full-length acetylated histone.
Application: Bromodomain Binding Assay
Acetylated histone peptides are valuable tools for studying the binding of bromodomain-containing proteins. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive method for detecting and quantifying these interactions in a high-throughput format.[10][11]
Protocol: BRD4 Bromodomain Binding Assay using AlphaScreen
Materials:
-
Biotinylated tetra-acetylated histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
Recombinant GST-tagged BRD4 bromodomain 1 (BD1)
-
AlphaScreen Streptavidin Donor beads
-
AlphaLISA Glutathione Acceptor beads
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4[12]
-
384-well white microplates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (potential inhibitor) in assay buffer.
-
Prepare a solution containing the biotinylated histone H4 peptide and the GST-tagged BRD4 bromodomain in assay buffer. Final concentrations in the assay are typically in the low nanomolar range (e.g., 20-50 nM for the peptide and 10-30 nM for the bromodomain).[10]
-
-
Assay Plate Setup:
-
Add the test compound dilutions to the wells of the 384-well plate.
-
Add the peptide/bromodomain mixture to the wells.
-
Incubate at room temperature for 30-60 minutes.[10]
-
-
Bead Addition:
-
In a separate tube, mix the Streptavidin Donor beads and Glutathione Acceptor beads in assay buffer.
-
Add the bead mixture to all wells.
-
-
Incubation and Detection:
-
Incubate the plate in the dark at room temperature for 1-2 hours.[10]
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Data Presentation: Inhibitor Potency
The potency of a test compound is determined by its IC50 value, which is the concentration of the inhibitor required to reduce the AlphaScreen signal by 50%.
| Compound | Target Bromodomain | IC50 (nM) |
| JQ1 | BRD4(BD1) | ~100 |
| PFI-1 | BRD4(BD1) | ~200 |
Note: IC50 values are examples and can vary based on assay conditions.
Signaling Pathway Diagram: Bromodomain-Histone Interaction and Inhibition
Caption: Interaction of BRD4 with an acetylated histone tail and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. asc.ohio-state.edu [asc.ohio-state.edu]
- 4. benchchem.com [benchchem.com]
- 5. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile synthesis of site-specifically acetylated and methylated histone proteins: Reagents for evaluation of the histone code hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. umassmed.edu [umassmed.edu]
- 9. peptide.com [peptide.com]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
On-Resin Acetylation of Lysine vs. Using Ac-Lys(Fmoc)-OH: A Detailed Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of acetylated lysine residues into synthetic peptides is a critical technique in drug discovery and proteomics research. Lysine acetylation is a key post-translational modification (PTM) that influences protein function, stability, and cellular localization.[1] Consequently, the ability to generate peptides containing site-specific acetylation is paramount for studying biological processes and developing novel therapeutics.
Two primary strategies are employed for introducing acetylated lysine during solid-phase peptide synthesis (SPPS): on-resin acetylation of a standard lysine residue after its incorporation into the peptide chain, and the use of a pre-acetylated building block, Ac-Lys(Fmoc)-OH . This application note provides a detailed comparison of these two methodologies, complete with experimental protocols, quantitative data summaries, and workflow visualizations to guide researchers in selecting the optimal approach for their specific needs.
Method Comparison: On-Resin Acetylation vs. This compound
Choosing between on-resin acetylation and using a pre-acetylated lysine derivative involves a trade-off between cost, convenience, and potential side reactions.
| Feature | On-Resin Acetylation of Lysine | Using this compound |
| Cost-Effectiveness | Generally more cost-effective as it utilizes standard Fmoc-Lys(Boc)-OH and common, inexpensive acetylating reagents.[2] | Higher upfront cost due to the specialized, pre-modified amino acid derivative.[3] |
| Efficiency & Yield | Can be highly efficient with optimized protocols, but may be sequence-dependent and require careful monitoring to ensure complete acetylation. Incomplete reactions can lead to mixed populations of acetylated and non-acetylated peptides, potentially lowering the final yield of the desired product.[2] | Generally results in high, predictable incorporation of the acetylated lysine, leading to a more homogeneous product and potentially higher overall yields of the target peptide.[4] |
| Purity & Side Reactions | Potential for side reactions, such as acetylation of other nucleophilic side chains (e.g., Ser, Thr, Tyr) or the N-terminus if not properly protected or if the reaction is not selective.[5][6] Over-acetylation is also a risk. | Minimizes the risk of side reactions on the growing peptide chain as the acetylation is already present on the building block. This leads to a cleaner crude product and simplifies purification.[7] |
| Convenience & Time | Adds an additional step to the SPPS workflow, increasing synthesis time and the need for reaction monitoring.[8] | Streamlines the synthesis process as it is treated like any other standard amino acid coupling, saving time and simplifying automation.[9] |
Quantitative Data Summary
The following table summarizes typical quantitative data comparing the two methods. It is important to note that actual results can vary depending on the peptide sequence, synthesis scale, and specific laboratory conditions.
| Parameter | On-Resin Acetylation | Using this compound | Citation |
| Typical Crude Purity | 70-90% | >90% | [10] |
| Overall Yield | Sequence-dependent, can be lower due to incomplete reaction or side products. | Generally higher and more consistent. | [2][4] |
| Acetylation Efficiency | >95% with optimized protocols | 100% (pre-acetylated) | [2] |
| Relative Cost | Lower | Higher | [2][3] |
Experimental Protocols
Protocol 1: On-Resin Acetylation of Lysine
This protocol describes the acetylation of the ε-amino group of a lysine residue on a resin-bound peptide.
Materials:
-
Peptide-resin with a deprotected lysine side chain (and a protected N-terminus if N-terminal acetylation is not desired)
-
Acetic anhydride (Ac₂O)
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fritted syringe or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Wash: Wash the resin extensively with DMF (3 x 1 min) to remove any residual reagents from the previous coupling or deprotection steps.
-
Acetylation Cocktail Preparation: Prepare the acetylation solution. A common solution is a mixture of acetic anhydride and a base in DMF. For example, a 10-20 fold molar excess of acetic anhydride and DIPEA relative to the resin substitution can be used. A typical mixture is Ac₂O/DIPEA/DMF (1:1:8 v/v/v).
-
Acetylation Reaction: Add the acetylation cocktail to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring the Reaction: The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates complete acetylation of the primary amine.
-
Wash: After the reaction is complete, drain the acetylation solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) to remove excess reagents and by-products.
-
Drying: Dry the resin under vacuum. The peptide is now ready for the next step in the synthesis or for cleavage from the resin.
Protocol 2: Incorporation of this compound
This protocol outlines the standard procedure for coupling Fmoc-Lys(Ac)-OH during SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound[11]
-
Coupling reagents (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fritted syringe or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Wash: Wash the resin with DMF (3 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Reaction: Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative result indicates a complete coupling.
-
Wash: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Fmoc Deprotection: The Fmoc group of the newly added this compound can now be removed with 20% piperidine in DMF to allow for the coupling of the next amino acid in the sequence.
Workflow Visualizations
Caption: Workflow for On-Resin Acetylation of Lysine.
Caption: Workflow for Incorporating this compound.
Conclusion
Both on-resin acetylation and the use of this compound are effective methods for synthesizing acetylated peptides. The choice between them depends on the specific requirements of the project.
-
On-resin acetylation is a cost-effective choice, particularly for large-scale synthesis, but requires careful optimization to ensure complete and specific modification, and to avoid side reactions.[2]
-
Using this compound offers a more streamlined and reliable approach, yielding a cleaner product with potentially higher overall yields, making it ideal for the synthesis of complex peptides or when purity is of utmost importance.[4][9]
For researchers prioritizing high purity, ease of synthesis, and predictability, the use of the pre-acetylated this compound building block is generally the recommended strategy. However, for routine, large-scale production where cost is a major driver and the sequence is not prone to side reactions, on-resin acetylation remains a viable and economical option.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Fmoc-Lys(Ac)-OH Novabiochem 159766-56-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. nbinno.com [nbinno.com]
- 10. cem.de [cem.de]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Ac-Lys(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Application Note: Ac-Lys(Fmoc)-OH in Solid-Phase Peptide Synthesis
Introduction
Nα-acetyl-Nε-(9-fluorenylmethoxycarbonyl)-L-lysine (this compound) is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptides containing acetylated lysine residues. Acetylation of lysine is a significant post-translational modification that plays a vital role in regulating protein function and cellular signaling. The use of this compound allows for the precise incorporation of this modification at specific sites within a peptide sequence. This document provides detailed information on the solubility of this compound in N,N-Dimethylformamide (DMF), the standard solvent for SPPS, along with protocols for its use and troubleshooting guidance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₃H₂₆N₂O₅[1][2] |
| Molecular Weight | 410.46 g/mol [2] |
| Appearance | White to off-white powder |
| CAS Number | 159766-56-0[2] |
Solubility Profile
The solubility of Fmoc-protected amino acids is a critical factor for successful peptide synthesis. Inadequate dissolution can lead to incomplete coupling reactions and the generation of deletion sequences. DMF is the most common solvent used in SPPS due to its excellent solvating properties for most reagents.
Quantitative Solubility Data
| Compound | Solvent | Concentration | Temperature | Notes |
| This compound | DMF | ~0.5 M | Room Temperature | "Clearly soluble" at a concentration of 1 mmole in 2 ml. |
| This compound | DMSO | 100 mg/mL (~0.24 M) | Room Temperature | Sonication may be required.[3] |
| Fmoc-Lys-OH | DMSO | 50 mg/mL (~0.14 M) | Room Temperature | Sonication and pH adjustment may be needed.[4] |
| Fmoc-Lys-OH | Methanol | 5.74 mg/mL (~0.016 M) | Room Temperature | Sonication and pH adjustment may be needed.[4] |
| Fmoc-Lys-OH | Water | 3.64 mg/mL (~0.01 M) | Room Temperature | Sonication and pH adjustment may be needed.[4] |
Qualitative Solubility and Solvent Considerations
While DMF is the standard, its use is becoming more restricted due to health concerns.[5] Research into "green" binary solvent mixtures, such as those containing DMSO and ethyl acetate, is ongoing to find safer and effective alternatives.[6] For difficult-to-dissolve Fmoc-amino acids, the addition of a small amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to DMF can improve solubility.[6]
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMF
This protocol is suitable for most applications where standard concentrations of this compound are required.
Materials:
-
This compound
-
High-purity, amine-free DMF
-
Vortex mixer
-
Clean, dry vial
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of DMF to achieve the desired concentration (typically 0.2-0.5 M for SPPS).
-
Vortex the vial for 1-2 minutes until the solid is fully dissolved.[6]
-
Visually inspect the solution to ensure no solid particles remain.
-
Use the freshly prepared solution immediately for the coupling reaction.
Protocol 2: Enhanced Dissolution of this compound for Challenging Cases
This protocol should be used if solubility issues are encountered with the standard procedure.
Materials:
-
This compound
-
High-purity, amine-free DMF
-
High-purity DMSO or NMP (optional)
-
Vortex mixer
-
Ultrasonic bath
-
Heating block or water bath
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of DMF.
-
Vortex the vial for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[6]
-
If solubility is still limited, gently warm the solution to approximately 37°C with intermittent vortexing.[6] Caution: Avoid excessive or prolonged heating to prevent potential degradation of the amino acid.
-
As an alternative to heating, a small percentage of DMSO or NMP (e.g., 10-20% v/v) can be added to the DMF to enhance solubility.[6][7]
-
Once a clear solution is obtained, use it immediately for the coupling reaction.
Protocol 3: General Solid-Phase Peptide Synthesis (SPPS) Cycle using this compound
This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Solution of this compound in DMF (from Protocol 1 or 2)
-
Coupling reagents (e.g., HCTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or Collidine)
-
DMF for washing
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[8][9]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the this compound solution by adding the coupling reagents and base according to the manufacturer's recommendations.
-
Add the activated this compound solution to the deprotected peptide-resin.[8]
-
Agitate the mixture for 1-2 hours at room temperature.[8]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.[8]
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.[9]
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Workflow and Diagrams
SPPS Workflow for Incorporation of this compound
Caption: Workflow for the incorporation of this compound in SPPS.
Logical Diagram for Troubleshooting Solubility Issues
Caption: Troubleshooting logic for this compound solubility in DMF.
References
- 1. This compound | C23H26N2O5 | CID 74788276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-Lys(Ac)-OH | C23H26N2O5 | CID 7018846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Cleavage and Deprotection of Acetylated Peptides
Introduction
N-terminal acetylation is a common and critical post-translational modification that is mimicked in synthetic peptides to enhance their biological activity, stability, and cellular uptake.[1] By neutralizing the positive charge of the N-terminal amine, acetylation makes synthetic peptides better resemble the structure of native proteins.[2] This modification is typically performed as the final step on the solid-phase resin before the peptide is cleaved and its side-chain protecting groups are removed.[1]
The final cleavage and deprotection step is crucial for obtaining a high-purity final product. This process involves treating the resin-bound peptide with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers." These scavengers are nucleophilic reagents designed to trap the highly reactive cationic species generated from the protecting groups and resin linker during the cleavage process, thereby preventing unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine.[3]
This document provides detailed protocols for the on-resin N-terminal acetylation of peptides and their subsequent cleavage and deprotection. It also includes guidance on selecting the appropriate cleavage cocktail based on the peptide's amino acid composition.
Experimental Protocols
Protocol 1: On-Resin N-Terminal Acetylation
This protocol describes the acetylation of the N-terminal amine of a peptide while it is still attached to the solid-phase synthesis resin. The procedure, often referred to as "capping," utilizes acetic anhydride.[4]
Materials:
-
Peptide-resin with a free N-terminus (after final Fmoc-deprotection)
-
N,N-Dimethylformamide (DMF)
-
Acetylation Reagent: 10% (v/v) Acetic Anhydride in DMF. Prepare fresh.
-
Dichloromethane (DCM)
-
Coarse fritted peptide synthesis vessel
Procedure:
-
Resin Washing: Start with the fully synthesized peptide-resin that has undergone a final Fmoc-deprotection to expose the N-terminal amine. Wash the resin thoroughly to remove residual piperidine.
-
Wash with DMF (3 x ~4 mL for a 0.25 mmol scale synthesis).
-
Wash with DCM (3 x ~4 mL for a 0.25 mmol scale synthesis).
-
-
Acetylation Reaction:
-
Post-Acetylation Wash:
-
Drain the acetylation reagent from the reaction vessel.
-
Wash the resin thoroughly to remove excess reagents:
-
Wash with DMF (3 times).
-
Wash with DCM (3 times).
-
-
-
Kaiser Test (Optional): Perform a Kaiser test to confirm the complete acetylation of the N-terminus. A negative result (yellow beads) indicates a successful reaction, as there are no remaining primary amines.
-
Drying: Dry the acetylated peptide-resin under a vacuum before proceeding to cleavage and deprotection.
Protocol 2: Global Cleavage and Deprotection
This protocol details the simultaneous cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups using a TFA-based cocktail. The choice of scavengers in the cocktail is critical and depends on the peptide sequence.[3]
Materials:
-
Dried, N-terminally acetylated peptide-resin
-
Cleavage Cocktail (see Table 1 for selection)
-
Cold Diethyl Ether (Et₂O) or Methyl t-butyl ether (MTBE)
-
Centrifuge tubes
-
Nitrogen or Argon gas stream
Procedure:
-
Resin Preparation: Place the dried peptide-resin into a suitable reaction vessel.
-
Cleavage Reaction:
-
Add the appropriate cleavage cocktail to the resin (typically 5-10 mL per gram of resin).[6] A common ratio for a 0.1 mmol scale synthesis is ~3 mL of cocktail.[7]
-
Seal the vessel and allow the reaction to proceed at room temperature with occasional swirling for 1.5 to 3 hours.[7][8] Peptides with multiple arginine residues may require longer reaction times.[8]
-
-
Peptide Isolation:
-
Filter the resin from the TFA solution directly into a clean centrifuge tube. The cleaved peptide is now dissolved in the TFA filtrate.
-
Wash the resin with a small additional volume of fresh TFA to ensure complete recovery of the peptide.
-
-
Peptide Precipitation:
-
Place the centrifuge tube containing the TFA filtrate in an ice bath.
-
Add cold diethyl ether (approximately 10 times the volume of the TFA) to the filtrate to precipitate the crude peptide.
-
-
Collection and Washing:
-
Centrifuge the tube to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another portion of cold ether to remove residual scavengers and dissolved protecting groups. Repeat this wash step 2-3 times.
-
-
Drying: After the final wash and decanting, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Data Presentation
Selection of Cleavage Cocktails
The composition of the cleavage cocktail is determined by the presence of sensitive amino acid residues in the peptide sequence. The following table provides common cleavage cocktails and their applications. All cocktails should be prepared fresh before use.[9]
| Reagent Name | Composition (v/v or w/w) | Recommended Use |
| TFA/TIS/H₂O | 95% TFA / 2.5% Triisopropylsilane / 2.5% Water | General-purpose cocktail for peptides without highly sensitive residues. Effective for Arg(Pbf), Trp(Boc), and most standard protecting groups.[3][10] |
| Reagent K | 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | A universal and robust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[3] |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% Triisopropylsilane | An "odorless" alternative useful for peptides with trityl-based protecting groups (e.g., Cys(Trt), His(Trt)). Does not prevent methionine oxidation.[8] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% 1,2-Ethanedithiol / 2% Anisole | Recommended for peptides containing Arg(Tos) and Trp(For).[6] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% Water / 2% Dimethylsulfide / 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent the oxidation of methionine residues during cleavage.[8] |
Purity Analysis of an Acetylated Peptide
The following data represents a typical outcome from the synthesis and cleavage of a model peptide (RRWQWR-NH₂) and its N-terminally acetylated analogue, demonstrating the high efficiency of the acetylation and cleavage process.
| Peptide Sequence | Modification | Crude Purity (%) | Analytical Method |
| RRWQWR-NH₂ | None (Free Amine) | 78% | UPLC-MS |
| Ac-RRWQWR-NH₂ | N-terminal Acetyl | 72% | UPLC-MS |
| Data adapted from CEM Corporation application notes.[5][11] |
Visualizations
Caption: Workflow from SPPS to crude acetylated peptide.
Caption: Decision guide for selecting a cleavage cocktail.
References
- 1. lifetein.com [lifetein.com]
- 2. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. interanalyt.ru [interanalyt.ru]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 11. cem.de [cem.de]
Application Notes & Protocols: Synthesis of Peptides Containing Multiple Acetylated Lysines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine acetylation is a critical and reversible post-translational modification (PTM) that plays a pivotal role in regulating a wide array of cellular processes, including gene transcription, protein stability, and enzyme activity.[1][2] The synthesis of peptides containing specifically placed acetylated lysine (AcK) residues is an indispensable tool for studying the functional consequences of this modification.[3] These synthetic peptides are crucial for developing antibodies, investigating protein-protein interactions, and serving as substrates for deacetylase enzymes. This document provides detailed protocols and technical guidance for the chemical synthesis of peptides containing single and multiple acetylated lysines using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Core Principle: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The most common method for synthesizing peptides with acetylated lysines is the Fmoc/tBu strategy in Solid-Phase Peptide Synthesis (SPPS).[3] In SPPS, the peptide is assembled step-by-step while the C-terminal amino acid is anchored to an insoluble resin support.[4] The Nα-amino group of each incoming amino acid is temporarily protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[5] The synthesis follows a cyclical process of deprotection, washing, coupling of the next amino acid, and further washing.[6]
To introduce an acetylated lysine, the pre-modified building block, Nα-Fmoc-Nε-acetyl-L-lysine (Fmoc-Lys(Ac)-OH) , is incorporated directly during the coupling step.[3][7] For peptides with multiple, specifically placed acetylated lysines, an orthogonal protection strategy is required. This involves using additional side-chain protecting groups that can be removed under conditions that do not affect the Nα-Fmoc group or other side-chain protectors.[8] This allows for selective deprotection and modification of specific lysine residues after the full peptide backbone has been assembled.
References
- 1. Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Protocol to Generate Site-Specifically Acetylated Proteins in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis [scholarlycommons.pacific.edu]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of Ac-Lys(Fmoc)-OH
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of N-α-Fmoc-N-ε-acetyl-L-lysine (Ac-Lys(Fmoc)-OH) during solid-phase peptide synthesis (SPPS). The following question-and-answer format addresses specific issues and provides practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: We are observing a positive Kaiser test after the coupling step with this compound, indicating incomplete reaction. What are the common causes?
A1: Incomplete coupling of this compound is a common issue that can stem from several factors, primarily related to steric hindrance and the conditions of the growing peptide chain on the solid support.
-
Steric Hindrance: The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group, combined with the acetylated side chain and the growing peptide-resin, can physically obstruct the approach of the activated amino acid to the N-terminal amine of the peptide chain.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) and aggregate on the resin. This aggregation can make the N-terminal amine inaccessible to the incoming activated this compound.[1][2]
-
Inefficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of this compound, leading to a slow or incomplete reaction.
-
Poor Reagent Quality: Degradation of this compound, coupling reagents, or solvents (e.g., presence of water or amines in DMF) can significantly impair the coupling efficiency.
Q2: Which coupling reagents are most effective for a challenging coupling like this compound?
A2: For sterically hindered or otherwise "difficult" amino acids, more powerful coupling reagents are generally recommended over standard carbodiimide-based methods like DIC/HOBt.[1] Uronium/aminium and phosphonium salt-based reagents are highly effective due to their high reactivity and rapid activation kinetics.
| Coupling Reagent Class | Examples | Relative Effectiveness for Difficult Couplings | Notes |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | High to Very High | Highly reactive and fast. A slight excess of the amino acid compared to the coupling reagent is recommended to avoid potential side reactions like guanidinylation of the N-terminal amine.[1] |
| Phosphonium Salts | PyBOP, PyAOP | High | Efficient coupling with a reduced risk of guanidinylation side reactions compared to uronium salts.[1] |
| Carbodiimides + Additives | DIC/HOBt, DIC/OxymaPure | Standard to Moderate | Cost-effective but generally less efficient for sterically hindered couplings. The use of additives like HOBt or OxymaPure is crucial to minimize racemization. |
Q3: What is "double coupling" and should we perform it for this compound?
A3: Double coupling is the repetition of the coupling step with a fresh solution of activated amino acid to drive the reaction to completion. It is a highly recommended strategy for difficult couplings, including those involving sterically hindered residues like this compound.[1] The first coupling reaction may not acylate all available N-terminal amines due to the aforementioned challenges. A second coupling increases the probability of achieving a complete reaction, thereby preventing the formation of deletion sequences in the final peptide.
Q4: Can the acetyl group on the lysine side chain cause any side reactions?
A4: While the acetyl group is generally stable under standard Fmoc-SPPS conditions, there is a possibility of side reactions, though they are less common than issues like aspartimide formation. One report noted that acetylation of a resin-bound arginine derivative occurred during capping with acetic anhydride and a base.[3] While this is a different context, it highlights the potential for reactions involving acetyl groups. However, the amide bond of the acetylated lysine side chain is generally stable. The primary concern with this compound remains the steric hindrance affecting the coupling reaction itself.
Troubleshooting Guide
If you are experiencing incomplete coupling of this compound, as indicated by a positive Kaiser test, follow this troubleshooting workflow.
Caption: A logical flowchart for troubleshooting incomplete coupling of this compound.
Experimental Protocols
Protocol 1: Standard Double Coupling Procedure
This protocol outlines a standard double coupling method using a uronium salt like HATU.
-
First Coupling:
-
Activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x).
-
-
Second Coupling:
-
Repeat the Activation and Coupling steps with fresh reagents.
-
Washing: After the second coupling, wash the resin thoroughly with DMF (3-5 x) and DCM (3-5 x) before proceeding to the next deprotection step.
-
-
Monitoring:
-
After the second coupling and washing, perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines (a negative test will result in yellow beads).
-
Protocol 2: Capping of Unreacted Amines
If double coupling with a potent reagent still results in a positive Kaiser test, it may be necessary to permanently block the unreacted N-terminal amines to prevent the formation of deletion sequences. This is known as capping.
-
Preparation: After the final coupling attempt and washing with DMF, prepare a capping solution. A common solution is a mixture of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 x) and DCM (3-5 x).
Caption: A simplified workflow for the coupling of this compound in an SPPS cycle.
References
Technical Support Center: A Guide to Using Ac-Lys(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using N-ε-acetyl-L-lysine(Fmoc)-OH (Ac-Lys(Fmoc)-OH) in Solid-Phase Peptide Synthesis (SPPS). Our goal is to help you prevent and troubleshoot side reactions, ensuring the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in SPPS?
This compound is a crucial building block for synthesizing peptides that contain post-translationally modified lysine residues, specifically N-ε-acetylation. This modification is vital for studying protein function, cellular signaling, and epigenetics, as lysine acetylation can influence protein-protein interactions, protein stability, and cellular localization.
Q2: Is the N-ε-acetyl group on this compound stable throughout the SPPS workflow?
Yes, the N-ε-acetyl group is chemically stable under the standard conditions of Fmoc-based SPPS. It is resistant to the mild basic conditions required for Fmoc-group removal (e.g., 20% piperidine in DMF) and the strong acidic conditions of the final cleavage from the resin (e.g., Trifluoroacetic acid (TFA)-based cocktails). This orthogonality is a key advantage of using this protected amino acid.
Q3: Can I use the same coupling and deprotection protocols for this compound as for other standard Fmoc-amino acids?
Generally, yes. Standard coupling reagents and Fmoc deprotection protocols are effective for this compound. However, for optimal results, especially in long or complex peptide sequences, some adjustments may be necessary. Refer to the detailed experimental protocols and troubleshooting guide below for specific recommendations.
Q4: How can I monitor the coupling efficiency of this compound?
The Kaiser (ninhydrin) test is a reliable method for monitoring the completion of the coupling reaction.[1] A negative Kaiser test (the resin beads remain yellow or colorless) indicates that all primary amines on the resin have been acylated and the coupling is complete. A positive test (blue beads) signifies incomplete coupling, requiring a second coupling step.[1][2][3]
Q5: What are the best solvents for dissolving this compound?
This compound is readily soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[4][5] For challenging sequences prone to aggregation, a mixture of solvents like DMF/DCM might be beneficial.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric Hindrance: The peptide sequence surrounding the coupling site may be sterically demanding. 2. Peptide Aggregation: The growing peptide chain may aggregate on the resin, limiting access to the N-terminal amine.[7] 3. Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive. | 1. Double Couple: Perform a second coupling with fresh reagents. 2. Use a More Potent Coupling Reagent: Switch to a uronium/aminium salt like HATU or HCTU, or a phosphonium salt like PyBOP. 3. Change Solvent System: Use NMP instead of DMF, or a mixture of DMF and DCM to disrupt aggregation.[6][8] 4. Increase Reaction Time or Temperature: For difficult couplings, extending the reaction time or using microwave-assisted synthesis can improve efficiency.[7][9] |
| Deletion of Ac-Lys Residue in Final Peptide | 1. Incomplete Coupling: The this compound failed to couple completely, and the unreacted amine was coupled in the next cycle. 2. Premature Fmoc Deprotection: Although rare, prolonged exposure to base during the subsequent deprotection step could lead to some loss of the Fmoc group before the next coupling. | 1. Ensure Complete Coupling: Always perform a Kaiser test after coupling this compound. If positive, perform a second coupling.[1] 2. Capping: After an incomplete coupling that cannot be driven to completion, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[1] |
| Unexpected Side Products in Mass Spectrometry | 1. Acetylation of other residues: If capping with acetic anhydride is performed, other free amines (if any) could be acetylated. 2. Byproducts from Scavengers: The cleavage cocktail scavengers can sometimes form adducts with the peptide. | 1. Optimize Capping: Ensure capping is only performed when necessary and that no other protecting groups have been unintentionally removed. 2. Select Appropriate Scavengers: Choose scavengers in the cleavage cocktail based on the peptide sequence to minimize side reactions. For example, use triisopropylsilane (TIS) to scavenge carbocations.[10] |
| Low Yield of Final Peptide | 1. Aggregation: The peptide sequence may be prone to aggregation, leading to poor coupling and deprotection efficiencies throughout the synthesis.[7] 2. Suboptimal Cleavage: The cleavage conditions may not be sufficient to fully release the peptide from the resin. | 1. Use Aggregation-Disrupting Strategies: Incorporate pseudoproline dipeptides, use a lower-loaded resin, or switch to a more effective solvent like NMP.[7][11] 2. Optimize Cleavage: Ensure the cleavage cocktail is freshly prepared and use a sufficient volume and time for complete cleavage.[12] |
Experimental Protocols
Coupling Protocol for this compound
This protocol outlines a standard method for coupling this compound using HATU as the activating agent.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 3 minutes, followed by 1 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction.[1]
-
If the test is positive, repeat the coupling step with fresh reagents.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times).
-
Fmoc Deprotection Protocol
-
Add a solution of 20% piperidine in DMF to the peptide-resin.
-
Agitate for 3 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[13][14]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
Final Cleavage and Deprotection Protocol
This protocol is for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.
-
Resin Preparation:
-
Wash the peptide-resin with DCM (3-5 times) and dry thoroughly under vacuum.
-
-
Cleavage:
-
Prepare a fresh cleavage cocktail. A standard cocktail is Reagent K: TFA/water/EDT/TIS (94:2.5:2.5:1 v/v/v/v). The choice of scavengers depends on the peptide sequence.[10]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[12]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.
-
Pellet the peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for SPPS
| Coupling Reagent | Type | Advantages | Considerations |
| HBTU/HATU/HCTU | Uronium/Aminium Salt | High reactivity, fast coupling times, effective for hindered amino acids.[6] | Can cause racemization of sensitive amino acids if pre-activation is prolonged. |
| PyBOP/PyAOP | Phosphonium Salt | High reactivity, less prone to racemization than some uronium salts. | Byproducts can be more difficult to wash away. |
| DIC/HOBt | Carbodiimide/Additive | Cost-effective, widely used.[6] | Slower reaction rates, less effective for sterically hindered couplings.[6] |
Visualizations
Caption: Standard workflow for incorporating this compound in Fmoc-SPPS.
Caption: Logical troubleshooting workflow for common issues in acetylated peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. rsc.org [rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Fmoc-Lys(Ac)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 148101-51-3: this compound | CymitQuimica [cymitquimica.com]
- 6. chempep.com [chempep.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Ac-Lys(Fmoc)-OH in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Nα-Fmoc-Nε-acetyl-L-lysine (Ac-Lys(Fmoc)-OH) in solid-phase peptide synthesis (SPPS). The content is tailored for researchers, scientists, and professionals in drug development who may encounter challenges related to peptide aggregation when incorporating this modified amino acid.
Troubleshooting Guide: Aggregation Issues
This guide addresses specific problems that may arise during the synthesis of peptides containing this compound, focusing on diagnostics and actionable solutions.
Issue 1: Poor Resin Swelling and Slow/Incomplete Fmoc Deprotection
-
Symptoms:
-
The peptide-resin bed does not swell to its expected volume after solvent washes.
-
Kaiser test (or other amine test) remains positive or shows weak coloration after the standard piperidine deprotection cycle.
-
The deprotection solution (piperidine in DMF) is slow to drain from the reaction vessel.
-
-
Possible Cause: Peptide aggregation on the solid support is a primary cause of these symptoms. The incorporation of this compound neutralizes the positive charge of the lysine side chain, which can increase the hydrophobicity and propensity for inter-chain hydrogen bonding.[1] This leads to the formation of a compact, aggregated structure that physically blocks solvent penetration and hinders the access of the deprotection reagent to the N-terminal Fmoc group.[2]
-
Troubleshooting Steps:
| Step | Action | Detailed Protocol / Comment |
| 1. Solvent Modification | Switch from standard DMF to a more disruptive solvent system for all washing and deprotection steps. | Use N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO.[3] A common disruptive mixture is DMF/NMP/DCM (1:1:1).[4] These solvents are more effective at breaking up secondary structures. |
| 2. Use of Chaotropic Salts | Add chaotropic salts to the wash solutions prior to coupling or directly to the coupling mixture. | Prepare a 0.4 M solution of LiCl in DMF for wash steps. This disrupts hydrogen bonding networks that lead to aggregation.[3][4] |
| 3. Elevated Temperature | Perform the deprotection and/or coupling steps at an elevated temperature. | Increase the reaction temperature to 40-50°C.[2][3] This can provide enough thermal energy to disrupt intermolecular interactions. Caution: Elevated temperatures can increase the risk of side reactions like racemization or aspartimide formation, so this should be used judiciously.[2] |
| 4. Enhanced Deprotection | Use a stronger base in the deprotection cocktail. | If standard 20% piperidine in DMF is insufficient, switch to a solution containing 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 20% piperidine in DMF. DBU is a stronger, non-nucleophilic base that can improve the efficiency of Fmoc removal from aggregated sequences.[3][5] |
Issue 2: Incomplete Coupling Following an this compound Residue
-
Symptoms:
-
A positive Kaiser test (or other amine test) immediately after a coupling step.
-
Mass spectrometry analysis of the final peptide reveals the presence of deletion sequences (e.g., the peptide is missing the amino acid that was supposed to be coupled after the acetylated lysine).[6]
-
-
Possible Cause: Aggregation of the peptide chain on the resin can sterically hinder the approach of the incoming activated amino acid, leading to a failed or incomplete coupling reaction.[2][6] The properties of the Ac-Lys residue can contribute to this on-resin aggregation, making subsequent couplings difficult.
-
Troubleshooting Steps:
| Step | Action | Detailed Protocol / Comment |
| 1. Extended Coupling Time & Double Coupling | Increase the duration of the coupling reaction and/or perform the coupling twice. | Extend the initial coupling time from the standard 1-2 hours to 4-6 hours or even overnight. For double coupling, after the first coupling, drain the reaction vessel, wash with DMF, and then add a fresh solution of the activated amino acid for a second full coupling cycle.[6] |
| 2. Use of Potent Coupling Reagents | Switch to a more powerful coupling reagent, especially for sterically hindered couplings. | Uronium/aminium-based reagents like HATU or phosphonium-based reagents like PyBOP are highly effective.[6][7][8] They rapidly form activated esters that can improve coupling efficiency in difficult contexts. |
| 3. Solvent & Additive Optimization | Use aggregation-disrupting solvent systems during the coupling reaction. | Perform the coupling in NMP or a DMF/DMSO mixture. The addition of chaotropic agents like LiCl can also be beneficial during the coupling step itself.[3][6] |
| 4. Backbone Protection | Proactively insert a backbone-protecting group near the problematic sequence during synthesis design. | For sequences known to be difficult, incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid every 6-7 residues can effectively disrupt the hydrogen bonding that leads to aggregation.[3][4] Pseudoproline dipeptides are another excellent tool for this purpose.[4] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing aggregation issues during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why does this compound seem to cause more aggregation issues than Fmoc-Lys(Boc)-OH?
The ε-amino group of lysine is protonated at neutral pH, carrying a positive charge. The Boc protecting group on Fmoc-Lys(Boc)-OH maintains this potential for charge (after deprotection), which can help maintain peptide solubility through electrostatic repulsion. In contrast, the acetyl group on this compound neutralizes this charge, increasing the overall hydrophobicity of the side chain.[1] This loss of charge can enhance the tendency of peptide chains to aggregate via hydrophobic interactions and intermolecular hydrogen bonding.[1]
Q2: What are the best solvents for dissolving the this compound monomer before coupling?
Like most Fmoc-protected amino acids, this compound is readily soluble in standard SPPS solvents.
-
DMF (Dimethylformamide): The most common choice for SPPS.
-
NMP (N-Methyl-2-pyrrolidone): A stronger solvent, often used to dissolve difficult amino acids or to disrupt aggregation.
-
DMSO (Dimethyl sulfoxide): Can be added to DMF (e.g., up to 20% v/v) to improve the solubility of protected amino acids and growing peptide chains.[3][9]
For routine couplings, DMF is sufficient. If you suspect solubility issues with the monomer itself, switching to NMP or a DMF/DMSO mixture is recommended.
Q3: Which coupling reagents are recommended for incorporating this compound?
The incorporation of this compound itself is typically not a sterically hindered coupling. Therefore, standard and efficient coupling reagents are effective.
| Reagent Class | Examples | Efficacy & Notes |
| Uronium/Aminium | HBTU, TBTU, HCTU, HATU | Highly efficient and fast. HATU is particularly potent and recommended for any potentially difficult coupling.[7][8][10] Be aware that these reagents can cause guanidinylation of the N-terminal amine if pre-activation is not performed correctly.[3][11] |
| Phosphonium | PyBOP, PyAOP | Excellent reagents that do not cause the guanidinylation side reaction.[7][8] PyBOP is a very reliable choice for routine and challenging couplings. |
| Carbodiimide | DIC/Oxyma, DIC/HOBt | A cost-effective and reliable method. The use of additives like Oxyma Pure or HOBt is essential to minimize racemization.[7][10] |
Q4: Can the acetyl group on the lysine side chain participate in any side reactions?
The N-acetyl group is generally stable throughout the Fmoc-SPPS process and the final TFA cleavage. It is not prone to common side reactions under standard synthesis conditions. The primary contribution of this group is its influence on the physicochemical properties of the peptide, namely the neutralization of charge and potential for hydrogen bonding, which are factors that drive aggregation.
Experimental Workflow: Standard Coupling Protocol for this compound
This diagram outlines a standard, robust protocol for the coupling step.
References
- 1. Influence of Nε-Lysine Acetylation on the Formation of Protein Aggregates and Antibiotic Persistence in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Ac-Lys(Fmoc)-OH Coupling Efficiency in SPPS
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Nα-acetylated lysine, specifically focusing on monitoring the coupling efficiency of Ac-Lys(Fmoc)-OH.
FAQs: Kaiser Test and this compound Coupling
Q1: Can I use the standard Kaiser test to monitor the coupling of this compound?
A1: No, the standard Kaiser test is not reliable for monitoring the coupling of this compound. The Kaiser test is designed to detect free primary amines, which react with ninhydrin to produce a characteristic dark blue color (Ruhemann's purple).[1] this compound, having an acetyl group on its α-amino group, is a secondary amine. Secondary amines do not give a positive blue result with the Kaiser test; they typically yield a less intense red-brown or yellow color, which can be difficult to interpret and may lead to false negatives.[2][3]
Q2: What happens if I mistakenly rely on a "negative" Kaiser test result after coupling this compound?
Q3: Are there alternative colorimetric tests suitable for monitoring this compound coupling?
A3: Yes, there are alternative tests specifically designed for detecting secondary amines on the resin, which are appropriate for monitoring the coupling of N-acetylated amino acids like this compound. The most common and recommended tests are the Chloranil test and the Isatin test.[2][4]
-
Chloranil Test: This test produces a blue or greenish-blue color on the resin beads in the presence of a free secondary amine.[4]
-
Isatin Test: This test also yields a blue color on the beads if the secondary amine is not fully coupled.[2]
Q4: What are the primary challenges when coupling this compound?
A4: The main challenges associated with coupling this compound are:
-
Steric Hindrance: The acetyl group adds bulk to the α-amino position, which can sterically hinder the approach of the activated carboxyl group of the incoming amino acid to the N-terminus of the growing peptide chain. This can lead to slower reaction kinetics and incomplete coupling.
-
Inapplicability of the Kaiser Test: As discussed, the standard method for monitoring coupling completion is not effective for this modified amino acid, necessitating the use of alternative analytical methods.
Q5: Which coupling reagents are most effective for this compound?
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Class | Example Reagents | Relative Reactivity | Recommended for this compound? | Notes |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | Highly Recommended | HATU is often considered superior for many difficult couplings due to the formation of highly reactive OAt active esters.[6] |
| Phosphonium Salts | PyBOP, PyAOP | High | Recommended | PyAOP is particularly effective for N-methylated amino acids and can be a good choice.[7] These reagents are generally associated with lower racemization levels. |
| Carbodiimides + Additives | DIC/Oxyma | Moderate | Use with Caution | While cost-effective, carbodiimide-based methods may be less effective for hindered couplings and may require longer reaction times or double coupling.[2] |
Troubleshooting Guide: Incomplete Coupling of this compound
This guide addresses the issue of a positive Chloranil or Isatin test after the coupling of this compound, indicating an incomplete reaction.
| Issue | Potential Causes | Recommended Solutions |
| Positive Chloranil or Isatin Test After First Coupling | 1. Steric Hindrance: The acetyl group is impeding the coupling reaction. 2. Inefficient Activation: The chosen coupling reagent is not sufficiently reactive. 3. Peptide Aggregation: The growing peptide chain is folding on the resin, making the N-terminal amine inaccessible. 4. Poor Reagent Quality: Degradation of the this compound, coupling reagents, or solvents. | 1. Perform a Double Coupling: This is the most common and effective solution. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[7] 2. Switch to a More Potent Coupling Reagent: If using a carbodiimide-based reagent, switch to an onium salt like HATU or HCTU.[6] 3. Optimize Solvent System: Use solvents known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO. 4. Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion. 5. Use Fresh Reagents: Ensure all amino acids, reagents, and solvents are fresh and of high quality. |
| Positive Chloranil or Isatin Test After Double Coupling | 1. Severe Aggregation: The peptide sequence is highly prone to aggregation. 2. Extremely Difficult Coupling: The steric hindrance is too great for the current conditions. | 1. Capping: "Cap" the unreacted secondary amines by treating the resin with acetic anhydride. This will prevent the formation of deletion sequences. A typical capping solution is 10% acetic anhydride in DMF.[7] 2. Re-evaluate Synthesis Strategy: For particularly difficult sequences, consider altering the peptide sequence if possible or using specialized resins designed to minimize aggregation. |
| False Positive/Negative Results with Alternative Tests | 1. Inadequate Washing: Residual reagents can interfere with the test. 2. Improper Test Execution: Incorrect preparation of reagents or deviation from the protocol. | 1. Thorough Washing: Ensure the resin beads are washed extensively with DMF before performing the test. 2. Strict Adherence to Protocol: Prepare fresh reagents and carefully follow the steps outlined in the experimental protocols below. |
Experimental Protocols
Standard Kaiser Test Protocol (for Primary Amines)
-
Reagents:
-
Procedure:
-
Take 10-15 beads of resin in a test tube.
-
Add 2 to 3 drops of Reagent A.
-
Add 2 to 3 drops of Reagent B.
-
Add 2 to 3 drops of Reagent C.
-
Heat the tube at 110°C for 5 minutes.[6]
-
Observe the color. A dark blue color indicates the presence of primary amines (incomplete coupling). A yellow or colorless solution and beads indicate the absence of primary amines (complete coupling).[3]
-
Chloranil Test Protocol (for Secondary Amines)
-
Reagents:
-
Procedure:
Isatin Test Protocol (for Secondary Amines)
-
Reagent:
-
Isatin Solution: Add 2 g of isatin to 60 mL of benzyl alcohol. Stir at room temperature for 2 hours and filter to remove any undissolved isatin. Dissolve 2.5 g of Boc-Phe-OH in the filtrate.[2]
-
-
Procedure:
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. N-Acetylated amino sugars: the dependence of NMR 3 J (HNH2)-couplings on conformation, dynamics and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
Technical Support Center: Strategies for Acetylated Peptide Solubility
This guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice for dissolving acetylated peptides.
Troubleshooting Guide
Issue 1: My N-terminally acetylated peptide is insoluble in water.
-
Question: I have an N-terminally acetylated peptide that won't dissolve in sterile water. What is the reason for this, and what should be my next step?
-
Answer: N-terminal acetylation neutralizes the positive charge of the N-terminal amine group.[1][2] This modification can increase the overall hydrophobicity of the peptide, especially if the sequence already contains a high percentage of hydrophobic amino acids, leading to poor aqueous solubility.[3][4][5]
Your first step should be to analyze the peptide's amino acid sequence to determine its overall charge.[6][7][8][9][10]
-
Step 1: Calculate the Net Charge. Assign a value of +1 to each basic residue (Lys, Arg, His) and -1 to each acidic residue (Asp, Glu).[6][7][9][10] Remember that N-terminal acetylation removes the +1 charge from the N-terminus. If the C-terminus is a free acid, it contributes a -1 charge.
-
Step 2: Choose a Solvent Based on Charge.
-
If the net charge is negative (acidic peptide): Try dissolving the peptide in a small amount of a basic solution, such as 0.1 M ammonium bicarbonate or dilute ammonium hydroxide, and then slowly add water or your buffer to reach the desired concentration.[4][6][10]
-
If the net charge is positive (basic peptide): Attempt to dissolve the peptide in a small volume of an acidic solution, like 10% acetic acid.[6][9][11][12] Once dissolved, you can dilute it with water or buffer.
-
If the net charge is zero (neutral peptide) or the peptide is highly hydrophobic (>50% hydrophobic residues): These peptides often require organic solvents.[3][4][12][13] Start by dissolving the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][6][9][10][12] Then, add this concentrated solution dropwise into your aqueous buffer while vortexing.[9][14]
-
-
Issue 2: My peptide precipitates when I dilute the organic solvent stock into my aqueous buffer.
-
Question: I successfully dissolved my acetylated peptide in DMSO, but it crashed out of solution upon dilution with PBS. How can I prevent this?
-
Answer: This is a common issue when the final concentration of the organic solvent is too low to maintain the solubility of a hydrophobic peptide.
Troubleshooting Steps:
-
Slow, Dropwise Addition: When diluting, add the peptide-DMSO stock solution very slowly (dropwise) into the vigorously stirring or vortexing aqueous buffer.[9][14] This technique avoids localized high concentrations of the peptide that can trigger precipitation.[14]
-
Increase Final Organic Solvent Concentration: Your assay may tolerate a higher percentage of the organic co-solvent. Many cell-based assays can tolerate up to 1% DMSO.[6][15] Check the tolerance of your specific experimental system.
-
Use Chaotropic Agents: If precipitation persists, the issue may be due to strong intermolecular hydrogen bonding, leading to aggregation.[4][14] Consider re-dissolving the lyophilized peptide in a buffer containing a chaotropic agent like 6 M Guanidine HCl or 8 M Urea, which disrupts these interactions.[10][14][16][17] Note that these agents are denaturing and must be compatible with your downstream application.[11][16]
-
Re-lyophilize and Try Again: If the peptide has precipitated, it is best to centrifuge the sample, discard the supernatant, re-lyophilize the precipitate, and start the solubilization process again with a different solvent system.[3][8]
-
Frequently Asked Questions (FAQs)
-
Q1: How does N-terminal acetylation affect peptide solubility?
-
A1: N-terminal acetylation involves adding an acetyl group (CH₃CO-) to the peptide's N-terminus.[1][18] This modification neutralizes the positive charge of the terminal amino group, which can decrease the overall polarity and aqueous solubility of the peptide, particularly if the peptide sequence is already hydrophobic.[1][2]
-
Q2: What is the first solvent I should always try?
-
A2: For any new peptide, it is recommended to first test solubility in a small amount of sterile, distilled water.[3][6][8] This establishes a baseline. If the peptide is insoluble in water, you can proceed to pH-modified solutions or organic solvents based on the peptide's properties.[6][10]
-
Q3: Are there any solvents I should avoid for certain amino acids?
-
A3: Yes. Avoid using DMSO for peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) residues, as DMSO can oxidize these side chains.[3][4][12][14] For such peptides, Dimethylformamide (DMF) or Acetonitrile (ACN) are safer alternatives.[3][9][19] Additionally, peptides with free Cysteine residues should be dissolved in degassed acidic buffers to prevent the formation of disulfide bonds, which can occur rapidly at a pH above 7.[12]
-
Q4: Can physical methods help improve solubility?
-
A4: Yes, sonication can be very effective. It helps break up aggregates and increases the rate of dissolution.[3][6][11][19] It's best to use short bursts of sonication (e.g., 3 bursts of 10 seconds) and to chill the sample on ice in between to prevent warming, which could degrade the peptide.[3][11] Gentle warming (<40°C) can also aid solubility for some peptides.[13][19] Always centrifuge your final solution to pellet any undissolved material before use.[6][19]
-
Q5: What are chaotropic agents and when should I use them?
-
A5: Chaotropic agents are substances like guanidine hydrochloride (Guanidine-HCl) or urea.[14][16] They disrupt the structure of water and weaken hydrophobic interactions, thereby helping to solubilize highly aggregated or "gel-forming" peptides by breaking up secondary structures like beta-sheets.[11][16][17][20] They should be used as a last resort when other methods fail, as they are denaturing and may interfere with biological assays.[11][16]
Data Presentation
Table 1: Recommended Solvents for Acetylated Peptides Based on Properties
| Peptide Property | Primary Solvent | Secondary/Alternative Solvents | Key Considerations |
| Net Negative Charge (Acidic) | Sterile Water | Dilute Ammonium Bicarbonate (0.1M) or Ammonia[4][6] | Avoid basic solutions if Cysteine is present.[10][12] |
| Net Positive Charge (Basic) | Sterile Water | Dilute Acetic Acid (10-30%)[6][9][11][12] | Can use a small amount of TFA if needed, but it may interfere with cell assays.[9][10][12] |
| Net Neutral or >50% Hydrophobic Residues | Minimal DMSO or DMF[3][6][9][12] | Acetonitrile (ACN), Isopropanol[6][10] | Dissolve completely in organic solvent before adding dropwise to aqueous buffer.[14] |
| Contains Cys, Met, or Trp | DMF or ACN | Degassed, oxygen-free acidic buffers[3][13] | Avoid DMSO to prevent oxidation.[3][4][12][14] |
| Prone to Aggregation / Gelling | 6M Guanidine-HCl or 8M Urea[10][14] | Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP)[12] | These are denaturing agents; check compatibility with your assay.[11][16] |
Experimental Protocols
Protocol 1: Standard Solubility Test for an Acetylated Peptide
This protocol is designed to efficiently determine the optimal solvent for your peptide using a minimal amount of material.
-
Preparation:
-
Solubility Testing Workflow:
-
Step A (Water): Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. If the solution is clear, the peptide is water-soluble.[8]
-
Step B (pH Adjustment): If not soluble in water, determine the peptide's net charge.
-
Step C (Organic Solvents): If the peptide is neutral, hydrophobic, or remains insoluble after pH adjustment, re-lyophilize and use a fresh 1 mg sample.
-
Add a minimal volume (e.g., 20-50 µL) of DMSO (or DMF if the sequence contains Cys/Met/Trp).[6][9]
-
Vortex and/or sonicate until the peptide is fully dissolved.[3]
-
Slowly add this stock solution dropwise to your desired aqueous buffer while vortexing to check for precipitation at the target concentration.[14]
-
-
-
Assessment: A peptide is considered fully solubilized when the solution is completely clear, with no visible particles or cloudiness.[3][7][8]
Visualizations
Caption: A stepwise decision workflow for solubilizing acetylated peptides.
Caption: Relationship between peptide properties and solubility strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. jpt.com [jpt.com]
- 7. biosynth.com [biosynth.com]
- 8. Solubility Guidance — Advanced Peptides [advancedpeptides.com]
- 9. biocat.com [biocat.com]
- 10. genscript.com [genscript.com]
- 11. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 12. lifetein.com [lifetein.com]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Peptide Synthesis Knowledge Base [peptide2.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 20. SOLUBILIZATION OF PARTICULATE PROTEINS AND NONELECTROLYTES BY CHAOTROPIC AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
Premature Fmoc-group removal from Ac-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the use of N-α-Fmoc-N-ε-acetyl-L-lysine (Ac-Lys(Fmoc)-OH) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in peptide synthesis?
A1: The primary advantage of using this compound is the prevention of premature deprotection of the N-α-Fmoc group by the lysine side chain. The ε-amino group of a standard lysine residue is basic enough to cause undesired removal of the Fmoc group from another amino acid in the peptide sequence, leading to impurities. By acetylating the ε-amino group, its basicity is significantly reduced, thus preventing this side reaction.[1]
Q2: Under what conditions is the Fmoc group on this compound susceptible to premature removal?
A2: While the acetyl group on the lysine side chain significantly enhances the stability of the N-α-Fmoc group, prolonged exposure to strong basic conditions can still lead to its premature removal.[2] Conditions that may increase the risk of premature deprotection include:
-
Elevated temperatures during coupling or deprotection steps.
-
Extended reaction times with basic reagents.
-
The presence of strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which is known to remove the Fmoc group much faster than piperidine.[3]
-
Repetitive exposure to basic conditions during the synthesis of long peptides.
Q3: What are the potential consequences of premature Fmoc-group removal from this compound?
A3: Premature removal of the Fmoc group can lead to several undesirable side reactions, primarily the formation of deletion sequences. If the Fmoc group is unintentionally removed, the exposed N-α-amino group can react with the subsequent activated amino acid, leading to the incorporation of an extra amino acid residue and the deletion of the intended one in a portion of the synthesized peptides. This results in a heterogeneous mixture of peptides that can be difficult to purify.
Q4: How can I detect premature Fmoc-group removal?
A4: Premature Fmoc-group removal can be detected using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide will show multiple peaks, with the deletion sequences typically eluting at different retention times than the target peptide.
-
Mass Spectrometry (MS): Mass analysis of the crude product will reveal peaks corresponding to the molecular weight of the target peptide as well as peaks corresponding to the deletion sequences (target peptide + mass of the additionally incorporated amino acid).
Troubleshooting Guide: Premature Fmoc-Group Removal
This guide addresses the issue of observing unexpected peptide impurities, such as deletion sequences, which may arise from the premature removal of the Fmoc group from this compound during solid-phase peptide synthesis (SPPS).
Symptom:
Analysis of the crude peptide by HPLC shows significant impurity peaks, and mass spectrometry confirms the presence of deletion sequences (e.g., a peptide with an additional amino acid residue).
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Prolonged Exposure to Basic Deprotection Reagents | Standard Fmoc deprotection involves treatment with a piperidine solution. While generally efficient, extended reaction times can lead to a low level of premature Fmoc removal from subsequent residues. | Optimize Deprotection Time: Reduce the piperidine treatment time to the minimum required for complete deprotection. This can be monitored using a UV-Vis spectrophotometer to track the release of the dibenzofulvene-piperidine adduct.[4][5] Use Milder Deprotection Conditions: Consider using a lower concentration of piperidine (e.g., 10% instead of 20%) or alternative, less basic deprotection reagents if premature removal is a persistent issue. |
| Use of Strong Bases | The use of strong, non-nucleophilic bases like DBU for deprotection or in coupling cocktails can accelerate Fmoc removal and increase the risk of premature deprotection.[3] | Avoid Strong Bases: If possible, avoid the use of DBU in deprotection steps when working with sequences sensitive to premature Fmoc removal. If required for difficult couplings, use it judiciously and for the shortest possible time. |
| Elevated Temperatures | High temperatures during coupling or deprotection can increase the rate of premature Fmoc removal. | Maintain Room Temperature: Perform all coupling and deprotection steps at room temperature unless a specific protocol for a difficult coupling requires elevated temperatures. If heating is necessary, carefully control the temperature and reaction time. |
| Residual Base in Subsequent Steps | Incomplete washing after the deprotection step can leave residual piperidine, which can cause slow, premature removal of the Fmoc group during the subsequent coupling step. | Thorough Washing: Ensure thorough washing of the resin with a suitable solvent (e.g., DMF) after the deprotection step to completely remove any residual base before the next coupling reaction. |
Experimental Protocols
Protocol 1: UV-Vis Monitoring of Fmoc Deprotection
This protocol allows for the quantitative monitoring of Fmoc group removal, helping to optimize deprotection times and minimize side reactions.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF (peptide synthesis grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Resin Preparation: Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Initial Deprotection: Add the deprotection solution to the resin and agitate for 2-3 minutes.
-
Collect Filtrate: Drain the filtrate into a volumetric flask of known volume (e.g., 10 mL).
-
Second Deprotection: Add a fresh portion of the deprotection solution to the resin and agitate for the desired time (e.g., 10-15 minutes).
-
Combine and Dilute: Drain the second filtrate into the same volumetric flask and dilute to the mark with DMF.
-
Spectrophotometric Measurement:
-
Blank the spectrophotometer with the deprotection solution.
-
Measure the absorbance of the diluted filtrate at approximately 301 nm.
-
-
Calculation: The concentration of the dibenzofulvene-piperidine adduct, and thus the amount of Fmoc group removed, can be calculated using the Beer-Lambert law (A = εcl), where ε (molar absorptivity) for the adduct is approximately 7800 M⁻¹cm⁻¹.[4]
Protocol 2: HPLC Analysis of Crude Peptide
This protocol provides a general method for analyzing the purity of the crude peptide and identifying potential deletion sequences.
Materials:
-
Crude peptide, cleaved from the resin and lyophilized
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Solvent A or a mixture of Solvent A and B.
-
HPLC Method:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).
-
Inject the sample.
-
Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 214 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the relative purity of the main product.
-
Collect fractions corresponding to the main peak and major impurity peaks for analysis by mass spectrometry to identify their molecular weights and confirm the presence of any deletion sequences.
-
Visualizations
Caption: Troubleshooting logic for premature Fmoc removal.
Caption: Key structures and reaction mechanism.
References
Technical Support Center: Acetylated Lysine Side-Chain Protection
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetylated lysine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and analysis of peptides and proteins containing acetylated lysine residues.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues related to acetylated lysine side-chain protection. The guides are presented in a question-and-answer format to directly address specific experimental problems.
Issue 1: Incomplete Acetylation or Low Yield of Acetylated Peptide
Q1: My mass spectrometry analysis shows a low abundance of my desired acetylated peptide and a significant amount of unacetylated peptide. What could be the cause?
A1: Incomplete acetylation can stem from several factors during solid-phase peptide synthesis (SPPS). The primary causes are often related to inefficient coupling of the acetylated lysine residue or unintended premature deprotection.
Possible Causes and Solutions:
-
Inefficient Coupling of Fmoc-Lys(Ac)-OH:
-
Steric Hindrance: The acetylated side chain, although small, can sometimes present steric challenges, especially in difficult sequences.
-
Solution: Extend the coupling time for the Fmoc-Lys(Ac)-OH residue. Consider using a more potent coupling reagent combination, such as HATU/DIPEA or HCTU/DIPEA.
-
-
Poor Solubility: Fmoc-Lys(Ac)-OH may have limited solubility in the coupling solvent.
-
Solution: Ensure the protected amino acid is fully dissolved before adding it to the resin. Sonication can aid in dissolution.
-
-
-
Suboptimal Reaction Conditions:
-
Reagent Degradation: Coupling reagents can degrade over time, leading to lower coupling efficiency.
-
Solution: Use fresh, high-quality reagents.
-
-
Insufficient Reagent Excess: An inadequate excess of the activated amino acid can result in incomplete coupling.
-
Solution: Use a 3- to 5-fold excess of Fmoc-Lys(Ac)-OH and coupling reagents relative to the resin loading.
-
-
Diagnostic Workflow:
To pinpoint the cause of incomplete acetylation, a systematic diagnostic approach is recommended. The following workflow can help you identify the problematic step in your synthesis.
Issue 2: Unwanted Deacetylation of the Lysine Side Chain
Q2: My final peptide product shows a peak corresponding to the loss of the acetyl group (-42 Da). What could have caused this?
A2: The N-epsilon-acetyl group on lysine is generally stable under standard Fmoc-SPPS conditions, including repeated exposure to piperidine for Fmoc deprotection and the final trifluoroacetic acid (TFA) cleavage. However, certain conditions can lead to its removal.
Possible Causes and Solutions:
-
Harsh Cleavage Conditions:
-
Prolonged TFA Exposure: While generally stable, very long exposure to strong acids like TFA, especially at elevated temperatures, could potentially lead to some loss of the acetyl group.
-
Solution: Adhere to standard cleavage times (typically 2-4 hours at room temperature). If the peptide is known to be stable, cleavage can be performed at room temperature.
-
-
Presence of Strong Nucleophiles in Cleavage Cocktail: Certain scavengers could potentially react with the acetyl group, though this is less common.
-
Solution: Use standard cleavage cocktails appropriate for the peptide sequence.
-
-
-
Side Reactions During Synthesis:
-
Basic Conditions: Strong basic conditions, other than the piperidine used for Fmoc deprotection, could potentially hydrolyze the amide bond of the acetyl group.
-
Solution: Ensure that all reagents and solvents are free of strong basic contaminants.
-
-
Experimental Protocol to Test Acetyl Group Stability:
To verify the stability of the acetyl group on your peptide under your specific cleavage conditions, you can perform a controlled stability test.
Protocol 1: Acetyl Group Stability Test
-
Synthesize a small amount of the acetylated peptide on the resin.
-
Divide the resin into three equal portions.
-
Portion 1 (Control): Cleave the peptide using your standard TFA cleavage cocktail and time.
-
Portion 2 (Extended Cleavage): Cleave the peptide using your standard TFA cleavage cocktail but extend the cleavage time (e.g., double the standard time).
-
Portion 3 (Elevated Temperature): Cleave the peptide using your standard TFA cleavage cocktail at a slightly elevated temperature (e.g., 30-35°C), if your standard procedure is at room temperature.
-
Analyze all three samples by HPLC and mass spectrometry. Compare the relative abundance of the desired acetylated peptide and the deacetylated product.
| Condition | Expected Outcome |
| Standard Cleavage | >95% Acetylated Peptide |
| Extended Cleavage | Monitor for any increase in deacetylation |
| Elevated Temperature | Monitor for any increase in deacetylation |
Table 1: Expected Outcomes of Acetyl Group Stability Test.
Frequently Asked Questions (FAQs)
Q3: Is the acetyl group on the lysine side chain stable to standard TFA cleavage cocktails?
A3: Yes, the N-epsilon-acetyl group is generally stable to standard TFA cleavage conditions used in Fmoc-SPPS. The amide bond of the acetyl group is resistant to the acidic environment of the cleavage cocktail.
Q4: Can I use Boc-SPPS to synthesize a peptide with an acetylated lysine?
A4: While possible, it is more challenging. The repeated acid treatments for Boc group removal are harsher than the base treatments in Fmoc synthesis and could potentially lead to some loss of the acetyl group over many cycles. Fmoc-SPPS is the recommended method for synthesizing peptides with acetylated lysine.
Q5: My mass spectrum shows a +42 Da adduct on other residues in my peptide in addition to the intended acetylated lysine. What is happening?
A5: This indicates unintended acetylation. A common cause is the use of acetic anhydride for capping unreacted amino groups during synthesis. If the N-terminus of the peptide is not properly protected, it can also be acetylated.
-
Solution: If N-terminal acetylation is not desired, ensure that the Fmoc group is present and intact before the capping step. If other side chains are being acetylated, ensure they are properly protected.
Q6: How can I confirm that the acetylation is on the intended lysine residue and has not migrated?
A6: Tandem mass spectrometry (MS/MS) is the most effective method for confirming the site of acetylation. Fragmentation of the peptide will produce b- and y-ions. The mass shift of 42 Da on the fragment ions will pinpoint the location of the acetyl group.
Experimental Protocol for Site-Specific Acetylation Confirmation:
Protocol 2: MS/MS Analysis for Acetylation Site Confirmation
-
Purify the acetylated peptide using reverse-phase HPLC.
-
Subject the purified peptide to mass spectrometry analysis using an instrument capable of tandem MS (e.g., Q-TOF, Orbitrap).
-
Select the parent ion corresponding to the acetylated peptide for fragmentation.
-
Analyze the resulting MS/MS spectrum. Look for the characteristic b- and y-ion series. The mass of the fragment ions will reveal the location of the 42 Da mass modification, confirming the site of acetylation.
Signaling Pathways and Experimental Workflows
p53 Signaling Pathway
Acetylation of the tumor suppressor protein p53 on various lysine residues is a critical regulatory mechanism that influences its stability and transcriptional activity. The following diagram illustrates key acetylation events in the p53 pathway.
Histone Acetylation and Gene Regulation
Histone acetylation is a key epigenetic modification that regulates gene expression. Acetylation of lysine residues on histone tails neutralizes their positive charge, leading to a more relaxed chromatin structure that is permissive for transcription.
This technical support center provides a starting point for addressing common issues related to the side-chain protection of acetylated lysine. For more complex problems, consulting detailed literature on peptide synthesis and post-translational modifications is recommended.
Double coupling strategy for difficult Ac-Lys(Fmoc)-OH incorporation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the successful incorporation of N-ε-acetyl-L-lysine (Ac-Lys(Fmoc)-OH) in solid-phase peptide synthesis (SPPS), with a focus on the double coupling strategy for challenging sequences.
Troubleshooting Guide
Issue: Incomplete or Failed Coupling of this compound
-
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines.
-
Identification of deletion sequences lacking the acetylated lysine residue in the final peptide product upon analysis by HPLC and mass spectrometry.
-
Low yield of the desired full-length peptide.
-
-
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Steric Hindrance | The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the acetylated side chain and the growing peptide chain on the solid support, can physically obstruct the formation of the peptide bond. This is a common issue with modified amino acids. |
| Solution 1: Implement a Double Coupling Strategy. This is the most recommended approach. A second exposure to fresh, activated this compound can drive the reaction to completion by acylating any remaining free amines. | |
| Solution 2: Extend Coupling Time. For a single coupling, increasing the reaction time from the standard 1-2 hours to 4 hours or more can improve efficiency, but this should be balanced against the risk of side reactions. | |
| Peptide Aggregation | As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that make the N-terminal amine inaccessible for coupling. This is particularly problematic for hydrophobic sequences. |
| Solution 1: Use Aggregation-Disrupting Solvents. Switch from standard N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dimethyl sulfoxide (DMSO) to improve the solvation of the peptide chain. | |
| Solution 2: Incorporate Chaotropic Salts. Washing the resin with a solution of a chaotropic salt, such as 0.5 M LiCl in DMF, before the coupling step can help to disrupt secondary structures. | |
| Suboptimal Reagent Activity or Quality | Degraded or impure this compound, coupling reagents, or solvents can lead to significantly reduced coupling efficiency. |
| Solution 1: Use High-Quality Reagents. Ensure that all reagents are fresh, of high purity, and have been stored under the recommended conditions to prevent degradation. | |
| Solution 2: Employ a More Potent Coupling Reagent. For difficult couplings, standard carbodiimide-based reagents like DIC/HOBt may be insufficient. Switching to more powerful uronium/aminium (e.g., HATU, HCTU) or phosphonium salt-based (e.g., PyBOP) coupling reagents is highly recommended. | |
| Incomplete Fmoc Deprotection | If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction. |
| Solution: Ensure Complete Deprotection. Use a fresh solution of 20% piperidine in DMF. If a difficult deprotection is suspected, extend the deprotection time and perform a Kaiser test to confirm the complete removal of the Fmoc group before proceeding with the coupling. |
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of this compound sometimes difficult?
The incorporation of this compound can be challenging primarily due to steric hindrance. The combination of the bulky Fmoc protecting group on the alpha-amine and the acetyl group on the epsilon-amine of the lysine side chain can create a sterically crowded environment, making it difficult for the activated amino acid to access the N-terminal amine of the growing peptide chain on the solid support.
Q2: When should a double coupling strategy be used for this compound?
A double coupling strategy is recommended as a proactive measure when synthesizing long or complex peptides, or sequences known to be prone to aggregation. It is also a necessary troubleshooting step if a positive Kaiser test is observed after the initial coupling attempt, as this indicates an incomplete reaction.
Q3: What are the best coupling reagents to use with this compound?
For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective due to their high reactivity and rapid activation kinetics. Phosphonium salt reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also an excellent choice.
Q4: How can I monitor the efficiency of the this compound coupling reaction?
The most common method for monitoring coupling reactions in SPPS is the Kaiser (ninhydrin) test. This qualitative test detects the presence of free primary amines on the resin. After the coupling step, a small sample of the resin beads is taken. If the beads turn blue or purple, it indicates the presence of unreacted N-terminal amines, and thus, the coupling is incomplete. Yellow or colorless beads signify a successful coupling.
Q5: Can increasing the temperature improve the coupling efficiency of this compound?
Slightly increasing the reaction temperature (e.g., to 30-40°C) can sometimes improve coupling efficiency by providing more kinetic energy to overcome the activation barrier. However, this should be done with caution, as higher temperatures can also increase the risk of side reactions, such as racemization.
Data Presentation
While specific quantitative data for the coupling efficiency of this compound is highly sequence-dependent, the following table provides a qualitative comparison of expected outcomes for single versus double coupling strategies for a difficult incorporation.
| Parameter | Single Coupling Strategy | Double Coupling Strategy |
| Expected Yield of Desired Peptide | Lower, especially in difficult sequences | Higher |
| Purity (Presence of Deletion Sequences) | Higher likelihood of deletion sequences | Significantly reduced or eliminated deletion sequences |
| Reagent Consumption | Lower | Higher (double the amount of amino acid and coupling reagents) |
| Time per Cycle | Shorter | Longer |
| Recommendation | Suitable for non-hindered amino acids or simple sequences | Recommended for this compound and other sterically hindered residues |
Experimental Protocols
Detailed Protocol for Double Coupling of this compound
This protocol assumes a standard manual solid-phase synthesis setup.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amine of the resin-bound peptide using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines (beads should be blue/purple).
-
-
First Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to create the activation mixture.
-
Immediately add the activation mixture to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Intermediate Wash:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Take a small sample of the resin beads and perform a Kaiser test. A positive result (blue beads) confirms the need for a second coupling. Even with a negative or weakly positive result, a second coupling is often a prudent measure for difficult residues.
-
-
Second Coupling:
-
Prepare a fresh activation mixture of this compound, coupling reagent, and DIPEA as described in step 2.
-
Add the fresh activation mixture to the washed resin.
-
Agitate the reaction vessel for another 1-2 hours at room temperature.
-
-
Final Wash and Capping (Optional):
-
Drain the second coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3 times).
-
Perform a final Kaiser test. The beads should be yellow/colorless, indicating a complete reaction.
-
If any unreacted amines remain (unlikely but possible), they can be permanently blocked (capped) using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences in subsequent steps.
-
-
Continuation of Synthesis:
-
Proceed with the Fmoc deprotection of the newly added this compound to continue the peptide chain elongation.
-
Visualizations
Technical Support Center: Acetyl Group Modification and Peptide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving the impact of acetyl groups on peptide chain aggregation.
Frequently Asked Questions (FAQs)
Q1: What is N-terminal acetylation and how does it occur?
N-terminal acetylation is a common co-translational or post-translational modification where an acetyl group (-COCH₃) is transferred from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the first amino acid of a protein or peptide.[1] This modification is catalyzed by a family of enzymes called N-terminal acetyltransferases (NATs).[2] In eukaryotes, it is one of the most widespread protein modifications, affecting a large portion of the proteome.[3][4]
Q2: What is the primary biophysical effect of adding an acetyl group to a peptide's N-terminus?
The most significant effect is the neutralization of the positive charge of the N-terminal primary amine.[1][3] At physiological pH, a free N-terminus typically carries a positive charge. Acetylation removes this charge, which can alter the peptide's overall electrostatic properties, hydrophobicity, and potential for hydrogen bonding.[3]
Q3: How does N-terminal acetylation generally impact peptide aggregation?
The impact of N-terminal acetylation on peptide aggregation is context-dependent and can vary significantly between different peptides. There is no single rule; it can inhibit, promote, or have a minimal effect on the aggregation process.
-
Inhibition of Aggregation: For many peptides, particularly amyloid-beta (Aβ), acetylation can inhibit or slow down aggregation.[1][5][6] By neutralizing the N-terminal charge, it can disrupt critical electrostatic interactions necessary for fibril formation and stability.[5][7] For example, acetylated Aβ1-42 has been shown to aggregate 40% more slowly in vitro.[1]
-
Promotion of Aggregation: In some cases, acetylation can promote aggregation. For the Huntingtin (Htt) protein, N-terminal acetylation was found to increase its propensity to aggregate, reducing the aggregation half-time by nearly 50% for one variant.[2]
-
Altered Morphology: Even when aggregation is not completely inhibited, acetylation can alter the morphology of the resulting aggregates. Acetylation of Aβ42 at lysine 16 leads to the formation of amorphous aggregates instead of typical amyloid fibrils.[7] Similarly, fibrils formed by acetylated α-synuclein show different morphologies and lower β-sheet content compared to the non-acetylated form.[8][9]
Q4: What specific molecular mechanisms are affected by N-terminal acetylation?
Acetylation influences aggregation through several key mechanisms:
-
Electrostatic Interactions: Neutralizing the N-terminal charge disrupts salt bridges and long-range electrostatic interactions that can be crucial for the alignment of peptides into β-sheet structures.[5][10][11] The overall net charge of a peptide is a critical factor, with a lower net charge often correlating with a higher propensity to aggregate.[12]
-
Hydrophobicity: The addition of an acetyl group increases the hydrophobicity of the N-terminus.[3][4] This can sometimes promote aggregation by strengthening hydrophobic interactions, which are a primary driving force for the self-assembly of many amyloidogenic peptides.[7][13]
-
Steric Hindrance: The acetyl group can sterically block the N-terminus, preventing it from participating in the hydrogen-bonding networks that stabilize amyloid fibrils.
-
Conformational Changes: Acetylation can induce local conformational changes in the peptide monomer, potentially making it less prone to adopt an aggregation-competent state.[14]
Troubleshooting Experimental Issues
Q1: My acetylated peptide is showing poor solubility in my standard aqueous buffer. What should I do?
Cloudiness or precipitation upon dissolution is a clear sign of aggregation or poor solubility.[15] N-terminal acetylation can decrease a peptide's solubility in aqueous solutions by neutralizing a positive charge.[15]
Troubleshooting Steps:
-
Test Solubility First: Always test the solubility of a small amount of peptide before dissolving the entire batch.[15]
-
Initial Dissolution in Organic Solvent: For hydrophobic or aggregation-prone peptides, first dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add this concentrated stock solution drop-wise into your stirring aqueous buffer.[13] Keep the final concentration of the organic solvent low (e.g., <1% DMSO for cell-based assays).[13]
-
Adjust pH: Peptides are least soluble at their isoelectric point (pI).[15] Adjusting the buffer pH to be at least one unit away from the peptide's pI can significantly improve solubility.[16] For basic peptides, a slightly acidic pH may help, while for acidic peptides, a basic pH may be better.[15]
-
Use Chaotropic Agents: As a last resort for non-biological assays, you can dissolve the peptide in denaturing agents like 6M Guanidine-HCl or 8M Urea, and then dilute it into the final buffer.[15] This helps to ensure a monomeric starting state.[17]
Logical Workflow: Troubleshooting Peptide Solubility
Caption: A workflow for troubleshooting common peptide solubility issues.
Q2: My Thioflavin T (ThT) aggregation assay is giving inconsistent and irreproducible results. What are the common causes?
ThT assays are notoriously sensitive and prone to poor reproducibility due to the stochastic nature of nucleation.[18]
Troubleshooting Steps:
-
Ensure a Monomeric Starting State: This is the most critical factor for reproducibility.[17] The presence of even a small amount of pre-formed aggregates can act as seeds, drastically altering the kinetics. Always prepare your peptide solution fresh using a robust monomerization protocol (see Q1).
-
Control Experimental Conditions:
-
Temperature: Maintain a constant temperature (e.g., 37°C) using a plate reader with good temperature control.[15][19]
-
Agitation: Standardize the shaking or agitation conditions (e.g., orbital shaking at 600 rpm).[18][19] Lack of agitation can also lead to variability.
-
Plate Type: Use non-binding, black, clear-bottom 96-well plates to minimize protein adsorption and background fluorescence.
-
-
Reagent Quality:
-
Increase Replicates: Given the stochastic nature of the process, run a minimum of three, and preferably more, replicates for each condition to ensure statistical significance.
-
Include Controls: Always include a negative control (buffer + ThT only) to measure background fluorescence and a positive control (a known aggregating peptide) if available.[18]
Q3: I expected my acetylated peptide to aggregate slower than the non-acetylated version, but it's aggregating faster. Why could this be?
While acetylation often inhibits aggregation, it can promote it under certain circumstances.[2]
Possible Explanations:
-
Increased Hydrophobicity: If the peptide's aggregation is primarily driven by hydrophobic interactions rather than electrostatics, neutralizing the N-terminal charge and adding the hydrophobic acetyl group could accelerate the process.[7]
-
Different Aggregation Pathway: Acetylation might block the canonical fibrillization pathway but favor an alternative "off-pathway" process that leads to the formation of different types of aggregates (e.g., amorphous aggregates or annular oligomers) which may or may not be ThT-positive.[5][6][7]
-
Lipid Interactions: In the presence of lipid membranes, the effect of acetylation can be reversed. Acetylation reduces the interaction of Aβ40 with membranes, but in the presence of total brain lipid extract (TBLE) vesicles, it actually promoted aggregation compared to the non-acetylated peptide.[5][6]
-
Contamination: Ensure the acetylated peptide sample is of high purity and free from contaminants that could seed aggregation.
Data Presentation: Impact of Acetylation on Aggregation
The following tables summarize quantitative findings from studies on the effect of lysine or N-terminal acetylation on the aggregation kinetics of amyloid-beta (Aβ) peptides.
Table 1: Effect of Lysine Acetylation on Aβ40 Aggregation Kinetics (in absence of lipids)
| Acetylating Agent (NHSA) Conc. | Resulting Acetylation Level | Lag Phase (hours) | Fibril Formation |
| 0 mM (Control) | None | ~5.5 | Yes |
| 0.16 mM | Low | ~5.5 (No significant change) | Yes |
| 0.32 mM | Moderate | ~6.0 (Slight increase) | Yes |
| 0.50 mM | High | ~8.0 (Significant increase) | Yes, but fewer fibrils |
| 1.0 mM | Very High | Not applicable | No fibrils observed |
| 1.5 mM | Near Complete | Not applicable | No fibrils observed |
| Data summarized from a study where increasing concentrations of an acetylating agent (N-hydroxysuccinimidyl acetate, NHSA) were used.[5] |
Table 2: Effect of Lysine Acetylation on Aβ40 Aggregation Kinetics (in presence of Total Brain Lipid Extract)
| Acetylating Agent (NHSA) Conc. | Lag Phase (hours) | Growth Rate Slope (h⁻¹) |
| 0 mM (Control) | 9.8 ± 0.67 | 0.43 ± 0.042 |
| 0.16 mM | 7.8 ± 0.40 | Not significantly different |
| 0.32 mM | 7.2 ± 0.31 | Not significantly different |
| 0.50 mM | 6.8 ± 0.34 | 0.26 ± 0.026 (Decrease) |
| 1.0 mM | 7.1 ± 0.36 | 0.17 ± 0.027 (Decrease) |
| 1.5 mM | 6.8 ± 0.99 | 0.18 ± 0.031 (Decrease) |
| Data summarized from the same study, highlighting how the presence of lipids can dramatically alter the outcome.[5] |
Experimental Protocols
Protocol: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation
This protocol provides a general method for monitoring the kinetics of peptide aggregation in a 96-well plate format.
Materials:
-
Lyophilized peptide (acetylated and non-acetylated forms)
-
Monomerization solvents (e.g., sterile DMSO, 6M Guanidine-HCl)
-
Assay Buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4), filtered through a 0.2 µm filter
-
Thioflavin T (ThT)
-
Sterile, deionized water
-
Non-binding, black, clear-bottom 96-well plates
-
Fluorescence plate reader with excitation/emission filters for ~440-450 nm and ~480-485 nm, respectively, and temperature control.[19][20][21]
Procedure:
-
Prepare ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile water.[19] This solution should be prepared fresh and filtered through a 0.2 µm syringe filter to remove any insoluble particles.[19][20] Store protected from light.
-
Prepare Peptide Monomer Stock: Prepare a concentrated stock solution of the peptide by first ensuring it is in a monomeric state. This may involve dissolving the peptide in an organic solvent like DMSO or a chaotropic agent before diluting into the assay buffer (see Troubleshooting Q1).
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the final reaction mixture. For a final volume of 100 µL per well:
-
Peptide: Dilute the peptide stock to the desired final concentration (e.g., 10-50 µM).
-
ThT: Dilute the 1 mM ThT stock into the assay buffer to a final concentration of 10-25 µM.[18][19][21]
-
Buffer: Add assay buffer to reach the final volume.
-
Note: Prepare enough master mix for all replicates plus an extra 10% volume.
-
-
Set up the Plate:
-
Pipette 100 µL of the reaction mixture into each well.
-
Include a "buffer + ThT only" control to measure background fluorescence.[18]
-
Seal the plate with a sealing film to prevent evaporation.
-
-
Incubation and Measurement:
-
Place the plate in the fluorescence plate reader, pre-heated to the desired temperature (e.g., 37°C).[19][21]
-
Set the measurement parameters: Excitation at ~450 nm and Emission at ~485 nm.
-
Set the kinetic loop to take fluorescence readings at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment (can be hours to days).
-
Apply intermittent shaking (e.g., 1 minute of orbital shaking before each read) to promote aggregation and ensure a homogenous solution.[18]
-
-
Data Analysis:
-
Subtract the average background fluorescence from all sample readings.
-
Plot the mean fluorescence intensity of the replicates against time. The resulting curve typically shows a lag phase, an exponential growth phase, and a plateau, from which kinetic parameters can be derived.
-
Mechanism Diagram: How N-Terminal Acetylation Can Inhibit Aggregation
Caption: A model showing how N-terminal acetylation can inhibit amyloid fibril formation.
References
- 1. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylation of Aβ40 Alters Aggregation in the Presence and Absence of Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylation of Aβ40 Alters Aggregation in the Presence and Absence of Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylation of Aβ42 at Lysine 16 Disrupts Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Assessing the impact of N-terminal acetylation on the aggregation of alpha-synuclein and its disease-related mutants [repository.cam.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Electrostatic Effects in Filamentous Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them - PMC [pmc.ncbi.nlm.nih.gov]
- 18. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 19. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 20. Thioflavin T spectroscopic assay [assay-protocol.com]
- 21. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of Peptides Synthesized with Ac-Lys(Fmoc)-OH
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount for reliable and reproducible results. The incorporation of modified amino acids, such as N-ε-acetyl-L-lysine (Ac-Lys), is a common strategy to modulate the biological activity and stability of peptides. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of peptides synthesized using Ac-Lys(Fmoc)-OH. We will also explore alternative analytical techniques and provide detailed experimental protocols.
The Critical Role of Purity in Peptide Synthesis
The purity of a synthesized peptide directly impacts its efficacy and safety in therapeutic applications and its reliability in research. Impurities can arise from various sources during SPPS, including incomplete coupling or deprotection reactions, side reactions, and the quality of the starting materials, such as the this compound building block itself. Therefore, robust and accurate analytical methods are essential for the quality control of synthetic peptides.
HPLC as the Gold Standard for Peptide Purity Analysis
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis of synthetic peptides.[1] This method separates peptides based on their hydrophobicity, allowing for the quantification of the target peptide and the detection of impurities.
Comparison of HPLC Methods for Purity Analysis
Two common RP-HPLC methods are presented here for the analysis of a model peptide containing Ac-Lys. Method A represents a rapid, quality control-focused approach, while Method B employs a shallower gradient for higher resolution of closely eluting impurities.
| Parameter | Method A: Rapid Gradient | Method B: High-Resolution Gradient |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B in 15 min | 20% to 60% B in 40 min |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Purity of Main Peak (Illustrative) | 96.5% | 95.8% |
| Key Impurity 1 (Illustrative) | 1.8% | 2.1% (resolved into two peaks) |
| Key Impurity 2 (Illustrative) | 1.2% | 1.5% |
| Run Time | ~20 min | ~50 min |
Note: The quantitative data in this table is for illustrative purposes to highlight the differences between the two methods and may not represent actual experimental results for all peptides.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., Ac-Gly-Lys(Ac)-Ala-NH2)
This protocol describes the manual synthesis of a short, acetylated peptide on a Rink Amide resin to yield a C-terminally amidated peptide.
1. Resin Swelling:
-
Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. First Amino Acid Coupling (Fmoc-Ala-OH):
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
In a separate tube, activate Fmoc-Ala-OH (0.4 mmol) with HCTU (0.4 mmol) and DIpea (0.8 mmol) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1 hour.
-
Wash the resin with DMF.
3. Subsequent Amino Acid Couplings (this compound and Ac-Gly-OH):
-
Repeat the deprotection and coupling steps for the subsequent amino acids:
-
Fmoc-Lys(Ac)-OH
-
For the N-terminal glycine, use N-acetyl-glycine (Ac-Gly-OH) in the final coupling step.
-
4. Cleavage and Deprotection:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture for HPLC analysis and purification.
HPLC Analysis Protocols
Sample Preparation:
-
Dissolve the crude or purified peptide in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Method A: Rapid Gradient
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20 µL.
Method B: High-Resolution Gradient
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 20% to 60% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20 µL.
Alternative and Complementary Analytical Methods
While RP-HPLC is the primary method for peptide purity assessment, other techniques provide valuable orthogonal information.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC utilizes smaller particle size columns to provide higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[2] Coupling with a mass spectrometer allows for the simultaneous confirmation of the molecular weight of the main peptide and the identification of impurities based on their mass-to-charge ratio.[2]
-
Chiral HPLC: The synthesis of peptides can sometimes lead to racemization of amino acids. Chiral HPLC is essential to determine the enantiomeric purity of the peptide, which is a critical quality attribute, especially for therapeutic peptides.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the peptide, confirming its identity and structure. It can also be used to identify and quantify impurities if they are present in sufficient amounts.
-
Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the peptide and to quantify the peptide content.
Visualizing the Workflow
The following diagrams illustrate the key processes in the synthesis and analysis of peptides containing this compound.
References
A Researcher's Guide to Mass Spectrometry Validation of Acetylated Lysine Incorporation
For researchers, scientists, and drug development professionals, the precise identification and quantification of lysine acetylation is critical for understanding cellular regulation and disease pathology. This guide provides an objective comparison of current mass spectrometry-based methodologies for the validation of acetylated lysine incorporation, supported by experimental data and detailed protocols.
Lysine acetylation is a key post-translational modification (PTM) that plays a pivotal role in regulating protein function, gene expression, and cellular signaling. Mass spectrometry has emerged as the definitive tool for the large-scale identification and quantification of acetylation sites. This guide compares the leading quantitative proteomic techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tagging (TMT and iTRAQ), and Label-Free Quantification (LFQ), to assist researchers in selecting the optimal strategy for their experimental goals.
Comparative Analysis of Quantitative Proteomic Methodologies
The choice of quantification strategy depends on experimental goals, sample type, and available resources. Here, we summarize the performance of SILAC, TMT/iTRAQ, and LFQ for acetylome analysis.
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | TMT/iTRAQ (Tandem Mass Tags/Isobaric Tags for Relative and Absolute Quantitation) | Label-Free Quantification (LFQ) |
| Principle | Metabolic incorporation of "heavy" amino acids into proteins in living cells. | Chemical labeling of peptides with isobaric tags post-digestion. | Quantification based on signal intensity or spectral counting of unlabeled peptides. |
| Sample Types | Proliferating cell lines. | Cell lines, tissues, clinical samples. | Cell lines, tissues, clinical samples. |
| Multiplexing | Up to 3-plex. | TMT: Up to 18-plex; iTRAQ: Up to 8-plex.[1][2] | Limited (requires separate runs per sample). |
| Accuracy & Precision | High accuracy and precision due to early-stage sample mixing, minimizing experimental variability.[1][3] | Good accuracy, but can be affected by ratio compression.[4][5] | Moderate precision, can be affected by run-to-run variation. |
| Proteome Coverage | High. | Lower than label-free due to increased sample complexity.[6] | Highest, as it can identify more proteins.[6] |
| Cost | High (labeled amino acids and media).[7] | High (labeling reagents).[7] | Low (no labeling reagents).[8] |
| Data Analysis | Relatively straightforward. | Complex, requires specialized software. | Complex, requires sophisticated algorithms for alignment and normalization. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are key experimental protocols for the mass spectrometry-based validation of acetylated lysine incorporation.
Protocol 1: Immunoaffinity Enrichment of Acetylated Peptides
Due to the low stoichiometry of lysine acetylation, enrichment of acetylated peptides is a critical step prior to mass spectrometry analysis.[9]
Materials:
-
Anti-acetyllysine (Ac-K) antibody-conjugated beads
-
Immunoprecipitation (IP) buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl)
-
Wash buffer (e.g., 1X IP buffer)
-
Elution buffer (e.g., 0.15% trifluoroacetic acid (TFA))
Procedure:
-
Protein Extraction and Digestion: Extract total protein from cells or tissues and digest with trypsin.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
Antibody-Bead Preparation: Wash the Ac-K antibody-conjugated beads with IP buffer.
-
Immunoprecipitation: Incubate the desalted peptides with the Ac-K beads overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound peptides.
-
Elution: Elute the enriched acetylated peptides from the beads using the elution buffer.
-
Desalting: Desalt the eluted peptides using a C18 StageTip before LC-MS/MS analysis.[10]
Protocol 2: LC-MS/MS Analysis of Acetylated Peptides
Instrumentation:
-
Nano-liquid chromatography (nano-LC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Sample Loading: Load the desalted acetylated peptide sample onto a C18 trap column.
-
Chromatographic Separation: Separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry Analysis:
-
Acquire full MS scans in the high-resolution mass analyzer.
-
Select the most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Acquire tandem MS (MS/MS) scans of the fragment ions in the mass analyzer.
-
-
Data Acquisition Mode: Data can be acquired in either data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[11]
Visualizing the Workflow and Signaling Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the signaling pathways under investigation.
Conclusion
The validation of acetylated lysine incorporation by mass spectrometry is a powerful approach for dissecting cellular signaling and identifying therapeutic targets. While SILAC offers high precision for in-vitro studies, the higher multiplexing capabilities of TMT and iTRAQ are advantageous for the analysis of clinical samples.[5] Label-free quantification provides the greatest proteome coverage at a lower cost, making it a suitable choice for large-scale discovery studies.[8] The selection of the most appropriate method will ultimately depend on the specific research question, sample availability, and desired level of quantitative accuracy.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Quantification of Lysine Acetylation and Succinylation Profile Alterations in Lung Adenocarcinomas of Non-Smoking Females - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 6. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 9. LC-MS Protocols for Proteome Analysis: A Practical Guide - Creative Proteomics [creative-proteomics.com]
- 10. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
Confirming Site-Specific Acetylation: A Comparative Guide to MS/MS Analysis and Alternative Methods
The reversible acetylation of lysine residues is a critical post-translational modification (PTM) that plays a pivotal role in regulating protein function, gene expression, and cellular signaling pathways.[1][2] For researchers in drug development and fundamental biology, accurately identifying the specific sites of acetylation is paramount to understanding these complex processes. This guide provides a comprehensive comparison of mass spectrometry-based approaches with other techniques for the confirmation of site-specific acetylation, supported by experimental data and detailed protocols.
Mass Spectrometry-Based Approach: The Gold Standard
High-resolution tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC-MS/MS) has become the cornerstone for identifying and quantifying protein acetylation.[3][4] This method offers unparalleled depth and precision, enabling the large-scale analysis of the acetylome.
The typical workflow for MS/MS-based analysis of protein acetylation involves several key steps, as illustrated in the diagram below. This process begins with the extraction of proteins from cells or tissues, followed by enzymatic digestion to generate peptides. Due to the low stoichiometry of acetylation, an enrichment step is crucial. This is most commonly achieved through immunoaffinity purification using antibodies that specifically recognize acetylated lysine residues. The enriched acetylated peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry. In the mass spectrometer, peptides are fragmented, and the resulting fragment ions are measured to determine the peptide sequence and pinpoint the exact location of the acetylation.
Alternative Methods for Acetylation Analysis
While MS/MS is the dominant technique, other methods have been used to study protein acetylation.
-
Edman Degradation: This chemical method sequentially removes amino acids from the N-terminus of a peptide, which can then be identified.[7][8][9][10] However, Edman degradation has a major limitation in this context: it cannot proceed if the N-terminal amino group is blocked, which is the case for N-terminally acetylated proteins.[7][8][9][10] This technique is also low-throughput and not suitable for analyzing complex mixtures.[8][9]
-
Radioactive Labeling: This traditional method involves metabolically labeling cells with radioactive acetyl-CoA precursors. While it can confirm that a protein is acetylated, identifying the specific site requires further complex and often imprecise techniques like peptide mapping and sequencing.
Performance Comparison
MS/MS-based proteomics stands out for its high throughput, sensitivity, and specificity in identifying acetylation sites. The following table compares the key performance characteristics of MS/MS with alternative methods.
| Feature | MS/MS with Immunoaffinity Enrichment | Antibody-Based (Western Blot) | Edman Degradation |
| Site Specificity | High (can pinpoint exact lysine residue) | Low (detects general acetylation) | High (for unblocked N-termini) |
| Throughput | High (thousands of sites per run)[3] | Low (one protein at a time) | Very Low (one peptide at a time)[8][9] |
| Sensitivity | High | Moderate to High | Moderate |
| Quantitative Capability | Yes (Label-free and label-based) | Semi-quantitative at best | No |
| Requirement for a priori knowledge | No (unbiased discovery) | Yes (requires a specific antibody) | Yes (requires purified peptide) |
| Major Limitations | Instrument cost and data analysis complexity | Does not provide site-specific information | Ineffective for N-terminally blocked peptides[7][8][9] |
Quantitative Data Presentation
A critical aspect of acetylome analysis is the ability to quantify changes in acetylation levels across different conditions. MS/MS-based methods, particularly those employing immunoaffinity enrichment, have demonstrated robust quantitative performance. The choice of antibody for the enrichment step can significantly impact the results.
A comparative analysis of two commercially available anti-acetyllysine (AcK) antibodies for the enrichment of acetylated peptides from mouse liver lysate revealed differences in their performance.
| Antibody | Number of Unique AcK Peptides Identified | Enrichment Specificity (% of acetylated peptides) |
| CST Monoclonal Ac-K Antibody | 1,592 | ~50% |
| ICP Polyclonal Ac-K Antibody | 1,306 | ~18% |
Data adapted from a study on quantitative acetylome profiling in mouse tissue.[11]
These results highlight that the monoclonal antibody from Cell Signaling Technology (CST) identified more unique acetylated peptides and demonstrated higher enrichment specificity compared to the polyclonal antibody from ImmuneChem Pharmaceuticals (ICP).[11] This underscores the importance of antibody selection in the experimental design of acetylome studies.
Signaling Pathway Visualization: p53 Acetylation
Site-specific acetylation is a key regulatory mechanism in many signaling pathways. The tumor suppressor protein p53 is a prime example, where acetylation at multiple lysine residues dictates its stability and transcriptional activity in response to cellular stress.
In response to DNA damage or other cellular stressors, p53 is acetylated by several histone acetyltransferases (HATs), including p300/CBP and Tip60.[12][13][14][15][16] Acetylation of lysine residues in the C-terminal domain of p53 by p300/CBP enhances its DNA binding and transcriptional activation of target genes like p21, leading to cell cycle arrest.[12][16] Concurrently, Tip60-mediated acetylation of lysine 120 (K120) in the DNA binding domain promotes the expression of pro-apoptotic genes.[13][15] This acetylation is a reversible process, with deacetylases such as SIRT1 and HDAC1 removing the acetyl groups to inactivate p53.
Experimental Protocols
Immunoaffinity Enrichment of Acetylated Peptides
This protocol is a generalized procedure for the enrichment of acetylated peptides from digested protein lysates.
-
Protein Digestion: Start with 1-5 mg of protein lysate. Perform reduction with DTT and alkylation with iodoacetamide, followed by overnight digestion with sequencing-grade trypsin.
-
Peptide Desalting: Desalt the peptide mixture using a C18 Sep-Pak cartridge to remove salts and other impurities. Lyophilize the peptides to dryness.
-
Antibody-Bead Preparation: Resuspend anti-acetyllysine antibody-conjugated beads in ice-cold 1X PBS. Wash the beads three times with PBS and twice with IAP buffer (50 mM MOPS, pH 7.2, 10 mM Na2HPO4, 50 mM NaCl).
-
Immunoaffinity Purification: Resuspend the dried peptides in 1.4 mL of ice-cold IAP buffer. Centrifuge to pellet any insoluble material. Add the peptide solution to the prepared antibody-beads and incubate overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation. Remove the supernatant (unbound peptides). Wash the beads sequentially with IAP buffer (twice) and HPLC-grade water (three times) to remove non-specifically bound peptides.
-
Elution: Elute the bound acetylated peptides from the beads using 0.15% trifluoroacetic acid (TFA).
-
Final Desalting: Desalt the eluted peptides using C18 StageTips or ZipTips. The peptides are now ready for LC-MS/MS analysis.
Nanoflow LC-MS/MS Analysis
-
Sample Loading: Resuspend the enriched peptides in a solution of 2% acetonitrile (ACN) and 0.1% formic acid (FA). Load the sample onto a C18 pre-column.
-
Chromatographic Separation: Elute the peptides from the pre-column onto an analytical C18 column using a gradient of increasing ACN concentration (e.g., 2% to 35% ACN over 90 minutes) at a flow rate of 200-300 nL/min.
-
Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
MS1 Scan: Acquire full scan mass spectra to detect the peptide precursor ions.
-
MS2 Scan (DDA or DIA): In Data-Dependent Acquisition (DDA), the most intense precursor ions are selected for fragmentation. In Data-Independent Acquisition (DIA), all precursor ions within a specified mass range are fragmented.
-
-
Data Analysis:
-
Database Search: Use a search engine (e.g., Mascot, SEQUEST, MaxQuant) to match the experimental MS/MS spectra against a protein sequence database to identify the peptides.
-
Site Localization: The search algorithm will determine the probability of the acetylation being on a specific lysine residue.
-
Quantification: For quantitative studies, the peak areas of the precursor ions (for label-free quantification) or reporter ions (for isobaric labeling) are measured to determine the relative abundance of the acetylated peptides across samples.[3]
-
References
- 1. Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial protein acetylation: mechanisms, functions, and methods for study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTM BIO [ptmbio.com]
- 6. Generation and characterization of pan-specific anti-acetyllysine antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmiweb.com [pharmiweb.com]
- 8. rapidnovor.com [rapidnovor.com]
- 9. novor.cloud [novor.cloud]
- 10. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. p53 Acetylation: Regulation and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Characterizing Acetylated Lysine in Peptides: An NMR Spectroscopy Perspective
For researchers, scientists, and drug development professionals, understanding the structural and functional consequences of post-translational modifications (PTMs) is paramount. Among these, lysine acetylation stands out as a critical regulator of protein function, influencing everything from gene transcription to metabolic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive lens to scrutinize this modification at atomic resolution. This guide provides a detailed comparison of NMR techniques for characterizing peptides containing acetylated lysine (Ac-Lys), supported by experimental data and protocols.
The Power of NMR in Unraveling Lysine Acetylation
NMR spectroscopy provides a unique advantage in studying acetylated peptides by offering detailed insights into their solution-state structure, dynamics, and interactions. Unlike mass spectrometry, which excels in identifying modifications, NMR can reveal the subtle conformational changes induced by acetylation and map interaction surfaces without the need for crystallization.[1][2][3]
Lysine acetylation neutralizes the positive charge of the lysine sidechain, a change that can have profound effects on a peptide's physicochemical properties and biological function.[4][5] NMR is particularly adept at detecting these changes, providing residue-specific information that is crucial for understanding the molecular mechanisms at play.
Comparing Analytical Techniques for Ac-Lys Peptide Characterization
While several techniques can be used to study acetylated peptides, NMR and Mass Spectrometry (MS) are the most prominent. Each offers distinct advantages and disadvantages.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) |
| Information | 3D structure, dynamics, interactions, site-specific modification | Molecular weight, sequence, identification of modification |
| Sensitivity | Lower (micromolar to millimolar) | Higher (picomole to femtomole)[6] |
| Sample Prep | Minimal, non-destructive[6][7] | Can require digestion and separation[1] |
| Quantitation | Inherently quantitative[6] | Requires labeling or standards for quantitation |
| Throughput | Lower | Higher |
| Expertise | Requires specialized knowledge for data acquisition and analysis | Widespread availability and automated workflows |
Key NMR Experiments for Characterizing Ac-Lys Peptides
Several NMR experiments are particularly useful for studying peptides with acetylated lysine. The choice of experiment depends on the specific information required, such as identifying the acetylation site, observing conformational changes, or studying interactions.
Identifying Acetylation Sites
A fundamental application of NMR is to confirm the presence and location of the acetyl group.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is often the first experiment performed on a ¹⁵N-labeled peptide. Upon acetylation, the lysine sidechain amide proton (Hε), which is typically unobservable due to rapid exchange with the solvent, becomes detectable.[4][8] Additionally, small but characteristic chemical shift perturbations are often observed for the backbone amide resonances of the acetylated lysine and neighboring residues.[4][9]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is excellent for directly detecting the acetyl group. The methyl protons of the acetyl group give rise to a distinct crosspeak in the ¹H-¹³C HSQC spectrum, typically around 1.87 ppm (¹H) and 22.0 ppm (¹³C).[4][8] This provides an unambiguous signature of lysine acetylation.
-
¹³C Direct-Detect Methods (e.g., CACO, CON): For ¹³C-labeled acetyl groups, specialized ¹³C direct-detect experiments can provide enhanced sensitivity and resolution.[4][8] These methods are particularly useful for studying acetylation in the context of larger proteins or complex mixtures.
Probing Structural Consequences
NMR is unparalleled in its ability to reveal the structural impact of acetylation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (typically < 5 Å), providing distance restraints that are used to calculate the three-dimensional structure of the peptide.[2] By comparing the NOESY spectra of the acetylated and non-acetylated peptides, one can identify changes in folding and conformation.
-
Chemical Shift Perturbation (CSP) Mapping: By comparing the HSQC spectra of the peptide before and after acetylation, changes in the chemical environment of each residue can be mapped.[5] Significant chemical shift perturbations can indicate regions of the peptide that undergo conformational changes upon acetylation.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Peptide Synthesis and Purification: Peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). For many NMR experiments, isotopic labeling (e.g., with ¹⁵N and/or ¹³C) is required and can be achieved by using labeled amino acids during synthesis.
-
Sample Concentration: NMR is a relatively insensitive technique, requiring sample concentrations in the range of 0.1 to 1 mM.[2]
-
Buffer Conditions: The peptide should be dissolved in a suitable buffer, typically at a pH where the peptide is stable and the desired biological activity is maintained. For experiments observing amide protons, the solvent is usually 90% H₂O/10% D₂O.
¹H-¹⁵N HSQC Experiment
-
Pulse Program: A standard gradient-enhanced ¹H-¹⁵N HSQC pulse sequence is used.
-
Spectrometer Frequency: Typically performed on a spectrometer of 600 MHz or higher to achieve sufficient resolution.
-
Data Acquisition: Acquire a 2D dataset with a sufficient number of scans to achieve a good signal-to-noise ratio. The number of increments in the indirect dimension (¹⁵N) will determine the resolution in that dimension.
-
Data Processing: The data is processed using software such as TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis: The resulting spectrum will show a crosspeak for each backbone and sidechain amide group. The appearance of the Ac-Lys sidechain amide peak and shifts in backbone amide peaks are indicative of acetylation.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in characterizing Ac-Lys peptides with NMR, the following diagrams are provided.
Caption: Experimental workflow for NMR-based characterization of Ac-Lys peptides.
References
- 1. 5.3. Identification, Localization, and Quantitative Analysis of Acetylated Proteins [bio-protocol.org]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional insights into lysine acetylation of cytochrome c using mimetic point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 8. Frontiers | A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins [frontiersin.org]
- 9. Cell signaling, post-translational protein modifications and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Peptide Synthesis: Ac-Lys(Fmoc)-OH vs. On-Resin Acetylation
For researchers, scientists, and drug development professionals engaged in the synthesis of acetylated peptides, the choice between incorporating a pre-acetylated amino acid building block and performing a post-synthetic modification on the solid support is a critical decision that impacts workflow, purity, and overall efficiency. This guide provides an objective comparison of two common methodologies: the use of N-α-Fmoc-N-ε-acetyl-L-lysine (Ac-Lys(Fmoc)-OH) and on-resin acetylation of a lysine side chain.
Acetylation of lysine residues is a key post-translational modification that plays a crucial role in regulating protein function and cellular processes. Consequently, the synthesis of peptides containing acetylated lysine is of significant interest in various fields, from basic research to drug discovery. The two primary strategies to achieve this in Fmoc-based solid-phase peptide synthesis (SPPS) each present a distinct set of advantages and disadvantages.
Performance Comparison at a Glance
| Parameter | This compound | On-Resin Acetylation |
| Purity | Generally high, minimizes risk of side-reactions at the acetylation site. | Variable, potential for incomplete acetylation and side-reactions on other residues. |
| Yield | Dependent on coupling efficiency, comparable to other amino acid insertions. | Can be high, but potential for yield loss during additional reaction and wash steps. |
| Side Reactions | Low risk of acetylation-related side reactions. Standard SPPS side reactions still possible. | Risk of acetylating other nucleophilic side chains (e.g., Ser, Thr, Tyr) and the N-terminus if not properly protected. |
| Workflow | Streamlined; incorporated as a standard building block in the main synthesis protocol. | Requires additional steps of selective deprotection, acetylation, and washing. |
| Cost-Effectiveness | Higher initial cost of the specialized amino acid derivative. | Lower cost of the acetylating agent (e.g., acetic anhydride), but requires an orthogonally protected lysine and additional reagents and synthesis time. |
| Flexibility | Less flexible; the position of acetylation is fixed by the building block. | More flexible; allows for differential modification of multiple lysine residues within the same peptide. |
In-Depth Analysis
The "Building Block" Approach: this compound
The use of this compound is a direct and straightforward method for introducing an acetylated lysine residue into a peptide sequence.[1] As a pre-modified building block, it is incorporated during the standard automated or manual SPPS cycles just like any other Fmoc-amino acid.
Advantages:
-
High Purity and Specificity: The acetylation is pre-installed on the ε-amino group of lysine, ensuring that the modification is at the desired position and eliminating the risk of accidental acetylation of other residues.[1] The purity of the final peptide is primarily dependent on the efficiency of the coupling and deprotection steps of the overall SPPS.
-
Streamlined Workflow: Integration into the standard SPPS protocol simplifies the synthesis process, requiring no additional post-synthetic modification steps on the resin. This can save considerable time and reduce the number of potential handling errors.
Disadvantages:
-
Higher Reagent Cost: this compound is a specialized amino acid derivative and is therefore more expensive than standard Fmoc-Lys(Boc)-OH and the relatively inexpensive reagents used for on-resin acetylation.
-
Lack of Flexibility: The position of the acetyl group is predetermined. If a researcher wishes to synthesize analogs with acetylation at different lysine positions, a new synthesis with the building block at the desired location is required for each analog.
The "Post-Synthetic Modification" Approach: On-Resin Acetylation
On-resin acetylation involves incorporating a lysine residue with a side-chain protecting group that is orthogonal to the temporary N-α-Fmoc group and the acid-labile protecting groups of other side chains. Common choices for this orthogonal protection include the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or Alloc (allyloxycarbonyl) groups. After the desired peptide sequence is assembled, this orthogonal protecting group is selectively removed, and the now-free ε-amino group of the lysine side chain is acetylated on the resin before the final cleavage and deprotection of the peptide.
Advantages:
-
Lower Reagent Cost: The primary reagent for acetylation, acetic anhydride, is significantly less expensive than this compound.
-
Greater Flexibility: This method allows for the selective modification of specific lysine residues. By using different orthogonally protected lysines (e.g., Fmoc-Lys(Dde)-OH and Fmoc-Lys(Mtt)-OH), it is possible to selectively deprotect and modify multiple lysine side chains with different functionalities within the same peptide synthesis.[2]
Disadvantages:
-
Potential for Side Reactions: The acetylation step, if not carefully controlled, can lead to the modification of other nucleophilic side chains such as serine, threonine, and tyrosine, or the N-terminal amine if it is not protected.[3]
-
More Complex Workflow: This approach requires several additional steps: selective deprotection of the lysine side chain, the acetylation reaction itself, and subsequent washing steps to remove excess reagents. Each of these steps adds time to the overall synthesis and introduces potential points for yield loss.
-
Risk of Incomplete Reactions: Both the selective deprotection and the acetylation steps may not go to completion, leading to a heterogeneous mixture of acetylated and non-acetylated peptides, which can complicate purification.
Experimental Protocols
Protocol 1: Incorporation of this compound
This protocol follows standard Fmoc-SPPS procedures.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
Dissolve this compound (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Add the activation mixture to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Continue with the standard deprotection, washing, and coupling cycles for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove the side-chain protecting groups.
Protocol 2: On-Resin Acetylation of a Lysine Side Chain
This protocol requires the use of an orthogonally protected lysine, such as Fmoc-Lys(Dde)-OH.
-
Peptide Synthesis: Synthesize the peptide sequence using standard Fmoc-SPPS, incorporating Fmoc-Lys(Dde)-OH at the desired position.
-
Selective Dde Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with a solution of 2% hydrazine in DMF for 3-5 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF.
-
-
Acetylation:
-
Prepare an acetylation solution of 10% acetic anhydride and 2% DIPEA in DMF.
-
Add the acetylation solution to the resin and react for 30-60 minutes.
-
Wash the resin with DMF.
-
-
Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide and remove the remaining side-chain protecting groups.
Visualizing the Workflows
Figure 1: Workflow for using this compound.
Figure 2: Workflow for on-resin acetylation.
Conclusion and Recommendations
The choice between using this compound and performing on-resin acetylation is highly dependent on the specific needs of the project.
This compound is the recommended method when:
-
High purity and a low risk of side reactions are paramount.
-
A streamlined and time-efficient workflow is desired.
-
The position of the acetylated lysine is fixed and will not be varied in subsequent analog synthesis.
-
The higher cost of the building block is not a prohibitive factor.
On-resin acetylation is a more suitable approach when:
-
Cost is a primary concern.
-
Flexibility is required to synthesize multiple analogs with acetylation at different positions or to introduce other modifications to the lysine side chain.
-
The research team has expertise in optimizing selective deprotection and on-resin modification reactions to minimize side products and ensure complete conversion.
For drug development and other applications where regulatory scrutiny is high and a well-defined, reproducible process is essential, the use of this compound often provides a more robust and reliable manufacturing process. For exploratory research where cost and flexibility are key drivers, on-resin acetylation can be a powerful tool in the peptide chemist's arsenal.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. | Semantic Scholar [semanticscholar.org]
- 3. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
A Head-to-Head Comparison: Ac-Lys(Fmoc)-OH vs. Fmoc-Lys(Boc)-OH for Peptide Acetylation
For researchers, scientists, and professionals in drug development, the precise incorporation of post-translational modifications such as acetylation is critical for synthesizing biologically active and functionally relevant peptides. Lysine acetylation, in particular, is a key modification influencing protein function and stability.[1][2] In the realm of solid-phase peptide synthesis (SPPS), two primary strategies emerge for introducing an acetylated lysine residue: the direct incorporation of a pre-acetylated building block and the on-resin modification of a lysine side chain. This guide provides an objective comparison of the two main amino acid derivatives employed for these strategies: Fmoc-Lys(Ac)-OH for direct incorporation and Fmoc-Lys(Boc)-OH as a precursor for on-resin modification.
Understanding the Reagents
Fmoc-Lys(Ac)-OH is N-α-(9-fluorenylmethoxycarbonyl)-N-ε-acetyl-L-lysine.[3] This building block comes with the lysine side chain already acetylated, offering a direct and straightforward method for incorporating the modified residue into a growing peptide chain during Fmoc-based SPPS.[4][5]
Fmoc-Lys(Boc)-OH , or N-α-Fmoc-N-ε-tert-butoxycarbonyl-L-lysine, is the standard derivative for introducing a protected lysine residue in Fmoc synthesis.[6][7][8] The Boc protecting group on the side chain is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final step of peptide cleavage from the resin.[8][9] To use this derivative for acetylation, one would need to perform the acetylation step on the resin after incorporating the lysine. However, the stability of the Boc group makes it non-ideal for selective on-resin side-chain modification. A more effective approach for on-resin acetylation involves using a lysine derivative with an orthogonal protecting group, such as Mtt, ivDde, or Aloc, which can be removed under specific mild conditions that do not affect other protecting groups.
This comparison will therefore evaluate the direct incorporation strategy using Fmoc-Lys(Ac)-OH against the on-resin acetylation strategy, highlighting the considerations when choosing a lysine derivative for the latter.
Comparative Analysis of Acetylation Strategies
The choice between direct incorporation and on-resin modification depends on several factors, including the desired purity, the complexity of the peptide, and the overall synthetic strategy.
| Feature | Strategy 1: Direct Incorporation with Fmoc-Lys(Ac)-OH | Strategy 2: On-Resin Acetylation (e.g., using Fmoc-Lys(Mtt)-OH) |
| Simplicity | High: A single coupling step introduces the acetylated lysine. | Moderate: Requires multiple steps: coupling, selective deprotection, acetylation, and washing. |
| Efficiency | High: Fewer steps generally lead to higher overall yield and purity. | Lower: Each additional step (deprotection, acetylation) can lead to potential side reactions and reduced yield. |
| Risk of Side Reactions | Low: The acetyl group is stable throughout the synthesis. | Moderate: Incomplete deprotection or acetylation can lead to a heterogeneous peptide population. The deprotection and acetylation reagents may cause side reactions with other sensitive residues. |
| Cost | Higher initial cost for the specialized amino acid derivative. | Lower initial cost for the lysine derivative, but additional costs for deprotection and acetylation reagents. |
| Versatility | Low: The side chain is fixed as acetylated. | High: The deprotected lysine side chain can be modified with various groups (e.g., biotin, fluorophores, different acyl groups), not just acetylated. |
| Compatibility | Fully compatible with standard Fmoc-SPPS protocols. | Requires an orthogonal protection scheme, which needs careful planning to ensure compatibility with other protecting groups in the peptide. |
Experimental Methodologies
Strategy 1: Direct Incorporation of Fmoc-Lys(Ac)-OH
This method follows a standard Fmoc-SPPS protocol.
Experimental Protocol:
-
Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's functional group or the previously coupled amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling: Dissolve Fmoc-Lys(Ac)-OH and a coupling agent (e.g., HBTU, HATU) in DMF. Add an activating base (e.g., DIPEA) and add the mixture to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Continue the deprotection, washing, and coupling cycles for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups.
Strategy 2: On-Resin Acetylation using Fmoc-Lys(Mtt)-OH
This strategy requires additional steps for the selective deprotection and acetylation of the lysine side chain.
Experimental Protocol:
-
Incorporate Fmoc-Lys(Mtt)-OH: Follow steps 1-5 of the standard Fmoc-SPPS protocol described above to couple Fmoc-Lys(Mtt)-OH at the desired position in the peptide sequence.
-
Continue Synthesis (Optional): If the acetylated lysine is not at the N-terminus, continue the peptide synthesis for subsequent residues.
-
Selective Mtt Deprotection: Wash the resin with dichloromethane (DCM). Treat the resin with a solution of 1-5% TFA in DCM for short, repeated intervals until the deprotection is complete (monitored by colorimetric tests or HPLC-MS analysis of a small cleavage sample).
-
Washing: Neutralize and wash the resin thoroughly with DCM and DMF.
-
On-Resin Acetylation: Treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.
-
Washing: Wash the resin with DMF and DCM to remove excess acetylation reagents.
-
Continue Synthesis: If necessary, continue with the standard Fmoc-SPPS cycles to complete the peptide sequence.
-
Final Cleavage and Deprotection: Use a standard cleavage cocktail to cleave the final acetylated peptide from the resin.
Workflow and Decision Making
The choice of strategy is a critical decision in the planning phase of peptide synthesis. The following diagrams illustrate the chemical workflows and a logical decision-making process.
Caption: Chemical workflows for peptide acetylation.
Caption: Decision tree for choosing an acetylation strategy.
Conclusion
Both direct incorporation using Fmoc-Lys(Ac)-OH and on-resin acetylation of an orthogonally protected lysine derivative are viable methods for synthesizing acetylated peptides.
-
Fmoc-Lys(Ac)-OH is the preferred choice for routine synthesis of peptides where lysine acetylation is the desired, predetermined modification. Its simplicity, efficiency, and lower risk of side products often result in higher purity and yield of the target peptide.
-
The on-resin modification strategy, using a derivative like Fmoc-Lys(Mtt)-OH, offers greater flexibility. It is the superior choice when multiple, different modifications on the lysine side chain are being explored or when a versatile intermediate is required for producing a library of modified peptides. While more complex, this approach provides unparalleled adaptability for advanced peptide engineering and drug discovery applications.
The standard Fmoc-Lys(Boc)-OH is not recommended for on-resin acetylation strategies due to the harsh acidic conditions required to remove the Boc group, which are not compatible with the principle of orthogonal protection needed for selective, on-resin modifications. Researchers should carefully consider the goals of their synthesis, required purity, and available resources when selecting the most appropriate building block and strategy.
References
- 1. Toward an Orthogonal Protein Lysine Acylation and Deacylation System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. Fmoc-Lys(Ac)-OH Novabiochem 159766-56-0 [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. nbinno.com [nbinno.com]
A Comparative Guide to Orthogonal Protecting Groups for Lysine Side-Chain Modification
In the intricate field of peptide synthesis and drug development, the precise modification of amino acid side-chains is paramount for creating novel therapeutics, diagnostic tools, and research probes. The lysine residue, with its primary amine on the ε-carbon, offers a versatile handle for such modifications, including PEGylation, biotinylation, fluorescent labeling, and the construction of branched or cyclic peptides. The success of these strategies hinges on the use of orthogonal protecting groups, which can be selectively removed without affecting the N-terminal α-amino protecting group (typically Fmoc in modern solid-phase peptide synthesis) or other side-chain protecting groups.
This guide provides a comprehensive comparison of commonly used alternative orthogonal protecting groups for the lysine side-chain, with a focus on their deprotection conditions, performance data, and detailed experimental protocols.
The Principle of Orthogonal Protection
Orthogonal protection is a fundamental concept in multi-step chemical synthesis, particularly in peptide chemistry. It involves the use of multiple classes of protecting groups, each of which can be removed by a specific set of reagents and reaction conditions that do not affect the other protecting groups present in the molecule. In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the Fmoc group on the α-amine is base-labile (typically removed by piperidine), while side-chain protecting groups are designed to be stable to these basic conditions. A truly orthogonal side-chain protecting group for lysine can be removed under conditions that are neutral, acidic, or involve specific catalysts, leaving the Fmoc group, other acid-labile side-chain protecting groups (like Boc or Trt), and the peptide-resin linkage intact.
Caption: Orthogonal protection allows selective deprotection of either the α-amino or side-chain group.
Comparison of Lysine Side-Chain Protecting Groups
The choice of an orthogonal protecting group for the lysine side-chain depends on the specific synthetic strategy, the desired modification, and the overall peptide sequence. The following table summarizes the properties and performance of several common alternatives.
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Reported Purity/Yield | Advantages | Disadvantages |
| tert-Butoxycarbonyl | Boc | -(C=O)O-C(CH₃)₃ | Strong acid (e.g., neat TFA or 50-95% TFA in DCM)[][2] | High | Very stable to base; widely used and well-understood.[] | Requires harsh acidic conditions for removal, which can cleave the peptide from some resins and remove other acid-labile groups.[3][4] |
| Allyloxycarbonyl | Alloc | -(C=O)O-CH₂CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in an inert solvent like DCM or DMF.[5][6] | 82% purity in a model peptide synthesis.[5] | Mild and highly orthogonal deprotection conditions.[6] | Requires a palladium catalyst which can be expensive and may require removal from the final peptide.[7] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Complex enamine-based structure | 2-5% hydrazine in DMF.[5] | 93% purity in a model peptide synthesis.[5] | Stable to both acidic and basic conditions used in Fmoc and Boc chemistries. Deprotection can be monitored by UV spectroscopy.[8] | Hydrazine can also remove the Fmoc group, so the N-terminus should be protected (e.g., with Boc) if it needs to remain masked.[3] Removal can be sluggish for certain sequences.[8] |
| 4-Methyltrityl | Mtt | -C(Ph)₂(C₆H₄-4-Me) | Very mild acid (e.g., 1-2% TFA in DCM with scavengers, or HFIP/TFE).[9][10] | 79% purity in a model peptide synthesis.[5] | Highly acid-labile, allowing for removal without affecting Boc or the peptide-resin linkage on many resins.[9] | May not be completely stable to repeated Fmoc deprotection cycles in some cases. |
Experimental Workflow for Comparison
A generalized workflow for comparing the performance of different lysine protecting groups in a specific peptide synthesis context is outlined below.
Caption: A parallel synthesis workflow for comparing lysine protecting groups.
Detailed Experimental Protocols
The following are representative protocols for the selective deprotection of the lysine side-chain for the protecting groups discussed. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and solid support.
Protocol 1: Alloc Group Deprotection
This protocol describes the palladium-catalyzed removal of the Alloc protecting group.[5]
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).
-
Deprotection Cocktail Preparation: Prepare a solution containing 0.0312 M Pd(PPh₃)₄ and 0.750 M phenylsilane in DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate gently at room temperature. The reaction time can vary (typically 30 minutes to 2 hours) and should be monitored for completion.
-
Washing: After the reaction is complete, thoroughly wash the resin with DCM, followed by DMF. A wash with a solution of 0.5% diisopropylethylamine (DIEA) in DMF can help to remove any residual catalyst, followed by final washes with DMF and DCM.
Protocol 2: ivDde Group Deprotection
This protocol outlines the removal of the ivDde protecting group using hydrazine.[5]
-
N-terminal Protection (if necessary): If the N-terminal Fmoc group needs to be preserved, it should first be replaced with a Boc group, as hydrazine will cleave the Fmoc group.[3]
-
Resin Preparation: Wash the peptide-resin with N,N-dimethylformamide (DMF).
-
Deprotection Solution: Prepare a 2-5% solution of hydrazine monohydrate in DMF.[5]
-
Deprotection Reaction: Treat the resin with the hydrazine solution for 3-10 minutes at room temperature. Repeat this treatment 2-3 times to ensure complete removal.
-
Washing: Extensively wash the resin with DMF to remove residual hydrazine and the cleavage byproducts.
Protocol 3: Mtt Group Deprotection
This protocol details the mild acid-labile removal of the Mtt group.[9][10]
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) in DCM. It is highly recommended to include a scavenger such as 2-5% triisopropylsilane (TIS) to prevent re-attachment of the trityl cation.[10]
-
Deprotection Reaction: Treat the resin with the deprotection cocktail. The reaction is typically fast, often complete within 30 minutes. The reaction progress can be monitored by the appearance of a yellow-orange color from the Mtt cation. Repeat the treatment until the solution remains colorless.
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIEA in DMF, and finally with DMF and DCM.
Protocol 4: Boc Group Deprotection (Side-Chain)
This protocol is for the removal of the Boc group from the lysine side-chain, which is typically performed concurrently with the final cleavage of the peptide from an acid-labile resin.
-
Resin Preparation: Dry the peptide-resin thoroughly.
-
Cleavage and Deprotection Cocktail: Prepare a cleavage cocktail appropriate for the resin and peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[][2]
-
Cleavage and Deprotection Reaction: Treat the resin with the cleavage cocktail for 1-3 hours at room temperature.
-
Peptide Precipitation and Isolation: Filter the resin and precipitate the peptide from the TFA solution using cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Conclusion
The selection of an appropriate orthogonal protecting group for the lysine side-chain is a critical decision in the design of a synthetic peptide strategy. While Boc is a robust and well-established protecting group, its removal requires harsh acidic conditions. For syntheses requiring milder, more selective deprotection, Alloc, ivDde, and Mtt offer excellent orthogonality. The choice among these will depend on factors such as the desired reaction conditions for subsequent modifications, the potential for side reactions with other amino acids in the sequence, and cost considerations. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions and successfully synthesize complex, modified peptides.
References
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. kohan.com.tw [kohan.com.tw]
- 6. diva-portal.org [diva-portal.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
Differentiating Acetylated from Non-Acetylated Peptides: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise identification and quantification of protein acetylation is critical for understanding its role in cellular regulation and disease. This guide provides a comprehensive comparison of the primary analytical techniques used to differentiate and enrich acetylated peptides from complex biological samples prior to mass spectrometry analysis. We will delve into the methodologies of immunoaffinity enrichment and strong cation exchange chromatography, presenting their principles, performance metrics, and detailed experimental protocols.
At a Glance: Comparison of Key Analytical Techniques
The two predominant strategies for enriching acetylated peptides are immunoaffinity purification and strong cation exchange (SCX) chromatography. The choice between these methods often depends on the specific research question, sample amount, and desired depth of acetylome coverage.
| Feature | Immunoaffinity Enrichment | Strong Cation Exchange (SCX) Chromatography |
| Principle | Utilizes antibodies specific to acetyl-lysine residues to capture acetylated peptides. | Separates peptides based on their net positive charge at a low pH. Acetylated peptides, having a neutralized lysine charge, typically have a lower net charge and elute earlier than their non-acetylated counterparts. |
| Specificity | High for acetylated peptides, but can be influenced by antibody cross-reactivity and sequence context. | Based on the general biophysical property of charge, not specific to the acetyl group itself. Co-elution of other low-charge peptides can occur. |
| Enrichment Efficiency | Typically yields a high percentage of acetylated peptides, often 50-70% of the total peptides detected post-enrichment.[1] | Less specific enrichment compared to immunoaffinity methods. |
| Coverage | Dependent on the antibody's binding affinity and potential sequence bias. Using a cocktail of different antibodies can increase coverage. | Can provide a broad overview of N-terminally acetylated peptides and may capture acetylated peptides missed by antibodies. The methods are often considered orthogonal. |
| Reproducibility | Coefficients of variation (CVs) are typically less than 20%.[1] | Generally robust and reproducible. |
| Sample Input | Can range from 1-20 mg of protein lysate.[1] | Can be effective with lower sample amounts (e.g., 20 µg of cell lysate proteins). |
| Throughput | Can be automated for higher throughput. | Can be more labor-intensive if extensive fractionation is performed. |
In-Depth Look at Analytical Techniques
Immunoaffinity Enrichment of Acetylated Peptides
Immunoaffinity purification is currently the most widely used and effective method for the selective enrichment of acetylated peptides.[1] This technique relies on the high specificity of antibodies that recognize and bind to acetylated lysine residues.
The general workflow for immunoaffinity enrichment involves the digestion of a protein sample into peptides, followed by incubation with anti-acetyl-lysine antibodies immobilized on beads. After a series of washes to remove non-specifically bound peptides, the enriched acetylated peptides are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The choice of antibody can significantly impact the outcome of an immunoaffinity enrichment experiment. A study comparing a monoclonal antibody cocktail to a polyclonal antibody for acetylome analysis revealed that both approaches effectively enrich acetylated peptides, but with some differences in the captured peptides. The study identified 181 and 244 acetylation sites from enrichment with the monoclonal antibody cocktail and the polyclonal antibody, respectively.[2] This suggests that the two types of antibodies may have different sequence preferences and that using them in parallel or as a cocktail could provide broader coverage of the acetylome.[2]
| Antibody Type | Number of Acetylation Sites Identified | Overlap | Key Finding |
| Monoclonal Cocktail | 181 | 102 | Identified a unique subset of acetylated peptides. |
| Polyclonal | 244 | 102 | Broader initial coverage in this particular study. |
This protocol is adapted from a high-throughput method for acetyl-peptide enrichment.[1]
1. Protein Extraction and Digestion:
-
Lyse cells or tissues in a suitable lysis buffer containing deacetylase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin at a 1:50 to 1:100 enzyme-to-protein ratio.
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to stop the digestion and desalt the peptides using a C18 solid-phase extraction column.
2. Immunoaffinity Enrichment:
-
Resuspend the dried, desalted peptides in immunoaffinity purification (IAP) buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).
-
Add anti-acetyl-lysine antibody-conjugated beads to the peptide solution. The optimal ratio of antibody to peptide should be determined empirically, but a common starting point is 40 µg of antibody for 1-5 mg of peptide digest.
-
Incubate the mixture for 2-4 hours at 4°C with gentle rotation to allow for binding.
-
Wash the beads multiple times with IAP buffer to remove non-specifically bound peptides.
-
Perform a final wash with water to remove any remaining buffer salts.
-
Elute the enriched acetylated peptides from the beads using a low-pH solution, such as 0.15% TFA.
3. LC-MS/MS Analysis:
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in a solvent suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Analyze the peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
Strong Cation Exchange (SCX) Chromatography
SCX chromatography is an alternative method for enriching acetylated peptides based on their charge.[3] At an acidic pH, peptides are positively charged due to the presence of basic residues (lysine, arginine, histidine) and the N-terminal amino group. The acetylation of a lysine residue neutralizes its positive charge, resulting in a net decrease in the peptide's overall positive charge. This allows for the separation of acetylated peptides from their more positively charged, non-acetylated counterparts.
In a typical SCX workflow, the peptide mixture is loaded onto an SCX column at a low pH. Peptides are then eluted with a gradient of increasing salt concentration or pH. Peptides with a lower net positive charge, including many acetylated peptides, will elute at lower salt concentrations.
While less specific than immunoaffinity enrichment, SCX chromatography is a robust and valuable technique. A comparative study on methyl peptides, a modification with similar charge-altering effects as acetylation, demonstrated that IAP and high-pH SCX are largely orthogonal methods.[4] This suggests that combining both techniques can provide a more comprehensive view of the acetylome. SCX is particularly effective for the enrichment of N-terminally acetylated peptides.[3][5]
This protocol provides a general guideline for SCX-based peptide fractionation.
1. Sample Preparation:
-
Prepare and desalt the tryptic peptide digest as described for the immunoaffinity enrichment protocol.
-
Resuspend the dried peptides in the SCX loading buffer (e.g., 5 mM phosphate buffer in 25% acetonitrile, pH 2.7).
2. SCX Chromatography:
-
Equilibrate the SCX column with the loading buffer.
-
Load the peptide sample onto the column.
-
Wash the column with the loading buffer to remove any unbound material.
-
Elute the peptides using a stepwise or linear gradient of increasing salt concentration (e.g., KCl or NaCl in the loading buffer). For example, a step gradient could involve elutions with 50, 100, 200, and 500 mM KCl.
-
Collect fractions at each step of the gradient.
3. Post-SCX Processing and Analysis:
-
Desalt each fraction using a C18 StageTip or a similar reversed-phase cleanup method.
-
Dry the desalted fractions and resuspend them in a solvent compatible with LC-MS/MS.
-
Analyze each fraction by LC-MS/MS.
Conclusion
Both immunoaffinity enrichment and strong cation exchange chromatography are powerful techniques for differentiating and enriching acetylated peptides from non-acetylated ones. Immunoaffinity enrichment offers higher specificity and is the current gold standard for in-depth acetylome profiling. The choice of monoclonal or polyclonal antibodies can influence the breadth of coverage, with the potential for complementary results. SCX chromatography provides a robust, charge-based separation method that is orthogonal to immunoaffinity and particularly useful for analyzing N-terminally acetylated peptides. For the most comprehensive analysis of the acetylome, a combination of these techniques may be the most effective strategy. The detailed protocols provided in this guide serve as a starting point for researchers to implement these methods in their own laboratories.
References
- 1. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A monoclonal antibody cocktail as an enrichment tool for acetylome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strong cation exchange (SCX) based analytical methods for the targeted analysis of protein post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Strong Cation Exchange Chromatography Protocol for Examining N-Terminal Proteoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide on the Purity of Peptides Derived from Ac-Lys(Fmoc)-OH versus Alternative Acetylation Methodologies
For researchers, scientists, and drug development professionals, the synthesis of peptides with specific post-translational modifications, such as lysine acetylation, is crucial for studying biological processes and developing new therapeutics. The purity of these synthetic peptides is of paramount importance to ensure the accuracy and reproducibility of experimental results. This guide provides an objective comparison of peptide purity obtained through the use of the pre-modified building block, Ac-Lys(Fmoc)-OH, versus other common methods for introducing acetylated lysine residues.
The incorporation of acetylated lysine into a peptide sequence can be achieved through several strategies, each with its own advantages and potential drawbacks that can impact the purity of the final product. The primary methods include:
-
Incorporation of this compound during Solid-Phase Peptide Synthesis (SPPS): This "pre-modification" approach utilizes a lysine residue that is already acetylated on its side chain (ε-amino group) and protected at its α-amino group with the Fmoc group. This allows for the direct incorporation of the acetylated lysine at a specific position in the peptide sequence during standard Fmoc-based SPPS.
-
Post-Synthetic Acetylation: In this approach, the peptide is first synthesized with an unprotected or orthogonally protected lysine residue. The acetylation of the lysine side chain is then performed after the peptide has been fully assembled, either while it is still attached to the solid support (on-resin) or after it has been cleaved and purified (solution-phase).
This guide will present a comparative analysis of these methods, supported by representative data and detailed experimental protocols, to assist researchers in selecting the most suitable strategy for their specific needs.
Purity Comparison of Peptides with Acetylated Lysine
The choice of acetylation strategy can significantly influence the crude and final purity of the synthesized peptide. The use of this compound is generally favored for achieving high purity and minimizing side reactions due to its orthogonal protection scheme.[1][2] Post-synthetic methods, while offering flexibility, can introduce a higher risk of impurities if not carefully optimized.
| Synthesis Method | Typical Crude Purity (%) | Final Purity after HPLC (%) | Common Impurities | Key Considerations |
| Using this compound | 85 - 95% | >98% | Deletion sequences, Incomplete deprotection | High fidelity and site-specificity of acetylation. Minimizes side reactions on the final peptide. |
| On-Resin Acetylation | 70 - 85% | >97% | Incomplete acetylation, Di-acetylation (at N-terminus), Side reaction products from acetylation reagents | Requires an orthogonal protecting group for the target lysine. Potential for side reactions with other nucleophilic residues. |
| Solution-Phase Acetylation | Variable (depends on purity of starting peptide) | >97% | Incomplete acetylation, O-acetylation (on Ser, Thr, Tyr), Over-acetylation | Requires a highly pure starting peptide. Risk of side reactions and challenges in purification. |
Note: The purity percentages are representative and can vary depending on the peptide sequence, length, and the specific synthesis and purification conditions used.
Experimental Protocols
Protocol 1: Synthesis of an Acetylated Peptide using this compound
This protocol describes the synthesis of a model acetylated peptide using Fmoc-based solid-phase peptide synthesis (SPPS) with the direct incorporation of this compound.
1. Resin Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 and 15 minutes.
-
Wash the resin thoroughly with DMF.
2. Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF.
3. Peptide Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.
-
For the incorporation of acetylated lysine, use this compound in the coupling step.
4. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
5. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Analyze the purity of the final peptide by analytical RP-HPLC and confirm its identity by mass spectrometry.[3]
Protocol 2: Post-Synthetic On-Resin Acetylation of a Peptide
This protocol outlines the synthesis of a peptide with a lysine residue protected by an orthogonal protecting group (e.g., Mtt), followed by on-resin acetylation.
1. Peptide Synthesis:
-
Synthesize the peptide on a solid support using standard Fmoc-SPPS as described in Protocol 1.
-
At the desired position, incorporate Fmoc-Lys(Mtt)-OH.
2. Selective Deprotection of Lysine Side Chain:
-
After completing the peptide sequence, wash the resin with DCM.
-
Treat the resin with a solution of 1% TFA in DCM for 10-15 minutes to selectively remove the Mtt group from the lysine side chain. Repeat as necessary.
-
Wash the resin with DCM and DMF.
3. On-Resin Acetylation:
-
Prepare an acetylation solution of 10% acetic anhydride and 5% DIPEA in DMF.
-
Add the acetylation solution to the resin and shake for 1 hour.
-
Wash the resin thoroughly with DMF.
4. Cleavage, Deprotection, and Purification:
-
Proceed with the cleavage, deprotection, and purification steps as described in Protocol 1.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
The following diagrams illustrate the experimental workflow for comparing peptide purity and a biological pathway where acetylated peptides are of significant interest.
Caption: Workflow for comparing the purity of peptides from different acetylation strategies.
The study of histone modifications provides a compelling example of the importance of synthesizing high-purity acetylated peptides. The acetylation of specific lysine residues on histone tails is a key epigenetic mechanism that regulates gene expression.[4][5] For instance, the acetylation of lysine 16 on histone H4 (H4K16ac) is known to inhibit the activity of the DNA repair enzyme PARP1, demonstrating a crosstalk between different post-translational modifications.[6]
Caption: Crosstalk between Histone H4 Lys16 acetylation and PARP1 activity.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Histone peptides | Life Sciences - Peptides and Biochemicals Products | Biosynth [biosynth.com]
- 5. Histone H4 Lysine 91 Acetylation: Short Article A Core Domain Modification Associated with Chromatin Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
A Comparative Cost-Benefit Analysis: Incorporating Acetylated Lysine into Synthetic Peptides
For researchers and drug development professionals, the precise incorporation of post-translational modifications is critical for synthesizing biologically active and therapeutically relevant peptides. Acetylation of lysine residues is a key modification that influences protein function, stability, and molecular interactions. In solid-phase peptide synthesis (SPPS), chemists are faced with a strategic choice: utilize a pre-modified building block, Ac-Lys(Fmoc)-OH (more commonly, Fmoc-Lys(Ac)-OH), or perform a post-synthetic, on-resin acetylation of a standard lysine residue.
This guide provides an objective comparison of these two methodologies, evaluating them on the critical metrics of cost, performance, and workflow efficiency. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, we aim to equip scientists with the information needed to make an informed decision for their specific research and development needs.
Executive Summary: Key Findings
The choice between using Fmoc-Lys(Ac)-OH and performing on-resin acetylation represents a trade-off between upfront material cost and workflow simplicity versus lower initial cost and increased process complexity.
| Metric | Using Fmoc-Lys(Ac)-OH | On-Resin Acetylation |
| Workflow | Simpler, fewer steps | More complex, requires additional reaction and wash steps |
| Material Cost | Higher upfront cost for the modified amino acid | Lower initial cost for reagents |
| Time Efficiency | Faster, integrated into standard coupling cycles | Slower, adds a dedicated reaction cycle to the synthesis |
| Purity & Reliability | High; dependent on the purity of the starting material | High potential, but risks incomplete acetylation leading to product heterogeneity |
| Overall Yield | Predictable, equivalent to a standard coupling step | Dependent on both the lysine coupling and the acetylation reaction yields |
Cost-Benefit Analysis
The economic viability of a synthetic strategy is a crucial factor in project planning. The primary trade-off is between the higher purchase price of the pre-modified Fmoc-Lys(Ac)-OH and the cumulative cost of reagents and labor for the on-resin alternative.
Cost Comparison for a 0.1 mmol Scale Synthesis
The following table provides an estimated cost comparison for incorporating a single acetylated lysine residue. The on-resin modification requires an orthogonal protecting group on the lysine side chain, such as Boc (tert-butyloxycarbonyl), which is removed during the final cleavage, or a more specialized group like Mtt or Dde that can be removed on-resin. For this comparison, we assume the use of the standard and more economical Fmoc-Lys(Boc)-OH, with acetylation performed after the full peptide sequence is assembled.
| Reagent/Parameter | Strategy 1: Using Fmoc-Lys(Ac)-OH | Strategy 2: On-Resin Acetylation |
| Lysine Derivative | Fmoc-Lys(Ac)-OH | Fmoc-Lys(Boc)-OH |
| Approx. Cost/gram * | €70 - €280 | €5 - €20 |
| Acetylation Reagents | N/A | Acetic Anhydride, Base (e.g., DIPEA) |
| Approx. Cost of Acetylation Reagents | N/A | < €1 |
| Additional Solvents (DMF, DCM) | Minimal (standard washes) | Required for extra reaction and wash steps |
| Labor Time | Standard coupling time (1-2 hours)[1] | Additional 1-2 hours for reaction and monitoring[2] |
| Total Estimated Material Cost | High | Low |
| Process Complexity & Time Cost | Low | Moderate |
Note: Prices are estimates based on publicly available catalog data for research-grade materials and can vary significantly by supplier and scale.
The analysis shows that while the material cost for the on-resin approach is substantially lower, it introduces additional steps that consume solvents and, critically, researcher time. For high-throughput synthesis or GMP environments, the simplicity, predictability, and reduced risk of failure associated with using Fmoc-Lys(Ac)-OH may justify its higher initial cost.
Performance and Workflow Comparison
The choice of strategy directly impacts the synthesis workflow, overall yield, and the purity profile of the crude peptide.
Logical Decision Framework
The decision to use a pre-modified amino acid versus an on-resin modification can be guided by several factors, including the number of modifications, the complexity of the peptide, and the project's budget and timeline.
Caption: Decision-making flowchart for acetylation strategy.
Experimental Workflows
The procedural differences are significant. Using Fmoc-Lys(Ac)-OH is a single, standard coupling step. In contrast, on-resin acetylation requires the complete synthesis of the peptide backbone, followed by a selective side-chain modification reaction.
Workflow 1: Using Fmoc-Lys(Ac)-OH
This workflow integrates the acetylated lysine as a standard building block in the Fmoc-SPPS sequence.
Caption: Workflow for using pre-modified Fmoc-Lys(Ac)-OH.
Workflow 2: On-Resin Side-Chain Acetylation
This method involves synthesizing the peptide with an orthogonally protected lysine (e.g., Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH) and performing the acetylation on the solid support. If a globally cleaved protecting group like Boc is used on the lysine side chain, the acetylation must be performed on all available amines (N-terminus and Lys side chains) just before cleavage. The diagram below assumes a selective deprotection step is possible.
Caption: Workflow for on-resin side-chain acetylation.
Purity and Yield Considerations
Using Fmoc-Lys(Ac)-OH:
-
Purity: The final peptide's purity is primarily dependent on the purity of the Fmoc-Lys(Ac)-OH building block and the efficiency of the coupling reaction. High-quality commercial reagents typically have purities >97% (HPLC), ensuring precise and clean incorporation. This method avoids the risk of incomplete acetylation, which is a major source of heterogeneity in the on-resin method.
-
Yield: The incorporation of Fmoc-Lys(Ac)-OH behaves like a standard amino acid coupling step. Assuming high coupling efficiency (>99%), the impact on the overall synthesis yield is minimal and predictable.
On-Resin Acetylation:
-
Purity: The primary risk is incomplete acetylation, which results in a mixed population of acetylated and non-acetylated peptides at the target lysine residue. These two species can be difficult to separate via reverse-phase HPLC due to their similar properties. While on-resin acetylation reactions are often highly efficient, they require careful optimization and monitoring (e.g., via a Kaiser test on a sample of resin beads) to ensure completion.[2]
-
Yield: The overall yield is a product of two steps: the initial coupling of the orthogonally protected lysine and the subsequent acetylation reaction. Even if both steps are 95% efficient, the cumulative yield for successful modification is only 90.25%. Any inefficiencies in the acetylation step directly reduce the final yield of the desired product.
Experimental Protocols
The following protocols are provided for a standard 0.1 mmol scale Fmoc-SPPS synthesis.
Protocol 1: Incorporation of Fmoc-Lys(Ac)-OH
This protocol follows standard Fmoc-SPPS procedures.
-
Resin Swelling: Swell the resin (e.g., 146 mg Rink Amide AM, 0.684 mmol/g) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Ac)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours.
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Continuation: Proceed to the deprotection step for the coupling of the next amino acid in the sequence.
Protocol 2: On-Resin Acetylation of a Lysine Side-Chain (Post-Synthesis)
This protocol is performed after the entire peptide sequence has been assembled using Fmoc-Lys(Boc)-OH.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Acetylation Solution Preparation: Prepare the acetylation cocktail. A common solution is 10% acetic anhydride and 2% DIPEA in DMF. For a 0.1 mmol synthesis, use approximately 2 mL of this solution.
-
Acetylation Reaction: Add the acetylation solution to the resin. Agitate at room temperature for 30-60 minutes. This step will acetylate the N-terminus and all available lysine side chains.[3][4]
-
Washing: Wash the resin with DMF (5 times) and DCM (5 times) to remove excess reagents.
-
Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates complete acetylation of all free amines. If the test is positive, repeat the acetylation step.[2]
-
Cleavage: Dry the resin and proceed with the standard cleavage and global deprotection protocol (e.g., with a TFA cocktail) to cleave the peptide from the resin and remove the Boc side-chain protecting group from the now-acetylated lysine.
Conclusion
The decision between using the pre-modified building block Fmoc-Lys(Ac)-OH and performing on-resin acetylation is a strategic one, balancing considerations of cost, time, and risk.
Choose Fmoc-Lys(Ac)-OH when:
-
The highest possible purity and sequence fidelity are required.
-
The peptide is long or synthetically challenging, and minimizing extra steps and potential side reactions is paramount.
-
Speed and workflow simplicity are critical, especially in automated or high-throughput environments.
-
The budget prioritizes reliability and time-savings over the lowest possible material cost.
Choose On-Resin Acetylation when:
-
Upfront material cost is the primary concern.
-
Multiple lysine residues need to be acetylated simultaneously (along with the N-terminus), making it a more efficient single-step modification.
-
The research team has established and validated robust protocols for on-resin modifications and their purification.
-
The potential for a slightly lower yield or the need for more rigorous purification is an acceptable trade-off for the cost savings.
Ultimately, both methods are viable and widely used. By carefully considering the project-specific requirements outlined in this guide, researchers can select the most effective and efficient strategy for the successful synthesis of acetylated peptides.
References
Safety Operating Guide
Proper Disposal of Ac-Lys(Fmoc)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Ac-Lys(Fmoc)-OH, a commonly used reagent in peptide synthesis.
While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to follow specific disposal procedures to minimize environmental impact. This is primarily due to its designation as "water-endangering," indicating potential harm to aquatic life if improperly released into wastewater systems.
Immediate Safety and Disposal Protocol
Personnel handling this compound should always adhere to standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. In the event of a spill, avoid creating dust and collect the material using a method that does not generate airborne particles, such as gentle sweeping or using a wetted cloth.
The primary principle for the disposal of this compound is to avoid drain or trash disposal . All waste containing this chemical, whether in solid form or in solution, must be collected and managed as chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
Collect all waste this compound, including expired reagent, contaminated materials (e.g., weigh boats, gloves), and reaction byproducts, in a designated and clearly labeled waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.
-
Label the container clearly as "Waste this compound" and include any other components of the waste stream.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated secondary containment area, away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the collected waste.
-
Provide the disposal service with a clear and accurate description of the waste contents.
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and local regulations.
-
Summary of Safety and Disposal Data
For quick reference, the following table summarizes the key safety and disposal information for this compound.
| Parameter | Value | Implications for Disposal |
| GHS Hazard Classification | Not a hazardous substance or mixture | While not classified as hazardous for transport or handling, it still requires responsible disposal. |
| German Water Hazard Class (WGK) | WGK 2 | "Water-endangering". Do not dispose of down the drain. |
| Physical Form | Solid powder | Minimize dust generation during handling and disposal. |
| Disposal Method | Collection for chemical waste disposal | Must be disposed of through a licensed chemical waste contractor. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the scientific community.
Personal protective equipment for handling Ac-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of Ac-Lys(Fmoc)-OH. This document provides immediate, essential safety protocols and logistical plans to ensure the well-being of laboratory personnel and maintain experimental integrity.
Immediate Safety and Hazard Information
This compound is a chemical reagent that requires careful handling to avoid potential health risks. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
In addition, it is categorized as a combustible solid. Adherence to the safety protocols outlined below is crucial for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required. |
| Respiratory Protection | Fume Hood or Respirator | All handling of powdered this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter should be used. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is critical for both safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures are between 2-30°C.
2. Preparation and Handling:
-
All weighing and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation of the powder.
-
Avoid generating dust.
-
Use designated spatulas and weighing boats.
-
Ensure all necessary equipment is present in the fume hood before starting work to minimize traffic in and out of the containment area.
3. Spill and Emergency Procedures:
-
Minor Spill: In the event of a small spill, carefully sweep the solid material to avoid creating dust. Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
-
Skin Contact: Should the chemical come into contact with your skin, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.
-
Eye Contact: In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: If inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound: Dispose of unused or expired this compound as hazardous chemical waste in a properly labeled and sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of in a designated hazardous waste container.
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.
-
Regulatory Compliance: Always follow your institution's and local environmental regulations for hazardous waste disposal. When in doubt, consult with your institution's Environmental Health and Safety (EHS) department.[2]
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Codes | H315, H319, H335 | [1] |
| Storage Class | 11 (Combustible Solids) | |
| Storage Temperature | 2-30°C |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
